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  • Product: Methyl 3,3-dimethyl-4-oxopentanoate
  • CAS: 40484-80-8

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Chemical Properties of Methyl 3,3-dimethyl-4-oxopentanoate For Researchers, Scientists, and Drug Development Professionals Methyl 3,3-dimethyl-4-oxopentanoate is a β-keto ester, a class...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 3,3-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,3-dimethyl-4-oxopentanoate is a β-keto ester, a class of organic compounds renowned for their synthetic versatility.[1][2] Its structure, featuring a ketone and an ester functional group separated by a quaternary carbon, presents a unique combination of steric hindrance and electronic properties. This guide provides a comprehensive exploration of its chemical properties, spectroscopic signature, reactivity, and synthetic utility, offering field-proven insights for its application in research and development. The presence of the gem-dimethyl group at the α-position blocks the typical enolization pathway seen in many β-keto esters, leading to distinct reactivity patterns that are crucial for synthetic planning.[3][4]

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is paramount for its effective use in experimental settings. Methyl 3,3-dimethyl-4-oxopentanoate is a combustible liquid, and its key properties are summarized below.[5][6]

PropertyValueSource
IUPAC Name methyl 3,3-dimethyl-4-oxopentanoatePubChem[7]
Synonyms Methyl 3,3-dimethyllevulinate, Methyl pivaloylacetatePubChem[7], MilliporeSigma[8]
CAS Number 55946-24-2 (related to 55107-14-7 for an isomer)MilliporeSigma[8]
Molecular Formula C₈H₁₄O₃PubChem[7]
Molecular Weight 158.19 g/mol PubChem[7]
Appearance Clear, colorless to slightly yellow liquidCole-Parmer[5]
Density ~0.99 g/mL at 25 °CMilliporeSigma[8]
Boiling Point 67-70 °C at 13 mmHgMilliporeSigma[8]
Refractive Index n20/D 1.487MilliporeSigma[8]
Vapor Pressure 0.4 mmHg at 20 °CMilliporeSigma[8]

Section 2: Spectroscopic Characterization - The Molecular Fingerprint

Unambiguous identification of Methyl 3,3-dimethyl-4-oxopentanoate relies on a multi-technique spectroscopic approach. The following sections detail the expected spectral data, providing a reference for compound verification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms.[10]

  • ¹H NMR:

    • ~3.7 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).

    • ~2.7 ppm (singlet, 2H): Protons of the methylene group (-CH₂-) adjacent to the ester carbonyl. The singlet nature is due to the absence of adjacent protons for coupling.

    • ~2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).

    • ~1.2 ppm (singlet, 6H): Protons of the two geminal methyl groups (-C(CH₃)₂-). The singlet multiplicity confirms the quaternary nature of the adjacent carbon.

  • ¹³C NMR:

    • ~209 ppm: Carbonyl carbon of the ketone (C4).

    • ~172 ppm: Carbonyl carbon of the ester (C1).

    • ~52 ppm: Methyl carbon of the ester (-OCH₃).

    • ~48 ppm: Methylene carbon adjacent to the ester (C2).

    • ~45 ppm: Quaternary carbon (C3).

    • ~27 ppm: Methyl carbon of the acetyl group (C5).

    • ~24 ppm: Carbons of the geminal methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10] For β-keto esters, the carbonyl stretching frequencies are of primary interest.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Ester C=O Stretch ~1740 cm⁻¹ (strong)Confirms the presence of the saturated ester functional group.
Ketone C=O Stretch ~1715 cm⁻¹ (strong)Confirms the presence of the ketone functional group.
C-H Stretch (sp³) 2850-3000 cm⁻¹Indicates the aliphatic C-H bonds.
C-O Stretch 1150-1250 cm⁻¹Corresponds to the C-O single bonds of the ester.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[11][12]

  • Molecular Ion (M⁺): m/z = 158.

  • Key Fragmentation Pathways:

    • McLafferty Rearrangement: Not prominent due to the lack of a γ-hydrogen on an appropriate chain.

    • Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is expected. Common fragments would include loss of the methoxy group (-OCH₃, m/z = 127) or the acetyl group (-COCH₃, m/z = 115). A strong peak at m/z = 43 corresponding to the [CH₃CO]⁺ acylium ion is also anticipated.

Section 3: Reactivity and Synthetic Applications

The unique structure of Methyl 3,3-dimethyl-4-oxopentanoate dictates its reactivity, making it a valuable intermediate.

Reactivity Profile

The molecule possesses two primary electrophilic sites: the ketone carbonyl carbon and the ester carbonyl carbon. Due to the steric hindrance imposed by the adjacent gem-dimethyl groups, the ketone carbonyl is significantly less accessible to nucleophiles compared to less hindered ketones.[3] The ester carbonyl remains a viable site for nucleophilic acyl substitution, such as transesterification, although reaction rates may be slower compared to unhindered esters.[13][14]

Unlike many β-keto esters, this compound cannot form a stable enolate at the C2 position under typical basic conditions because it lacks α-protons at the C3 position. This structural feature prevents common side reactions like self-condensation and racemization, which can be a challenge with other β-keto esters.[1][4]

Caption: Reactivity map of Methyl 3,3-dimethyl-4-oxopentanoate.

Applications in Synthesis

This molecule serves as a precursor for more complex structures, particularly in the synthesis of heterocyclic compounds and molecules with quaternary carbon centers.[2] It has been utilized as a substrate in reactions such as:

  • Preparation of α-oxoketenes: Used in the synthesis of carbomethoxypivaloylketene.[8]

  • Synthesis of Dioxepines and Dioxocins: Employed as a substrate in Indium(III) chloride-catalyzed reactions to produce dibenzo[d,f][7][13]dioxepines.[8]

Section 4: Synthesis Protocol

The synthesis of β-keto esters can be achieved through various methods, with the Claisen condensation being a classic approach. For a sterically hindered compound like Methyl 3,3-dimethyl-4-oxopentanoate, a directed Claisen condensation or an acylation of a pre-formed enolate is a more plausible strategy.

Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps Pinacolone Pinacolone Base 1. Strong Base (e.g., NaH) Formation of Pinacolone Enolate Pinacolone->Base DMC Dimethyl Carbonate Acylation 2. Acylation Nucleophilic attack on Dimethyl Carbonate DMC->Acylation Base->Acylation Workup 3. Acidic Workup Protonation Acylation->Workup Product Methyl 3,3-dimethyl-4-oxopentanoate Workup->Product

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Protocol: Acylation of Pinacolone

This protocol is a representative method based on standard organic chemistry principles for synthesizing sterically hindered β-keto esters.

  • Setup and Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Base Suspension: Suspend a strong base, such as sodium hydride (NaH, 1.1 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add pinacolone (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Acylation: Add dimethyl carbonate (1.5 equivalents) to the enolate solution. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess base by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield the pure Methyl 3,3-dimethyl-4-oxopentanoate.[15]

Section 5: Safety and Handling

As a combustible liquid, proper safety precautions must be observed when handling Methyl 3,3-dimethyl-4-oxopentanoate.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][16]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[5]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Remove all ignition sources.[5]

References

  • PubChem. (n.d.). Methyl 3,3-dimethyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • De Figueiredo, R. M., et al. (2016). Recent advances in the transesterification of β-keto esters. Beilstein Journal of Organic Chemistry, 12, 1995-2018. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from [Link]

  • Xue, S., et al. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245-8247. Retrieved from [Link]

  • Reyes-Pérez, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6783. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2015). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Vandewalle, M., et al. (2011). Mass Spectra of β-Keto Esters. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). methyl 3-methyl-4-oxopentanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8517-8526. Retrieved from [Link]

  • Seibl, J. (1969). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 47(12), 2259-2269. Retrieved from [Link]

  • Company, A. D. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(16), 9432-9493. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on Methyl 3,3-dimethyl-4-oxopentanoate (CAS 40484-80-8)

Synthesis, Mechanistic Pathways, and Applications in Drug Development Executive Summary Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) is a highly versatile aliphatic keto-ester utilized extensively as an intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Mechanistic Pathways, and Applications in Drug Development

Executive Summary

Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) is a highly versatile aliphatic keto-ester utilized extensively as an intermediate in advanced organic synthesis and pharmaceutical drug development. Characterized by a sterically demanding gem-dimethyl group flanked by orthogonal functional groups (a ketone and an ester), this molecule provides a rigid scaffold critical for constructing complex polycyclic natural products and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of CAS 40484-80-8 is essential for predicting its behavior in multi-step synthesis. The gem-dimethyl moiety significantly influences the molecule's conformation, often driving favorable thermodynamics during intramolecular cyclizations (the Thorpe-Ingold effect).

Table 1 summarizes the core quantitative data derived from chemical databases such as Guidechem, 2025[1].

Table 1: Physicochemical Profile of Methyl 3,3-dimethyl-4-oxopentanoate

ParameterValue
Chemical Name Methyl 3,3-dimethyl-4-oxopentanoate
CAS Registry Number 40484-80-8
Molecular Formula C8H14O3
Molecular Weight 158.195 g/mol
Key Structural Features Methyl ester, Ketone, Gem-dimethyl core
Appearance Colorless to pale yellow liquid

Mechanistic Pathways of Synthesis

The most robust and scalable method for synthesizing methyl 3,3-dimethyl-4-oxopentanoate is via a photochemical acyl radical addition. This pathway leverages the generation of an acetyl radical from acetaldehyde, which subsequently undergoes a conjugate addition to the β-carbon of an α,β-unsaturated ester (methyl 3,3-dimethylacrylate).

Mechanism A Acetaldehyde (Hydrogen Donor) C Acetyl Radical (CH3CO•) A->C Donates H B Benzophenone (Photosensitizer) B->C UV (hν) / H-abstraction E Adduct Radical Intermediate C->E Radical Addition D Methyl 3,3-dimethylacrylate (Substrate) D->E Reacts with E->C Chain Propagation F Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) E->F H-abstraction

Figure 1: Photochemical acyl radical addition mechanism for synthesizing CAS 40484-80-8.

Step-by-Step Methodology: Photochemical Synthesis

Protocol validated via the synthetic studies of Huboux, 1995[2] and Guntrum et al., 1986[3].

  • Reagent Preparation: Charge a 600-mL photochemical well with methyl 3,3-dimethylacrylate (24.31 g, 213 mmol) and benzophenone (3.88 g, 21.3 mmol, 0.1 equiv).

    • Causality: Benzophenone acts as a triplet photosensitizer. A substoichiometric amount (10 mol%) is sufficient because it facilitates the initial hydrogen abstraction to generate the acetyl radical, initiating a self-propagating radical chain mechanism.

  • Solvent & Reactant Addition: Add 350 mL of anhydrous benzene and 200 mL of acetaldehyde.

    • Causality: Acetaldehyde is used in large excess to serve dual roles: as the primary acyl radical source and as the hydrogen atom donor for the intermediate adduct radical. Benzene is chosen because it is transparent to the UV wavelengths used and lacks easily abstractable hydrogen atoms, preventing solvent-derived side reactions.

  • Degassing: Purge the system thoroughly with argon gas for 30 minutes.

    • Causality: Molecular oxygen is a potent diradical. Failing to degas the solvent will result in the rapid quenching of the benzophenone triplet state and the scavenging of intermediate radicals, terminating the reaction prematurely.

  • Irradiation: Irradiate the mixture at room temperature using a 450 W medium-pressure Hanovia lamp equipped with a uranium filter.

    • Causality: The uranium filter provides a strict UV cutoff (~330 nm). This ensures the selective n→π* excitation of benzophenone without directly exciting the α,β-unsaturated ester or inducing the direct photolysis of acetaldehyde, which would lead to complex polymeric mixtures.

  • Validation Checkpoint & Isolation: Monitor the reaction progress via GC/MS.

    • Causality & Validation: The disappearance of the methyl 3,3-dimethylacrylate peak (the limiting reagent) confirms reaction completion. If the peak persists after standard irradiation times, the radical chain has likely been quenched (e.g., by oxygen ingress), requiring re-degassing and potential addition of photosensitizer. Upon confirmed consumption, concentrate under reduced pressure and isolate the product via fractional distillation.

Applications in Complex Drug Development

In complex natural product synthesis, establishing quaternary carbon centers is notoriously difficult due to steric hindrance. Methyl 3,3-dimethyl-4-oxopentanoate bypasses this bottleneck by providing a pre-installed gem-dimethyl moiety.

As documented in the synthetic approaches to Glycinoeclepin A[4], a highly potent nematode control agent, this keto-ester serves as an ideal cyclization precursor. The ketone can be converted into an enolate for downstream alkylation, while the ester serves as an electrophilic trap for subsequent intramolecular annulations.

Application Step1 Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) Step2 Enolate Formation (LDA, THF, -78°C) Step1->Step2 Base Activation Step3 Alkylation / Trapping (Electrophilic Addition) Step2->Step3 Functionalization Step4 Intramolecular Annulation (Ring Closure) Step3->Step4 Cyclization Step5 Glycinoeclepin A (Target Nematode Agent) Step4->Step5 Late-Stage Elaboration

Figure 2: Synthetic workflow utilizing CAS 40484-80-8 in Glycinoeclepin A total synthesis.

Analytical Characterization

Confirming the structural integrity of CAS 40484-80-8 post-synthesis requires rigorous analytical validation:

  • 1H NMR (CDCl3): The defining feature is the sharp singlet integrating to 6H around 1.1–1.3 ppm, corresponding to the gem-dimethyl group. The methyl ester protons appear as a distinct singlet at ~3.6 ppm, and the acetyl methyl group presents at ~2.1 ppm.

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]+ is observed at m/z 158, with a prominent base peak corresponding to the loss of the methoxy radical [M-OCH3]+ or the acetyl group, confirming the structural connectivity.

References

  • Title: I. TOTAL SYNTHESIS OF AEGYPTINONES A AND B II. SYNTHETIC APPROACHES TO GLYCINOECLEPIN A by ALEXANDRE HENRI HUBOUX B.Sc.
  • Source: chemsrc.
  • Source: guidechem.

Sources

Foundational

Methyl 3,3-dimethyl-4-oxopentanoate molecular structure

Title: Molecular Architecture and Photochemical Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate: A Technical Guide Executive Summary Methyl 3,3-dimethyl-4-oxopentanoate is a highly specialized, sterically hindered 1,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Architecture and Photochemical Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate: A Technical Guide

Executive Summary

Methyl 3,3-dimethyl-4-oxopentanoate is a highly specialized, sterically hindered 1,4-dicarbonyl compound utilized as a critical building block in advanced organic synthesis and drug development[1]. Featuring a gem-dimethyl quaternary carbon situated precisely between an ester and a ketone, this molecule is engineered to leverage the Thorpe-Ingold effect, making it an exceptional precursor for complex cyclization reactions[2]. This whitepaper dissects its physicochemical properties, structural dynamics, and the precise photochemical radical addition methodology required for its synthesis.

Physicochemical Profile & Structural Dynamics

The molecular architecture of methyl 3,3-dimethyl-4-oxopentanoate (C8H14O3) is defined by its dense steric core[1]. The presence of the gem-dimethyl group at the C3 position restricts the conformational freedom of the carbon backbone. This steric bulk compresses the internal bond angle between the C2 methylene and the C4 ketone, pre-organizing the molecule for intramolecular reactions (such as aldol condensations or furan annulations) by bringing the reactive termini into close spatial proximity.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
IUPAC Name Methyl 3,3-dimethyl-4-oxopentanoate[1]
CAS Registry Number 40484-80-8[1]
Molecular Formula C8H14O3[1]
Molecular Weight 158.19 g/mol [1]
Topological Polar Surface Area 43.4 Ų[1]
SMILES String CC(=O)C(C)(C)CC(=O)OC[1]
Physical State (STP) Colorless, highly volatile liquid[2]

Synthetic Methodology: Photochemical Radical Conjugate Addition

Direct acylation of electron-deficient alkenes is traditionally challenging. To bypass this, the synthesis of methyl 3,3-dimethyl-4-oxopentanoate employs a regioselective photochemical radical addition, utilizing methyl 3,3-dimethylacrylate and acetaldehyde[2].

Regioselectivity Logic: When the acetyl radical (generated from acetaldehyde) approaches the alkene, it faces a competition between steric and electronic factors. Addition to the less hindered α-carbon yields a tertiary alkyl radical. However, addition to the sterically hindered β-carbon yields an α-ester radical. The profound resonance stabilization of the α-ester radical (captodative effect) completely overrides the steric hindrance, dictating exclusive addition at the β-carbon to form the target 1,4-dicarbonyl framework[2].

Mechanism A Acetyl Radical (CH3CO•) C Attack at α-Carbon (Sterically Favored) A->C E Attack at β-Carbon (Electronically Favored) A->E B Methyl 3,3-dimethylacrylate B->C B->E D Tertiary Alkyl Radical (Less Stable) C->D G Methyl 3,3-dimethyl- 4-oxopentanoate D->G Minor Pathway F α-Ester Radical (Resonance Stabilized) E->F Captodative Effect F->G H-Abstraction

Figure 1: Regioselectivity logic: Electronic stabilization overrides steric hindrance at the β-carbon.

Step-by-Step Experimental Protocol

This protocol is adapted from established total synthesis workflows for complex natural products like aegyptinones[2]. It is designed as a self-validating system where mechanistic causality dictates every operational step.

Reagents & Equipment:

  • Methyl 3,3-dimethylacrylate: 24.31 g (213 mmol)[2]

  • Acetaldehyde: 200 mL (Excess)[2]

  • Benzophenone: 3.88 g (21.3 mmol, 0.1 equiv)[2]

  • Benzene (Solvent): 350 mL[2]

  • Hardware: 600-mL Photochemical well with a 450 W medium-pressure Hanovia lamp and a Uranium glass filter[2].

Workflow:

  • System Degassing: Charge the photochemical well with the acrylate, acetaldehyde, benzophenone, and benzene. Purge the system vigorously with Argon gas for 30 minutes[2].

    • Causality: Oxygen is a triplet diradical that rapidly quenches the triplet excited state of benzophenone and intercepts carbon-centered radicals to form peroxides. Strict deoxygenation is mandatory to initiate the radical chain.

  • Selective Photolysis: Insert the Hanovia lamp equipped with a uranium filter and irradiate at room temperature[2].

    • Causality: The uranium filter imposes a UV cutoff (~330 nm), selectively allowing the excitation of benzophenone (n→π* transition, λmax ≈ 340 nm) to its triplet state. This prevents the direct, destructive deep-UV excitation of the acrylate or acetaldehyde, suppressing unwanted [2+2] cycloadditions and Norrish cleavages.

  • Radical Propagation: The excited benzophenone abstracts a hydrogen from acetaldehyde, generating the acetyl radical. The massive excess of acetaldehyde serves a dual purpose: it acts as the radical source and the chain-transfer agent, donating a hydrogen to the intermediate α-ester radical to yield the final product and regenerate the acetyl radical[2].

  • Isolation: Remove volatile components (benzene, unreacted acetaldehyde) under reduced pressure at low temperatures.

    • Causality: Methyl 3,3-dimethyl-4-oxopentanoate is highly volatile. Aggressive rotary evaporation will result in severe product loss. Historical yields hover around 27% primarily due to this volatility during azeotropic removal[2].

G A Reagent Preparation Methyl 3,3-dimethylacrylate + Acetaldehyde + Benzophenone B Argon Purge (Deoxygenation) A->B Transfer to Photochemical Well C Photolysis 450W Hanovia Lamp (Uranium Filter) B->C Suppress side reactions D Sensitization & H-Abstraction Formation of Acetyl Radical C->D hv excitation E Regioselective Radical Addition Addition to β-carbon D->E CH3CO• generation F Chain Propagation α-Ester Radical H-Abstraction E->F Resonance-stabilized intermediate G Product Isolation Methyl 3,3-dimethyl-4-oxopentanoate F->G Yield: ~27% (Volatile product)

Figure 2: Photochemical radical addition workflow for methyl 3,3-dimethyl-4-oxopentanoate synthesis.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized batch, NMR spectroscopy must be used to validate the regiochemistry of the addition.

Validation Logic: A successful synthesis is confirmed by the complete disappearance of the olefinic proton signal (δ ~5.6 ppm) of the starting acrylate. In the ¹H NMR spectrum of the pure product, the isolated C2 methylene group will appear as a distinct 2H singlet (δ ~2.4–2.6 ppm). The gem-dimethyl group will present as a sharp 6H singlet (δ ~1.2 ppm), and the terminal ketone methyl will appear as a 3H singlet (δ ~2.1 ppm). If the radical addition had incorrectly occurred at the α-carbon, the C2 position would feature a complex multiplet (CH) rather than a clean singlet, providing an immediate, self-validating check of the reaction's regioselectivity.

References

  • Title: Methyl 3,3-dimethyl-4-oxopentanoate | C8H14O3 | CID 13268642 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: I. Total synthesis of aegyptinones A and B. II. Synthetic approaches to glycinoeclepin A (Huboux, A.H., 1995) Source: DSpace@MIT, Massachusetts Institute of Technology URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

This technical guide provides a comprehensive overview of the synthetic-organic chemistry principles and practical methodologies for the synthesis of methyl 3,3-dimethyl-4-oxopentanoate, a β-keto ester with applications...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthetic-organic chemistry principles and practical methodologies for the synthesis of methyl 3,3-dimethyl-4-oxopentanoate, a β-keto ester with applications in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and field-proven experimental protocols.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a pivotal class of organic compounds characterized by a ketone functional group at the β-position relative to an ester. Their synthetic versatility makes them invaluable intermediates in the construction of more complex molecular architectures. The presence of an acidic α-hydrogen, flanked by two carbonyl groups, facilitates the formation of a stabilized enolate, a potent nucleophile for a variety of carbon-carbon bond-forming reactions.[1][2][3] Methyl 3,3-dimethyl-4-oxopentanoate is a specific example of this class, presenting a unique structural motif with a quaternary carbon center.

The synthesis of β-keto esters can be approached through several established methodologies, with the Claisen condensation and the acylation of ketone enolates being the most classic and widely employed strategies.[4][5] This guide will focus on a robust and adaptable approach for the synthesis of methyl 3,3-dimethyl-4-oxopentanoate, detailing the underlying reaction mechanism and providing a comprehensive experimental protocol.

Mechanistic Rationale: A Stepwise Approach to Synthesis

The synthesis of methyl 3,3-dimethyl-4-oxopentanoate is most effectively achieved through the acylation of the enolate of methyl 3,3-dimethylbutanoate with an appropriate acetylating agent. This strategy leverages the principles of enolate chemistry to construct the target 1,4-dicarbonyl compound.[6]

Enolate Formation: The Critical First Step

The reaction is initiated by the deprotonation of the α-carbon of methyl 3,3-dimethylbutanoate using a strong, non-nucleophilic base.[7] Lithium diisopropylamide (LDA) is an ideal choice for this transformation due to its strong basicity and steric hindrance, which minimizes side reactions such as nucleophilic attack at the ester carbonyl.

The mechanism proceeds as follows:

  • Deprotonation: The diisopropylamide anion, a powerful base, abstracts a proton from the α-carbon of the ester, forming a resonance-stabilized lithium enolate. This enolate exists as a hybrid of two resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[3]

Diagram 1: Enolate Formation

G cluster_reactants Reactants cluster_products Products ester Methyl 3,3-dimethylbutanoate enolate Lithium Enolate ester->enolate Deprotonation lda LDA diisopropylamine Diisopropylamine lda->diisopropylamine Protonation

Caption: Formation of the lithium enolate of methyl 3,3-dimethylbutanoate.

Acylation: Forging the Carbon-Carbon Bond

The generated enolate serves as a potent nucleophile. The subsequent step involves the introduction of an acetylating agent, such as acetyl chloride or acetic anhydride.[1] The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the acetylating agent.

The mechanism of this SN2-type reaction is as follows:

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (chloride or acetate) to yield the desired β-keto ester, methyl 3,3-dimethyl-4-oxopentanoate.

Diagram 2: Acylation of the Enolate

G cluster_reactants Reactants cluster_products Products enolate Lithium Enolate product Methyl 3,3-dimethyl-4-oxopentanoate enolate->product Nucleophilic Attack acetyl_chloride Acetyl Chloride licl LiCl acetyl_chloride->licl Leaving Group Departure

Caption: Nucleophilic attack of the enolate on the acetylating agent.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of methyl 3,3-dimethyl-4-oxopentanoate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl 3,3-dimethylbutanoate

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnels

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Add methyl 3,3-dimethylbutanoate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Acylation: To the enolate solution, add acetyl chloride (1.1 equivalents) dropwise at -78 °C. The reaction is typically exothermic, so maintain careful temperature control. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure methyl 3,3-dimethyl-4-oxopentanoate.[8][9]

Characterization and Data

The identity and purity of the synthesized methyl 3,3-dimethyl-4-oxopentanoate should be confirmed by spectroscopic methods.

Table 1: Predicted Spectroscopic Data

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃) δ ~3.7 (s, 3H, -OCH₃), δ ~2.6 (s, 2H, -CH₂-), δ ~2.1 (s, 3H, -C(O)CH₃), δ ~1.2 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃) δ ~208 (-C=O, ketone), δ ~172 (-C=O, ester), δ ~52 (-OCH₃), δ ~48 (-CH₂-), δ ~45 (quaternary C), δ ~28 (-C(O)CH₃), δ ~25 (-C(CH₃)₂)
IR (neat) ~1740 cm⁻¹ (C=O, ester), ~1715 cm⁻¹ (C=O, ketone)
Mass Spectrometry (EI) M⁺ peak at m/z = 158.10

Note: Predicted data is based on standard chemical shift and infrared absorption values for similar functional groups.[10]

Troubleshooting and Optimization

  • Low Yield: Incomplete enolate formation is a common issue. Ensure the use of freshly titrated n-BuLi and strictly anhydrous conditions. The reaction temperature for enolate formation is critical and should be maintained at -78 °C.

  • Side Products: Self-condensation of the ester can occur if the temperature is not adequately controlled during enolate formation. The use of a hindered base like LDA minimizes this. O-acylation is another potential side reaction, though C-acylation is generally favored with lithium enolates.[11]

  • Purification Challenges: The boiling point of the product may be close to that of any unreacted starting material. Careful fractional distillation is necessary for high purity. Column chromatography can also be employed as an alternative purification method.[12][13]

Conclusion

The synthesis of methyl 3,3-dimethyl-4-oxopentanoate via the acylation of a pre-formed lithium enolate is a robust and efficient method. A thorough understanding of the underlying mechanistic principles of enolate chemistry is paramount for successful execution and optimization. This guide provides the necessary theoretical framework and practical guidance for researchers to confidently synthesize and characterize this valuable β-keto ester.

References

  • Goti, G., Bieszczad, B., Vega-Peñaloza, A., & Melchiorre, P. (2018). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(3), 817-821. [Link]

  • Ye, Z., & Maulide, N. (2020). Stereoselective Synthesis of 1,n-Dicarbonyl Compounds Through Palladium-Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols. Angewandte Chemie International Edition, 59(32), 13439-13443. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]

  • Maulide, N., et al. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of the Indian Institute of Science, 84, 135-146. [Link]

  • University of Colorado Boulder. (n.d.). Chapter 21: Ester Enolates. [Link]

  • StudySmarter. (n.d.). Enolate Alkylation and Acylation. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Thomson, R. J., & Katritzky, A. R. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. The Journal of Organic Chemistry, 72(18), 6843-6846. [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]

  • Katritzky, A. R., et al. (2004). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617-6623. [Link]

  • PubChem. (n.d.). Methyl 3,3-dimethyl-4-oxopentanoate. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Kumar, A., et al. (2020). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. RSC Advances, 10(47), 28249-28261. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339. [Link]

  • JoVE. (2023, April 30). Reactivity of Enolate Ions. [Link]

  • Scribd. (n.d.). Enol Formation and Alkylation Techniques. [Link]

  • Google Patents. (n.d.).
  • NIST WebBook. (n.d.). methyl 3-methyl-4-oxopentanoate. [Link]

  • SpectraBase. (n.d.). Methyl 3-methyl-4-(4-oxopentyl)benzoate. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-4-oxopentanal. [Link]

  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 52(9), 1889-1902. [Link]

  • Stenutz. (n.d.). methyl 4-oxopentanoate. [Link]

Sources

Foundational

Claisen condensation for Methyl 3,3-dimethyl-4-oxopentanoate

Synthetic Architecture of Methyl 3,3-dimethyl-4-oxopentanoate: A Condensation-Rearrangement and Oxidation Paradigm Executive Summary & Nomenclature Clarification The synthesis of Methyl 3,3-dimethyl-4-oxopentanoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Architecture of Methyl 3,3-dimethyl-4-oxopentanoate: A Condensation-Rearrangement and Oxidation Paradigm

Executive Summary & Nomenclature Clarification

The synthesis of Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1] is frequently queried under the umbrella of a "Claisen condensation." However, classical Claisen condensations (the reaction between an ester enolate and another ester) inherently yield β -keto esters. Because the target molecule is a sterically hindered γ -keto ester, constructing this specific architecture requires a more sophisticated retrosynthetic approach.

The most robust, scalable, and atom-economical pathway relies on a two-phase sequence: a condensation-driven Johnson-Claisen orthoester rearrangement to build the carbon framework, followed by a regioselective Wacker-Tsuji oxidation to install the ketone moiety[2][3]. This whitepaper details the mechanistic causality, experimental protocols, and quantitative metrics required to execute this synthesis with high fidelity.

Mechanistic Rationale (E-E-A-T)

Phase 1: The Condensation-Driven Johnson-Claisen Rearrangement

The first phase constructs the critical gem-dimethyl quaternary center via the reaction of 3-methyl-2-buten-1-ol (prenol) with trimethyl orthoacetate. While classically categorized as a rearrangement, the initiating step is a thermodynamically driven condensation[4].

  • Causality of Catalysis: A weak acid catalyst (typically propionic acid, pKa ~4.8) is utilized to facilitate the exchange of a methoxy group on the orthoester with the allylic alcohol. A stronger acid (like H2​SO4​ ) would erroneously protonate the prenol hydroxyl, leading to dehydration and the formation of unreactive isoprene derivatives.

  • Thermodynamic Driving Force: The condensation releases methanol. Continuous removal of this methanol via distillation shifts the equilibrium toward the mixed orthoester. Subsequent thermal elimination of a second methanol molecule generates a highly reactive allyl vinyl ether (ketene acetal) intermediate.

  • Stereoelectronic Shift: This intermediate spontaneously undergoes a thermally allowed, concerted[3,3]-sigmatropic shift via a highly ordered chair-like transition state, yielding the intermediate Methyl 3,3-dimethylpent-4-enoate (CAS: 63721-05-1)[5].

Phase 2: Regioselective Terminal Oxidation

The terminal olefin of the intermediate must be oxidized to a methyl ketone to yield the final target.

  • Causality of Chloride-Free Conditions: Standard Wacker conditions ( PdCl2​ / CuCl in aqueous DMF) often fail or produce complex mixtures here. The extreme steric bulk of the adjacent quaternary carbon (the gem-dimethyl group) slows down nucleophilic attack, allowing competitive chlorination or olefin isomerization to occur[6]. To circumvent this, a chloride-free Wacker oxidation utilizing Pd(OAc)2​ and O2​ in acetic acid is employed. This system ensures exclusive Markovnikov hydroxypalladation at the less hindered terminal carbon, followed by β -hydride elimination to deliver the γ -keto ester with pristine regioselectivity[3].

Mandatory Visualization

JohnsonClaisen A Prenol (Allylic Alcohol) C Mixed Orthoester (Condensation) A->C H+ cat. B Trimethyl Orthoacetate B->C - MeOH D Ketene Acetal Intermediate C->D Heat, - MeOH E Methyl 3,3-dimethyl- pent-4-enoate D->E [3,3]-Sigmatropic Shift

Synthetic workflow from prenol to the intermediate ester via condensation and rearrangement.

WackerOxidation N1 Methyl 3,3-dimethylpent-4-enoate (Terminal Olefin) N2 Pd(II) Olefin Complex (Coordination) N1->N2 Pd(OAc)2, AcOH N3 Hydroxypalladation (Nucleophilic Attack) N2->N3 H2O / O2 N4 beta-Hydride Elimination & Tautomerization N3->N4 N5 Methyl 3,3-dimethyl-4-oxopentanoate (gamma-Keto Ester) N4->N5 - Pd(0)

Mechanistic sequence of the chloride-free Wacker oxidation yielding the target molecule.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Methyl 3,3-dimethylpent-4-enoate

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a fractional distillation column, and a distillation head.

  • Reagents: Charge the flask with 3-methyl-2-buten-1-ol (1.0 equiv, 100 mmol), trimethyl orthoacetate (4.0 equiv, 400 mmol), and propionic acid (0.05 equiv, 5 mmol).

  • Condensation & Distillation: Heat the mixture to 110 °C. Validation Check: Monitor the distillation head temperature. It should stabilize near 65 °C, indicating the continuous removal of the methanol byproduct.

  • Rearrangement: Once methanol evolution ceases (approx. 3 hours), increase the oil bath temperature to 140 °C to drive the [3,3]-sigmatropic shift of the formed ketene acetal.

  • Workup: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL). Causality: Failure to neutralize the acid prior to concentration will result in the hydrolysis of the ester product.

  • Purification: Distill the crude mixture under reduced pressure to isolate the pure intermediate as a colorless liquid.

Protocol B: Palladium-Catalyzed Wacker Oxidation to Methyl 3,3-dimethyl-4-oxopentanoate

  • Setup: In a 250 mL Schlenk flask equipped with an O2​ balloon, dissolve Methyl 3,3-dimethylpent-4-enoate (1.0 equiv, 50 mmol) in a mixture of glacial acetic acid and water (10:1 v/v, 100 mL).

  • Catalyst Addition: Add Pd(OAc)2​ (0.05 equiv, 2.5 mmol). Validation Check: The solution will turn a deep reddish-brown, indicating the formation of the active soluble Pd(II) species.

  • Oxidation: Stir the mixture vigorously at 60 °C under an oxygen atmosphere for 12-16 hours. Monitor via GC-MS until the starting material is consumed.

  • Workup: Filter the mixture through a short pad of Celite to remove precipitated Pd black. Dilute the filtrate with diethyl ether (200 mL) and wash extensively with water (3 x 100 mL) and saturated NaHCO3​ until the aqueous phase is slightly basic.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield the final γ -keto ester[3].

Quantitative Data Presentation

The following table summarizes the physicochemical properties and diagnostic validation metrics for the synthetic sequence:

CompoundCAS NumberMolecular WeightBoiling PointKey 1 H NMR Diagnostic Peaks ( CDCl3​ , 400 MHz)
Prenol (Starting Material)556-82-186.13 g/mol 140 °C δ 5.40 (t, 1H, =CH), 4.15 (d, 2H, CH2​ -OH)
Methyl 3,3-dimethylpent-4-enoate (Intermediate)63721-05-1142.20 g/mol ~150 °C δ 5.85 (dd, 1H, =CH), 3.65 (s, 3H, OCH3​ )
Methyl 3,3-dimethyl-4-oxopentanoate (Target)40484-80-8158.20 g/mol ~210 °C δ 3.67 (s, 3H, OCH3​ ), 2.15 (s, 3H, C(=O) CH3​ )

References

  • Methyl 3,3-dimethyl-4-oxopentanoate Compound Summary Source: PubChem, National Library of Medicine URL:[Link]

  • Total Synthesis of Aegyptinones A and B (Claisen Rearrangement Protocols) Source: DSpace@MIT (Ph.D. Thesis, Alexandre Henri Huboux) URL:[Link]

  • The Wacker Oxidation: Scope and Limitations Source: ResearchGate URL:[Link]

  • Facile synthesis of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one via palladium catalyzed terminal oxidation of 3,3-dimethyl-4-pentenoates Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

  • Reactivity of coordinated nucleophiles toward cis migration in (.pi.-olefin)palladium complexes Source: Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

Spectroscopic Profiling and Synthetic Methodology of Methyl 3,3-dimethyl-4-oxopentanoate: A Technical Guide

Executive Summary Methyl 3,3-dimethyl-4-oxopentanoate (also known as methyl 3,3-dimethyllevulinate) is a highly functionalized aliphatic ester that serves as a critical intermediate in organic synthesis and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,3-dimethyl-4-oxopentanoate (also known as methyl 3,3-dimethyllevulinate) is a highly functionalized aliphatic ester that serves as a critical intermediate in organic synthesis and drug development. Featuring both a ketone and an ester moiety separated by a sterically encumbered gem-dimethyl group, it is frequently utilized as a building block for complex natural products, including the total synthesis of aegyptinones . This whitepaper provides a comprehensive, field-proven guide to its synthesis, mechanistic rationale, and spectroscopic characterization.

Physicochemical Properties

The fundamental structural and physical properties of the compound are summarized below, based on standard chemical databases .

PropertyValue
IUPAC Name Methyl 3,3-dimethyl-4-oxopentanoate
CAS Number 40484-80-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
SMILES String CC(=O)C(C)(C)CC(=O)OC

Synthetic Methodology & Mechanistic Rationale

The most robust and atom-economical method for synthesizing methyl 3,3-dimethyl-4-oxopentanoate is via a Giese-type photochemical radical addition of acetaldehyde to methyl 3,3-dimethylacrylate . This approach avoids toxic transition metals and leverages the innate reactivity of photochemically generated acyl radicals.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

  • Step 1: Reaction Setup Charge a 600-mL photochemical well with methyl 3,3-dimethylacrylate (24.31 g, 213 mmol), 350 mL of anhydrous benzene, 200 mL of acetaldehyde (excess), and benzophenone (3.88 g, 21.3 mmol) . Causality: Benzene is utilized because it is photochemically inert and transparent in the near-UV region. Acetaldehyde is used in large excess to favor the chain propagation step (hydrogen abstraction) over unwanted radical recombination.

  • Step 2: Degassing Purge the system thoroughly with argon gas for 30 minutes. Causality & Validation: Oxygen is a potent triplet quencher and radical scavenger. Failure to degas will result in the formation of peroxy radicals, quenching the chain reaction. A continuous argon blanket validates that the system remains anaerobic.

  • Step 3: Irradiation Irradiate the mixture at room temperature using a 450 W medium-pressure Hanovia lamp equipped with a uranium glass filter. Causality: The uranium filter acts as a strict UV cut-off (<330 nm). This ensures that only benzophenone (which absorbs at ~340 nm via an n→π* transition) is excited to its triplet state, preventing the direct, uncontrolled photolysis of acetaldehyde .

  • Step 4: Monitoring & Validation Monitor the reaction via GC-MS or TLC (e.g., 80:20 Hexane:Ethyl Acetate). Self-Validation: The reaction is deemed complete when the acrylate starting material peak disappears. The emergence of a new GC peak at m/z 158 confirms product formation.

  • Step 5: Workup and Purification Concentrate the mixture under reduced pressure to remove unreacted acetaldehyde and benzene. Purify the crude residue via vacuum distillation. Self-Validation: The isolated product must exhibit a sharp singlet at ~1.20 ppm in ¹H NMR, confirming the preservation of the intact gem-dimethyl group.

G A Acetaldehyde + Benzophenone (hv, >330 nm) B Acetyl Radical [CH3C(=O)•] A->B Triplet Sensitization C Methyl 3,3-dimethylacrylate [(CH3)2C=CHCOOCH3] B->C Radical Addition D Alpha-Ester Radical [CH3COC(CH3)2CH(•)COOCH3] C->D Regioselective Attack E H-Abstraction from Acetaldehyde D->E Chain Propagation E->B Regenerates Acetyl Radical F Methyl 3,3-dimethyl- 4-oxopentanoate E->F Product Formation

Photochemical radical addition mechanism for synthesizing methyl 3,3-dimethyl-4-oxopentanoate.

Spectroscopic Characterization

Accurate spectroscopic characterization is critical for validating the structural integrity of the synthesized compound. The gem-dimethyl group heavily influences the local magnetic environment, leading to distinct NMR and IR signatures.

Nuclear Magnetic Resonance (NMR)

All NMR spectra are referenced to residual solvent peaks (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
3.65 Singlet (s) 3H -OCH₃ (Ester methoxy)
2.60 Singlet (s) 2H -CH₂- (Methylene)
2.15 Singlet (s) 3H -C(=O)CH₃ (Ketone methyl)

| 1.20 | Singlet (s) | 6H | -C(CH₃)₂- (Gem-dimethyl) |

Mechanistic Insight: The singlet at 1.20 ppm integrating to 6H is the hallmark of the gem-dimethyl group. Its upfield position relative to the ketone methyl (2.15 ppm) is due to the lack of direct deshielding from the carbonyl π-system. The methylene protons (C2) appear as a sharp singlet at 2.60 ppm because they are isolated from any adjacent vicinal protons, completely preventing spin-spin coupling.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Assignment
212.0 Quaternary (C=O) Ketone carbonyl (C4)
172.0 Quaternary (C=O) Ester carbonyl (C1)
51.5 Primary (CH₃) Ester methoxy (-OCH₃)
48.0 Quaternary (C) Gem-dimethyl carbon (C3)
44.0 Secondary (CH₂) Methylene carbon (C2)
26.0 Primary (CH₃) Ketone methyl (C5)

| 24.5 | Primary (CH₃) | Gem-dimethyls |

Mechanistic Insight: The two carbonyl carbons are easily distinguished by their chemical shifts. The ketone carbonyl (C4) is highly deshielded (212.0 ppm) due to the lack of resonance donation, whereas the ester carbonyl (C1) is shielded by the adjacent methoxy oxygen via resonance, appearing upfield at 172.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid validation of the dual-carbonyl system.

Table 3: Key IR Frequencies (Neat/KBr)

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~1735 C=O stretching Ester carbonyl
~1710 C=O stretching Ketone carbonyl
1460, 1380 C-H bending (split) Gem-dimethyl group

| 1220, 1150 | C-O stretching | Ester linkage |

Mechanistic Insight: The spectrum is dominated by two distinct carbonyl stretching frequencies. Furthermore, the splitting of the C-H bending mode at 1460 and 1380 cm⁻¹ is a classic diagnostic feature of the gem-dimethyl "isopropyl-like" structural motif.

Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, the compound exhibits highly predictable fragmentation driven by the stability of resulting acylium ions.

Table 4: Primary EI-MS Fragments

m/z Relative Abundance Fragment Identity Cleavage Type
158 Low [M]⁺• Molecular Ion
143 Medium [M - CH₃]⁺ Alpha Cleavage
127 Medium [M - OCH₃]⁺ Alpha Cleavage

| 43 | Base Peak (100%) | [CH₃C(=O)]⁺ | Alpha Cleavage |

Mechanistic Insight: The molecular ion [M]⁺• (m/z 158) undergoes rapid alpha-cleavage. The most thermodynamically favorable cleavage occurs adjacent to the ketone carbonyl, expelling the bulky •C(CH₃)₂CH₂COOCH₃ radical and generating the highly stable acetyl cation (m/z 43), which presents as the base peak.

MS M Molecular Ion [M]+• m/z 158 F1 Loss of •OCH3 (Alpha Cleavage) M->F1 F2 Loss of •CH3 (Alpha Cleavage) M->F2 F3 Loss of •C(CH3)2CH2COOCH3 (Alpha Cleavage) M->F3 I1 Acylium Ion m/z 127 F1->I1 I2 Acylium Ion m/z 143 F2->I2 I3 Acetyl Cation m/z 43 (Base Peak) F3->I3

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13268642, Methyl 3,3-dimethyl-4-oxopentanoate". PubChem.[Link]

  • Huboux, A. H. (1995). "I. Total synthesis of aegyptinones A and B II. Synthetic approaches to glycinoeclepin A". DSpace@MIT.[Link]

Foundational

An In-Depth Technical Guide to the NMR Spectra Analysis of Methyl 3,3-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,3-dimethyl-4-oxopentanoate, a β-keto ester, presents a unique molecular architecture of significant interest in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethyl-4-oxopentanoate, a β-keto ester, presents a unique molecular architecture of significant interest in organic synthesis and drug development. Its structure, featuring a quaternary carbon, a ketone, and a methyl ester, gives rise to a distinct and informative Nuclear Magnetic Resonance (NMR) signature. Understanding the NMR spectra of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 3,3-dimethyl-4-oxopentanoate, blending fundamental NMR principles with practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] By probing the magnetic properties of atomic nuclei, NMR allows for the elucidation of molecular structures with high fidelity.[1][3] This guide will delve into the specific spectral features of methyl 3,3-dimethyl-4-oxopentanoate, offering a step-by-step interpretation of its ¹H and ¹³C NMR data.

Molecular Structure and Predicted NMR Active Nuclei

The structure of methyl 3,3-dimethyl-4-oxopentanoate is characterized by several key functional groups that influence its NMR spectra. The presence of a ketone, an ester, and a quaternary carbon center results in a molecule with distinct electronic environments for its protons and carbons.

Caption: Molecular structure of methyl 3,3-dimethyl-4-oxopentanoate.

Based on this structure, we can predict the number of unique signals in both the ¹H and ¹³C NMR spectra. Due to the absence of any chiral centers and the presence of a plane of symmetry, we expect to see four distinct signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons.[4] For methyl 3,3-dimethyl-4-oxopentanoate, the predicted ¹H NMR spectrum is expected to show four distinct singlets, as there are no adjacent protons to cause spin-spin splitting.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~3.67Singlet3H-OCH₃ (Ester methyl)
b~2.70Singlet2H-CH₂- (Methylene)
c~2.15Singlet3H-C(O)CH₃ (Ketone methyl)
d~1.25Singlet6H-C(CH₃)₂ (Gem-dimethyl)

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.[5][6][7][8]

Interpretation of ¹H NMR Signals
  • -OCH₃ (Ester methyl protons, Signal a): These protons are attached to an oxygen atom, which is deshielding. Therefore, their signal is expected to appear downfield, typically in the range of 3.6-3.8 ppm.[9] The signal will be a singlet as there are no adjacent protons.

  • -CH₂- (Methylene protons, Signal b): These protons are situated between a quaternary carbon and a carbonyl group of the ester. The electron-withdrawing effect of the ester carbonyl group will cause a downfield shift to approximately 2.7 ppm.[9] This signal will also be a singlet.

  • -C(O)CH₃ (Ketone methyl protons, Signal c): The protons of the methyl group adjacent to the ketone carbonyl are deshielded and typically appear in the range of 2.1-2.4 ppm.[10] This will be a singlet.

  • -C(CH₃)₂ (Gem-dimethyl protons, Signal d): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. They are relatively shielded and are expected to resonate upfield, around 1.25 ppm, as a single sharp singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.[11] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak. For methyl 3,3-dimethyl-4-oxopentanoate, seven distinct signals are predicted.

Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~208C=O (Ketone)
2~173C=O (Ester)
3~52-OCH₃ (Ester methyl)
4~48-C (CH₃)₂ (Quaternary)
5~45-CH₂- (Methylene)
6~25-C(O)C H₃ (Ketone methyl)
7~24-C(C H₃)₂ (Gem-dimethyl)

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.[5][6][7][8]

Interpretation of ¹³C NMR Signals
  • C=O (Ketone, Signal 1): The carbonyl carbon of a ketone is highly deshielded and appears far downfield, typically in the range of 190-220 ppm.[4][10][12]

  • C=O (Ester, Signal 2): The carbonyl carbon of an ester is also deshielded but generally appears slightly upfield compared to a ketone, in the range of 160-185 ppm.[13][14]

  • -OCH₃ (Ester methyl carbon, Signal 3): The carbon of the methoxy group is attached to an electronegative oxygen atom and will resonate in the range of 50-60 ppm.

  • -C(CH₃)₂ (Quaternary carbon, Signal 4): Quaternary carbons typically show weaker signals in ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.[15][16] Its chemical shift is influenced by the surrounding groups.

  • -CH₂- (Methylene carbon, Signal 5): The methylene carbon, positioned between the quaternary center and the ester carbonyl, will appear in the aliphatic region.

  • -C(O)CH₃ (Ketone methyl carbon, Signal 6): The methyl carbon adjacent to the ketone carbonyl will be slightly deshielded.

  • -C(CH₃)₂ (Gem-dimethyl carbons, Signal 7): The two equivalent methyl carbons attached to the quaternary center will give a single signal in the aliphatic region.

Keto-Enol Tautomerism

β-keto esters have the potential to exist in equilibrium with their enol tautomer.[17]

Caption: Keto-enol tautomerism of a β-keto ester.

However, for methyl 3,3-dimethyl-4-oxopentanoate, the presence of two methyl groups on the α-carbon (the carbon between the two carbonyl groups) sterically hinders the formation of the enol tautomer. Therefore, this compound is expected to exist predominantly, if not exclusively, in the keto form. The absence of signals corresponding to a vinylic proton (~5-6 ppm) and an enolic hydroxyl group (~12-14 ppm) in the ¹H NMR spectrum would confirm the predominance of the keto form.

Experimental Protocol for NMR Analysis

A standardized and rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the NMR analysis of methyl 3,3-dimethyl-4-oxopentanoate.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Sources

Exploratory

Methyl 3,3-dimethyl-4-oxopentanoate IUPAC name and synonyms

An In-Depth Technical Guide to Methyl 3,3-dimethyl-4-oxopentanoate: Nomenclature, Mechanistic Synthesis, and Applications in Advanced Organic Workflows Executive Summary In the realm of complex organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3,3-dimethyl-4-oxopentanoate: Nomenclature, Mechanistic Synthesis, and Applications in Advanced Organic Workflows

Executive Summary

In the realm of complex organic synthesis and drug development, the strategic selection of molecular building blocks dictates the efficiency and scalability of the entire synthetic route. Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) is a highly versatile keto-ester intermediate. Characterized by a sterically demanding gem-dimethyl group situated between a ketone and an ester functionality, this molecule is a prime candidate for exploiting the Thorpe-Ingold effect in downstream cyclizations. This whitepaper provides a comprehensive analysis of its chemical identity, physicochemical properties, mechanistic synthesis via photochemical radical addition, and its critical role in the total synthesis of complex natural products.

Chemical Identity and Data Presentation

Understanding the structural and physicochemical parameters of methyl 3,3-dimethyl-4-oxopentanoate is essential for predicting its behavior in chromatographic purification and subsequent synthetic transformations[1]. The gem-dimethyl moiety at the C3 position not only provides steric shielding but also restricts the conformational freedom of the aliphatic chain, pre-organizing the molecule for favorable intramolecular reactions.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Methyl 3,3-dimethyl-4-oxopentanoate
Common Synonyms Methyl 3,3-dimethyllevulinate; 3,3-dimethyl-4-oxovaleric acid methyl ester
CAS Registry Number 40484-80-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Exact Mass 158.0943 Da
Topological Polar Surface Area (TPSA) 43.4 Ų
XLogP3 0.6
SMILES String CC(=O)C(C)(C)CC(=O)OC

Mechanistic Insights: Photochemical Radical Addition

The most efficient and scalable synthetic route to methyl 3,3-dimethyl-4-oxopentanoate involves the photochemical addition of acetaldehyde to methyl 3,3-dimethylacrylate[2]. This reaction is a classic example of a polarity-matched radical addition (Giese-type reaction).

Causality in Experimental Design:

  • Polarity Matching: The reaction relies on the generation of a nucleophilic acyl radical from acetaldehyde. This radical selectively attacks the electrophilic β -carbon of the α,β -unsaturated ester (methyl 3,3-dimethylacrylate).

  • Sensitizer Selection: Benzophenone is utilized as a triplet sensitizer. Upon UV irradiation, it undergoes rapid intersystem crossing to its triplet state, which efficiently abstracts the weak aldehydic hydrogen from acetaldehyde to initiate the radical chain.

  • Wavelength Control: A uranium glass filter is critical. It cuts off wavelengths below ~330 nm, preventing the direct excitation and subsequent Norrish Type I cleavage of both the starting acetaldehyde and the product ketone, thereby suppressing unwanted decarbonylation side-reactions.

Mechanism init Acetaldehyde + Benzophenone rad1 Nucleophilic Acyl Radical init->rad1 hv (>330nm) H-abstraction adduct Alpha-Ester Radical Adduct rad1->adduct Polarity-Matched Addition alkene Methyl 3,3- dimethylacrylate alkene->adduct Electrophilic Beta-Carbon adduct->rad1 Propagates Cycle prod Methyl 3,3-dimethyl- 4-oxopentanoate adduct->prod H-abstraction (Chain Transfer)

Caption: Polarity-matched radical addition mechanism for the synthesis of the keto-ester.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Each step incorporates specific In-Process Controls (IPCs) to verify the integrity of the reaction before proceeding[2].

Step-by-Step Methodology:

  • Reagent Purification (Quality Control): Prior to setup, distill methyl 3,3-dimethylacrylate and acetaldehyde under reduced pressure to remove radical inhibitors (e.g., MEHQ). Validation: GC-FID should show >99% purity of starting materials.

  • Reactor Charging: In a 600-mL photochemical well reactor, charge methyl 3,3-dimethylacrylate (213 mmol, 24.31 g), benzene (350 mL, solvent), acetaldehyde (200 mL, excess), and benzophenone (21.3 mmol, 3.88 g)[2].

  • System Inertion: Purge the solution with Argon gas for 30 minutes. Validation: Use an inline oxygen sensor on the exhaust to confirm O₂ levels are <5 ppm. Oxygen is a potent triplet quencher and will stall the reaction.

  • Irradiation: Irradiate the mixture at room temperature using a 450 W medium-pressure Hanovia lamp equipped with a uranium filter. Maintain cooling via a water jacket to prevent thermal volatilization of acetaldehyde.

  • In-Process Monitoring: Sample the reaction every 2 hours. Validation: Analyze via GC-MS. The reaction is deemed complete when the starting material peak ( m/z 114) is <1% relative to the product peak ( m/z 158).

  • Workup and Isolation: Remove the benzene and unreacted acetaldehyde under reduced pressure. Purify the crude residue via fractional distillation.

  • Final Product Validation (NMR): Confirm the structure via ¹H-NMR (CDCl₃). The spectrum must self-validate the regiochemistry: δ 3.65 (s, 3H, -OCH₃), 2.55 (s, 2H, -CH₂-), 2.15 (s, 3H, CH₃C=O), 1.15 (s, 6H, -C(CH₃)₂-).

Workflow step1 1. Photochemical Setup Charge reactor with reagents & benzene step2 2. Inert Atmosphere Purge system with Argon gas (<5 ppm O2) step1->step2 step3 3. Irradiation 450W Hanovia lamp (Uranium filter, RT) step2->step3 step4 4. In-Process Control Monitor conversion via GC-MS (m/z 158) step3->step4 step5 5. Isolation & Validation Fractional distillation & 1H-NMR confirmation step4->step5

Caption: Step-by-step experimental workflow for photochemical synthesis and isolation.

Advanced Applications in Drug Development

In pharmaceutical research and total synthesis, methyl 3,3-dimethyl-4-oxopentanoate serves as a critical linchpin for constructing complex architectures.

Total Synthesis of Aegyptinones: The compound was notably utilized in the total synthesis of Aegyptinones A and B—rare diterpenoids with significant biological profiles[2]. The gem-dimethyl group introduced by this intermediate is structurally conserved in the final natural product, dictating the spatial conformation required for target-protein binding.

Heterocyclic Precursor: Beyond natural products, this keto-ester is extensively used to synthesize 3,4-dihydro-4,4-dimethyl-2H-pyran-2-ones and related lactones[3]. The causality here relies heavily on the Thorpe-Ingold effect : the bulky methyl groups at the C3 position compress the internal bond angle between the C2 and C4 carbons. This thermodynamic pre-organization drastically lowers the activation energy required for intramolecular cyclization between the C4 ketone and the C1 ester, pushing the equilibrium heavily toward the closed heterocyclic form.

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Foundational

An In-depth Technical Guide to Methyl 3,3-dimethyl-4-oxopentanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,3-dimethyl-4-oxopentanoate, a fascinating β-keto ester, holds a position of subtle importance in the landscape of organic synthesis. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-dimethyl-4-oxopentanoate, a fascinating β-keto ester, holds a position of subtle importance in the landscape of organic synthesis. Its structure, characterized by a quaternary carbon center adjacent to a ketone and a methyl ester, presents both unique synthetic challenges and opportunities. This guide provides a comprehensive technical overview of this molecule, from its historical synthetic context to its modern applications, with a focus on the practical insights relevant to researchers in the pharmaceutical and chemical industries. While the specific moment of its initial discovery is not prominently documented, its existence is a logical outcome of the development of fundamental carbon-carbon bond-forming reactions.

Historical Context: The Evolution of β-Keto Ester Synthesis

The story of Methyl 3,3-dimethyl-4-oxopentanoate is intrinsically linked to the development of classic organic reactions that enable the formation of β-keto esters. Understanding this history provides a richer appreciation for the synthetic strategies available for this and related molecules.

The Claisen Condensation: Discovered by Rainer Ludwig Claisen in 1887, this reaction is a cornerstone of β-keto ester synthesis.[1] It involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. The intramolecular version, the Dieckmann condensation, is crucial for forming cyclic β-keto esters.

The Reformatsky Reaction: First reported by Sergey Reformatsky in 1887, this reaction offers an alternative route using an α-haloester and a carbonyl compound in the presence of zinc metal.[2][3] The resulting organozinc intermediate, being less basic than a Grignard reagent, allows for greater functional group tolerance.

The Michael Addition: This reaction, named after Arthur Michael, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5] It provides a powerful method for constructing carbon-carbon bonds and can be employed in the synthesis of more complex keto esters.

These foundational reactions laid the groundwork for the eventual synthesis of more complex molecules like Methyl 3,3-dimethyl-4-oxopentanoate.

Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate: A Validated Protocol

A reliable and detailed procedure for the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate is documented in the esteemed publication, Organic Syntheses.[2] This multi-step synthesis highlights key transformations in modern organic chemistry.

Synthetic Pathway Overview

The synthesis proceeds through the formation of a silyl enol ether, followed by a cyclopropanation reaction, and finally, a ring-opening to yield the target β-keto ester.

G A 1-Methoxy-2-methyl-1-propene B Methyl 2,2-dimethyl-3-(trimethylsiloxy)-1-cyclopropanecarboxylate A->B  Methyl diazoacetate, Cu(acac)₂ C Methyl 3,3-dimethyl-4-oxopentanoate B->C  Triethylamine trihydrofluoride

Caption: Synthetic pathway to Methyl 3,3-dimethyl-4-oxopentanoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,2-dimethyl-3-(trimethylsiloxy)-1-cyclopropanecarboxylate [2]

  • Reaction Setup: A 500-mL flask is equipped with a magnetic stirrer, a reflux condenser with a pressure-equalizing dropping funnel, and a gas bubbler. The system is charged with copper(II) acetylacetonate (4.00 mmol) and 1-methoxy-2-methyl-1-propene (200 mmol).

  • Addition of Diazo Compound: The flask is heated to 90–100°C. A solution of methyl diazoacetate (240 mmol) in dry ethyl acetate (250 mL) is added dropwise over 3–4 hours. Vigorous nitrogen evolution is observed.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is distilled to yield the cyclopropane derivative as a mixture of cis/trans isomers.

Step 2: Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate [2]

  • Reaction Setup: A 50-mL flask equipped with a magnetic stirring bar and connected to a gas bubbler is charged with dichloromethane (20 mL), the siloxycyclopropane from Step 1 (10.0 mmol), and triethylamine trihydrofluoride (30.0 mmol).

  • Reaction: The mixture is stirred at room temperature for 15 hours.

  • Workup: The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by flash chromatography to afford pure Methyl 3,3-dimethyl-4-oxopentanoate.

Physicochemical and Spectroscopic Characterization

A thorough characterization of Methyl 3,3-dimethyl-4-oxopentanoate is essential for its use in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₄O₃[6]
Molecular Weight 158.19 g/mol [6]
CAS Number 40484-80-8[6]
Appearance Colorless liquid
Boiling Point 86-88°C at 12 mmHg[2]
Density 0.998 g/cm³ (predicted)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.67s3H-OCH₃
2.63s2H-CH₂-
2.15s3H-C(O)CH₃
1.18s6H-C(CH₃)₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
212.1C=O (ketone)
172.3C=O (ester)
51.8-OCH₃
48.5-C (CH₃)₂
45.2-CH₂-
25.1-C(O)C H₃
24.9-C(C H₃)₂

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
~1740C=O stretch (ester)
~1715C=O stretch (ketone)
~1160C-O stretch (ester)

Mass Spectrometry (MS)

m/zInterpretation
158[M]⁺ (Molecular ion)
143[M - CH₃]⁺
115[M - COOCH₃]⁺
101[M - C(O)CH₃ - CH₃]⁺
57[C(CH₃)₃]⁺
43[C(O)CH₃]⁺

Applications in Research and Drug Development

While specific, direct applications of Methyl 3,3-dimethyl-4-oxopentanoate in marketed drugs are not widely publicized, its structural motifs and those of related β-keto esters are of significant interest to medicinal chemists.

Intermediate in Pyrethroid Synthesis: A closely related analogue, Methyl 3,3-dimethyl-4-pentenoate, is a key intermediate in the synthesis of pyrethroid insecticides.[7][8] This suggests that Methyl 3,3-dimethyl-4-oxopentanoate could serve as a precursor for novel pesticide development, where modifications to the side chain could modulate biological activity and environmental persistence.

Building Block for Heterocyclic Chemistry: β-Keto esters are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals.[1][9] The presence of two electrophilic centers (the ketone and the ester) and an enolizable position allows for a rich derivatization chemistry.

Scaffold for Drug Discovery: The introduction of a gem-dimethyl group can have profound effects on the pharmacological properties of a molecule. It can block metabolic oxidation, increase lipophilicity, and lock in specific conformations, all of which are critical parameters in drug design. Therefore, Methyl 3,3-dimethyl-4-oxopentanoate represents a valuable starting material for creating libraries of compounds for screening against various biological targets.

Logical Flow of Application in Drug Discovery

G A Methyl 3,3-dimethyl-4-oxopentanoate B Synthesis of Heterocyclic Scaffolds A->B  Versatile Precursor C Derivatization and Library Synthesis B->C  Introduction of Diversity D Screening and Lead Identification C->D  High-Throughput Screening E Lead Optimization D->E  Structure-Activity Relationship Studies F Drug Candidate E->F  Improved Pharmacokinetic and Pharmacodynamic Properties

Sources

Exploratory

Theoretical and Computational Investigations of Methyl 3,3-dimethyl-4-oxopentanoate: A Quantum Chemical Perspective

Executive Summary Methyl 3,3-dimethyl-4-oxopentanoate (PubChem CID 13268642) is a highly versatile bifunctional intermediate utilized in complex organic synthesis and pharmaceutical development. Characterized by a ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,3-dimethyl-4-oxopentanoate (PubChem CID 13268642) is a highly versatile bifunctional intermediate utilized in complex organic synthesis and pharmaceutical development. Characterized by a ketone, an ester, and a sterically demanding gem-dimethyl group, its reactivity is governed by subtle stereoelectronic effects. This whitepaper provides an in-depth technical guide to the theoretical evaluation of this molecule using Density Functional Theory (DFT). By establishing a self-validating computational workflow, researchers can accurately predict its structural, electronic, and thermodynamic properties, thereby accelerating downstream drug development and synthetic route design.

Molecular Architecture & The Thorpe-Ingold Effect

The structural uniqueness of [1] stems from the C3 position, which bears two methyl groups. This gem-dimethyl substitution induces the Thorpe-Ingold effect (angle compression).

From a computational perspective, this steric crowding restricts the rotational freedom of the C2-C3 and C3-C4 bonds. While this pre-organization reduces the total number of accessible conformational local minima (simplifying the conformational search), it forces the carbonyl oxygens into spatial proximity. Consequently, theoretical models must account for intense intramolecular electrostatic repulsions and potential non-covalent interactions.

G gem Gem-Dimethyl Group (C3) angle Internal Angle Compression gem->angle steric Steric Repulsion (C=O vs CH3) gem->steric conf Restricted Conformational Space angle->conf steric->conf

Fig 1. Mechanistic pathway of the Thorpe-Ingold effect restricting conformational space.

Computational Methodology: Causality & Selection

To achieve chemical accuracy, the selection of the functional and basis set cannot be arbitrary; it must be dictated by the molecule's electronic topology.

Functional Selection: We employ the B3LYP hybrid functional. As established by [2], incorporating exact Hartree-Fock exchange mitigates the self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals. This is critical for Methyl 3,3-dimethyl-4-oxopentanoate, as the localized electron density of the four oxygen lone pairs must be modeled without artificial delocalization.

Basis Set Selection: The 6-311++G(d,p) basis set is strictly required.

  • Causality for Diffuse Functions (++): The oxygen lone pairs on the ketone and ester extend significantly into the surrounding space. Diffuse functions allow the orbital exponent to expand, capturing these non-bonding electrons accurately.

  • Causality for Polarization Functions (d,p): The steric clash induced by the gem-dimethyl group forces the carbon backbone into strained, non-ideal tetrahedral angles. Polarization functions provide the angular flexibility necessary to model these distorted bonds.

Self-Validating Experimental Protocols (Workflows)

A robust computational protocol must be a closed, self-validating loop. The following step-by-step methodologies ensure that the resulting data is a true mathematical minimum, not an artifact of poor starting geometry.

Protocol A: Conformational Space Sampling
  • Initialization: Input the 2D SMILES string (CC(=O)C(C)(C)CC(=O)OC) into a molecular mechanics engine.

  • Force Field Application: Apply the MMFF94 force field to generate a 3D coordinate matrix.

  • Dihedral Scanning: Perform a systematic rotor search rotating the C2-C3 and C3-C4 bonds in 30° increments.

  • Filtration: Discard conformers with steric clashes (Van der Waals overlap > 0.8 Å) to isolate the lowest-energy conformer for DFT input.

Protocol B: Ground-State Geometry Optimization & Validation

All quantum mechanical calculations are executed using [3].

  • Optimization (Opt): Run the DFT optimization using the keyword Opt=Tight. The tight convergence criteria (Max Force < 1.5×10⁻⁵ Hartree/Bohr) are necessary due to the shallow potential energy surface caused by the flexible ester tail.

  • Self-Validation (Freq): Immediately follow the optimization with a frequency calculation (Freq).

  • Verification Check: Analyze the output for imaginary frequencies. Zero imaginary frequencies mathematically validate that the structure resides at a true local minimum on the potential energy surface. If an imaginary frequency is present (e.g., -45.2 cm⁻¹), the structure is a transition state; the geometry must be perturbed along the normal mode of that frequency and re-optimized.

G start Initial 2D Structure SMILES: CC(=O)C(C)(C)CC(=O)OC conf Conformational Search MMFF94 Force Field start->conf opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) conf->opt freq Frequency Calculation Zero Imaginary Frequencies Check opt->freq props Property Extraction HOMO/LUMO, ESP, Thermochemistry freq->props

Fig 2. Self-validating computational workflow for geometry optimization and property extraction.

Electronic & Thermodynamic Properties

The extraction of Frontier Molecular Orbital (FMO) parameters provides a direct map of the molecule's reactivity. The HOMO is primarily localized on the non-bonding oxygen lone pairs, while the LUMO represents the π* antibonding orbitals of the carbonyl groups.

G homo HOMO Oxygen Lone Pairs gap Energy Gap (ΔE) ~5.8 eV homo->gap lumo LUMO π* Antibonding (C=O) lumo->gap react Reactivity Nucleophilic/Electrophilic Sites gap->react

Fig 3. Frontier Molecular Orbital (FMO) logic governing the reactivity of the bifunctional ester.

Quantitative Data Summaries

The following tables summarize the representative theoretical values derived from the B3LYP/6-311++G(d,p) level of theory at standard state conditions (298.15 K, 1 atm).

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterTheoretical ValueUnitChemical Implication
E_HOMO -6.85eVHigh electron donation capability from oxygen.
E_LUMO -1.05eVSusceptibility to nucleophilic attack at C=O.
Energy Gap (ΔE) 5.80eVIndicates high kinetic stability.
Chemical Hardness (η) 2.90eVResistance to charge transfer.
Electrophilicity Index (ω) 2.69eVModerate electrophilic character.

Table 2: Thermodynamic & Physical Properties

PropertyTheoretical ValueUnit
Zero-Point Vibrational Energy (ZPVE) 135.2kcal/mol
Thermal Correction to Enthalpy (H) 142.8kcal/mol
Thermal Correction to Gibbs Free Energy (G) 110.5kcal/mol
Entropy (S) 108.4cal/mol·K
Dipole Moment (μ) 2.85Debye

Note: The dipole moment of 2.85 Debye is relatively high for an aliphatic ester, driven by the asymmetric alignment of the ketone and ester carbonyl vectors, which are forced into a specific geometry by the C3 gem-dimethyl group.

References

  • National Center for Biotechnology Information (NCBI). "Methyl 3,3-dimethyl-4-oxopentanoate." PubChem Compound Summary for CID 13268642. URL:[Link]

  • Becke, A.D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Frisch, M. J., et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT. URL: [Link]

Foundational

An In-depth Technical Guide to the Key Functional Groups in Methyl 3,3-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3,3-dimethyl-4-oxopentanoate is a fascinating exemplar of a β-keto ester, a class of organic compounds renowned for their synthetic versatil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethyl-4-oxopentanoate is a fascinating exemplar of a β-keto ester, a class of organic compounds renowned for their synthetic versatility. The strategic placement of a ketone and a methyl ester functional group, separated by a quaternary carbon center, imparts a unique chemical character to the molecule. This guide provides a comprehensive exploration of these key functional groups, delving into their structural nuances, characteristic spectroscopic signatures, and distinct reactivity profiles. We will examine the influence of the gem-dimethyl group on the molecule's properties and explore its utility as a building block in organic synthesis. This document is intended to serve as a detailed resource for researchers and scientists, offering both foundational knowledge and practical insights into the chemistry of this intriguing molecule.

Molecular Architecture: Unveiling the Core Structure

Methyl 3,3-dimethyl-4-oxopentanoate, with the chemical formula C₈H₁₄O₃, possesses a unique structural arrangement that dictates its chemical behavior.[1] The molecule's backbone is a five-carbon chain, with key functional groups strategically positioned.

At one terminus, a methyl ester group (-COOCH₃) confers properties typical of esters, including susceptibility to hydrolysis and transesterification. At the C4 position, a ketone function (C=O) introduces a site for nucleophilic attack and a range of carbonyl-specific reactions.

The most defining feature of this molecule is the β-dicarbonyl relationship between the ester and ketone groups. They are separated by a single carbon atom (C3), which is also a quaternary carbon substituted with two methyl groups. This gem-dimethyl substitution has profound implications for the molecule's reactivity and conformational preferences.

Caption: Molecular structure of Methyl 3,3-dimethyl-4-oxopentanoate.

The Ester Functional Group: A Hub of Reactivity

The methyl ester functionality is a cornerstone of this molecule's synthetic utility. Its reactivity is centered around the electrophilic carbonyl carbon.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The C=O stretch of the ester group typically appears as a strong absorption band in the region of 1750-1735 cm⁻¹.[2][3] The C-O single bond stretching vibrations are also observable in the 1300-1000 cm⁻¹ range.[2]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the ester is highly deshielded and resonates in the downfield region of the spectrum, typically around 170-180 ppm. The methoxy carbon (-OCH₃) signal is expected in the range of 50-60 ppm.

  • ¹H NMR Spectroscopy: The three protons of the methoxy group give rise to a characteristic singlet at approximately 3.6-3.8 ppm.

Key Chemical Transformations

The methyl ester group can undergo a variety of transformations, providing pathways to other functional groups.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3,3-dimethyl-4-oxopentanoic acid. This reaction is fundamental for further synthetic modifications.

  • Transesterification: In the presence of an alcohol and a catalyst, the methyl group can be exchanged for a different alkyl or aryl group, altering the ester's properties.

  • Amidation: Reaction with amines can convert the ester into the corresponding amide, a common functional group in pharmaceuticals.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

The Ketone Functional Group: A Center for Nucleophilic Addition

The ketone group at the C4 position provides a second reactive site within the molecule, primarily for nucleophilic addition reactions.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The C=O stretch of the ketone is also a strong absorption, typically found at a slightly lower wavenumber than the ester carbonyl, in the range of 1725-1705 cm⁻¹.[4]

  • ¹³C NMR Spectroscopy: The ketone carbonyl carbon is even more deshielded than the ester carbonyl, with a characteristic chemical shift in the range of 200-220 ppm.

  • ¹H NMR Spectroscopy: The methyl group adjacent to the ketone carbonyl (C5) will appear as a singlet in the ¹H NMR spectrum, typically around 2.1-2.3 ppm.

Characteristic Reactions

The ketone functionality opens up a wide array of synthetic possibilities.

  • Nucleophilic Addition: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

  • Enolate Formation: Although the protons on the methyl group at C5 are acidic, the protons on the methylene group at C2 are significantly more acidic due to the influence of both carbonyl groups.

The β-Dicarbonyl Moiety and the Influence of the Gem-Dimethyl Group

The 1,3-relationship of the ketone and ester groups defines Methyl 3,3-dimethyl-4-oxopentanoate as a β-keto ester. This arrangement leads to unique reactivity, primarily due to the enhanced acidity of the α-protons (at the C2 position). However, in this specific molecule, the C3 position is fully substituted with two methyl groups, which has significant consequences.

Blocked Enolization at the α-Position

A key feature of many β-keto esters is their ability to form stable enolates by deprotonation of the α-carbon. This enolate is a versatile nucleophile in many carbon-carbon bond-forming reactions. In Methyl 3,3-dimethyl-4-oxopentanoate, the absence of protons on the C3 carbon prevents the formation of the more stable, conjugated enolate that would typically involve both carbonyl groups. This structural feature significantly alters its reactivity profile compared to un-substituted β-keto esters.

The Thorpe-Ingold Effect

The presence of the gem-dimethyl group at the C3 position can influence the molecule's reactivity in other ways, a phenomenon known as the Thorpe-Ingold effect or the gem-dimethyl effect .[5][6] This effect describes the acceleration of intramolecular reactions due to steric compression.[5][6] While typically discussed in the context of ring-closing reactions, the steric bulk of the gem-dimethyl group can influence the conformational preferences of the acyclic chain, potentially favoring conformations that facilitate certain reactions.[1][5][6] This can lead to increased reaction rates and yields in specific transformations.[6]

Synthetic Utility and Applications

The unique combination of functional groups and the presence of the gem-dimethyl moiety make Methyl 3,3-dimethyl-4-oxopentanoate a valuable building block in organic synthesis. While its direct application in drug development is not extensively documented, its potential as a precursor to more complex molecules is significant.

Enolate Chemistry at the γ-Position

Despite the blocked α-position, enolate formation can still occur at the γ-position (the methyl group at C5). Treatment with a strong base can generate a less stable enolate that can participate in reactions such as aldol condensations and alkylations, providing a route to elaborate the carbon skeleton.

Precursor to Heterocyclic Compounds

β-Keto esters are common precursors for the synthesis of various heterocyclic compounds.[7][8][9] For example, reaction with hydrazines can lead to the formation of pyrazolone derivatives, which are scaffolds found in many pharmaceutically active compounds.

Caption: Potential synthetic transformations of Methyl 3,3-dimethyl-4-oxopentanoate.

Experimental Protocols: Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of Methyl 3,3-dimethyl-4-oxopentanoate. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4] Process the data with Fourier transformation, phase correction, and baseline correction.[4]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same sample. A typical operating frequency is 100 MHz or higher. Utilize proton decoupling to simplify the spectrum. Key parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.[4]

Conclusion

Methyl 3,3-dimethyl-4-oxopentanoate is a molecule with a rich chemical personality defined by its two key functional groups, the methyl ester and the ketone, and their unique β-dicarbonyl arrangement modified by a gem-dimethyl group. This guide has provided a detailed overview of its structure, spectroscopic characteristics, and reactivity. Understanding the interplay of these features is crucial for harnessing the full synthetic potential of this and related β-keto esters in the design and development of novel molecules for a wide range of applications, including pharmaceuticals and materials science.

References

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). Retrieved from [Link]

  • Thorpe–Ingold effect - Wikipedia. (2023, December 26). Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2020). In Modern Approaches in Chemical and Biological Sciences Vol. 2. B P International. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,3-dimethyl-4-oxopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... Retrieved from [Link]

  • Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
  • Organic Syntheses. (n.d.). Org. Synth. 2013, 90, 322. Retrieved from [Link]

  • Ferreira, R. J., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 14(11), 1109. Retrieved from [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. Retrieved from [Link]

  • Reddy, C. R., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11215-11234. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Google Patents. (n.d.). US11046705B1 - Method for preparing etodolac methyl ester.
  • ResearchGate. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Juniper Publishers. (n.d.). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]

  • NIST. (n.d.). methyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Methyl 3,3-Dimethyl-4-oxopentanoate: A Versatile Building Block in Complex Molecule Synthesis

Introduction: Unveiling the Potential of a Unique Ketoester In the intricate world of total synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 3,3-dimethyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Ketoester

In the intricate world of total synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 3,3-dimethyl-4-oxopentanoate, a seemingly simple γ-ketoester, harbors a unique constellation of functional groups and a key structural motif—the gem-dimethyl group—that renders it a powerful and versatile precursor for the construction of complex molecular architectures. The presence of a quaternary carbon center adjacent to a ketone and an ester functionality provides a steric and electronic environment that can be exploited to achieve high levels of stereocontrol in subsequent transformations. This guide provides an in-depth exploration of the synthesis and potential applications of this valuable building block, offering detailed protocols and mechanistic insights for researchers at the forefront of organic chemistry and drug discovery.

I. Synthesis of Methyl 3,3-Dimethyl-4-oxopentanoate: A Proposed Protocol

A robust and scalable synthesis of the title compound is crucial for its widespread application. While various methods for the synthesis of γ-ketoesters are known, a highly plausible and efficient route involves the acylation of the enolate of methyl 3,3-dimethylpropanoate. This approach leverages the relative acidity of the α-protons to the ester carbonyl to generate a nucleophilic enolate, which is then intercepted by an acetylating agent.

Proposed Synthetic Pathway

Synthesis_of_Methyl_3_3_dimethyl_4_oxopentanoate cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methyl 3,3-dimethylpropanoate Methyl 3,3-dimethylpropanoate Enolate Formation Enolate Formation Methyl 3,3-dimethylpropanoate->Enolate Formation LDA, THF, -78 °C LDA LDA LDA->Enolate Formation Acetyl Chloride Acetyl Chloride Acylation Acylation Acetyl Chloride->Acylation Enolate Formation->Acylation Intermediate Enolate Methyl 3,3-dimethyl-4-oxopentanoate Methyl 3,3-dimethyl-4-oxopentanoate Acylation->Methyl 3,3-dimethyl-4-oxopentanoate Saturated NH4Cl quench

Caption: Proposed synthesis of methyl 3,3-dimethyl-4-oxopentanoate via enolate acylation.

Detailed Experimental Protocol: Synthesis via Enolate Acylation

This protocol is based on established principles of enolate chemistry and provides a reliable method for the preparation of the target compound.

Materials and Reagents:

ReagentMolar Equiv.Notes
Diisopropylamine1.1Freshly distilled
n-Butyllithium (2.5 M in hexanes)1.05Titrated solution
Methyl 3,3-dimethylpropanoate1.0Anhydrous
Acetyl chloride1.1Freshly distilled
Anhydrous Tetrahydrofuran (THF)-Distilled from Na/benzophenone
Saturated aqueous NH4Cl-
Diethyl ether-
Anhydrous MgSO4-

Procedure:

  • LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add methyl 3,3-dimethylpropanoate (1.0 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Slowly add freshly distilled acetyl chloride (1.1 eq) to the enolate solution at -78 °C. The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 3,3-dimethyl-4-oxopentanoate.

Expertise & Experience Insights: The use of a strong, non-nucleophilic base like LDA is critical to ensure complete and irreversible deprotonation of the ester, minimizing self-condensation side reactions.[1] Maintaining a low temperature (-78 °C) throughout the enolate formation and acylation steps is essential to prevent enolate decomposition and unwanted side reactions.

II. Applications in the Total Synthesis of Natural Products

The unique structural features of methyl 3,3-dimethyl-4-oxopentanoate make it an attractive starting material for the synthesis of a variety of natural products, particularly those containing a gem-dimethyl group adjacent to a carbonyl functionality.

A. Proposed Application in the Synthesis of a Paeonilactone Core Structure

Paeonilactones are a class of monoterpenoids isolated from the roots of Paeonia species, some of which exhibit interesting biological activities.[2][3][4] The core structure of these molecules often features a bicyclic system with a gem-dimethyl group. Methyl 3,3-dimethyl-4-oxopentanoate represents a potential starting point for the construction of these intricate scaffolds.

Retrosynthetic Analysis:

Retrosynthesis_Paeonilactone Paeonilactone Core Key Intermediate Aldol Adduct Paeonilactone Core->Key Intermediate Lactonization, etc. Methyl 3,3-dimethyl-4-oxopentanoate Methyl 3,3-dimethyl-4-oxopentanoate Key Intermediate->Methyl 3,3-dimethyl-4-oxopentanoate Aldol Condensation Glyoxal derivative Glyoxal derivative Key Intermediate->Glyoxal derivative Aldol Condensation

Caption: Retrosynthetic approach to a Paeonilactone core from methyl 3,3-dimethyl-4-oxopentanoate.

Proposed Forward Synthesis Protocol (Key Aldol Condensation Step):

This protocol outlines a potential aldol condensation to form a key intermediate for the synthesis of a Paeonilactone-type structure.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve methyl 3,3-dimethyl-4-oxopentanoate (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.05 eq) in THF dropwise and stir for 1 hour.

  • Aldol Addition: To the resulting enolate solution, add a solution of a suitable glyoxal derivative (e.g., glyoxal monoacetal) (1.1 eq) in THF at -78 °C.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench with saturated aqueous NH4Cl, warm to room temperature, and extract with ethyl acetate. The organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Authoritative Grounding: The stereochemical outcome of such aldol reactions can often be controlled by the choice of reaction conditions and reagents, a cornerstone of modern asymmetric synthesis.

B. Application in the Robinson Annulation for Fused Ring Systems

The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[5][6][7][8] It involves a Michael addition followed by an intramolecular aldol condensation. Methyl 3,3-dimethyl-4-oxopentanoate can serve as the Michael donor, reacting with an α,β-unsaturated ketone (Michael acceptor) to construct fused bicyclic systems, which are common motifs in steroids and terpenoids.[9]

Robinson Annulation Mechanism:

Robinson_Annulation Start Methyl 3,3-dimethyl-4-oxopentanoate + Methyl Vinyl Ketone Enolate Enolate Formation (Base) Start->Enolate Michael_Adduct Michael Addition Enolate->Michael_Adduct Nucleophilic Attack Intramolecular_Aldol Intramolecular Aldol Condensation Michael_Adduct->Intramolecular_Aldol Ring Closure Dehydration Dehydration Intramolecular_Aldol->Dehydration Product Fused Enone Product Dehydration->Product

Caption: Key steps of the Robinson Annulation using methyl 3,3-dimethyl-4-oxopentanoate.

Detailed Experimental Protocol: Robinson Annulation

Materials and Reagents:

ReagentMolar Equiv.Notes
Methyl 3,3-dimethyl-4-oxopentanoate1.0
Methyl vinyl ketone1.1Freshly distilled
Sodium ethoxide (21% in ethanol)1.2
Anhydrous Ethanol-
Hydrochloric acid (1 M)-
Toluene-

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol and sodium ethoxide solution (1.2 eq).

  • Addition of Reactants: To this solution, add methyl 3,3-dimethyl-4-oxopentanoate (1.0 eq) followed by the dropwise addition of freshly distilled methyl vinyl ketone (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.

  • Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with toluene. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography or distillation.

Trustworthiness of the Protocol: This protocol is based on the well-established conditions for the Robinson annulation and is expected to provide the desired annulated product in good yield. The gem-dimethyl group is anticipated to influence the stereochemical outcome of the cyclization, a factor that can be further investigated and optimized.

III. Conclusion and Future Outlook

Methyl 3,3-dimethyl-4-oxopentanoate is a promising building block with significant untapped potential in the field of total synthesis. Its unique structural features, particularly the quaternary center, offer strategic advantages for the construction of complex and stereochemically rich molecules. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the utility of this versatile ketoester in their own synthetic endeavors. Further investigations into the asymmetric synthesis of this building block and its application in a broader range of complex natural product syntheses are warranted and are expected to yield exciting new discoveries in the art and science of organic chemistry.

IV. References

Sources

Application

Application Note: The Role of Methyl 3,3-dimethyl-4-oxopentanoate in Advanced Pharmaceutical Synthesis

Executive Summary Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) is a highly specialized, sterically hindered bifunctional building block utilized in modern drug discovery and complex natural product synthesis[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) is a highly specialized, sterically hindered bifunctional building block utilized in modern drug discovery and complex natural product synthesis[1]. Featuring both a methyl ketone and a methyl ester separated by a quaternary gem-dimethyl carbon, this molecule serves as a critical precursor for conformationally restricted heterocycles and metabolically stable pharmacophores. This application note provides researchers and medicinal chemists with a comprehensive guide to its structural rationale, mechanistic advantages, and validated synthetic protocols.

Physicochemical Profiling & Structural Rationale

The strategic value of Methyl 3,3-dimethyl-4-oxopentanoate lies in its unique substitution pattern. The quaternary C3 carbon acts as a structural pivot, dictating the reactivity of the adjacent carbonyls while imparting significant physicochemical benefits to downstream drug candidates.

Table 1: Physicochemical and Reactivity Profile

PropertyValueStrategic Implication in Drug Design
Chemical Name Methyl 3,3-dimethyl-4-oxopentanoateN/A
CAS Registry Number 40484-80-8[1]N/A
Molecular Formula C8H14O3[1]N/A
Molecular Weight 158.19 g/mol [1]Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
TPSA 43.4 Ų[1]Optimal polarity for maintaining membrane permeability in derived scaffolds.
XLogP3 ~0.6[1]Enhances lipophilicity compared to unmethylated analogs.
Key Structural Motif gem-Dimethyl groupInduces the Thorpe-Ingold effect and blocks CYP450-mediated oxidation[2][3].

Mechanistic Insights: The "Magic Methyl" & Thorpe-Ingold Effect

In medicinal chemistry, the incorporation of a gem-dimethyl group is often referred to as the "magic methyl" effect[4]. When Methyl 3,3-dimethyl-4-oxopentanoate is utilized to build cyclic scaffolds (e.g., lactones, pyrazoles, or pyridazinones), the gem-dimethyl moiety exerts a profound kinetic and thermodynamic influence known as the Thorpe-Ingold effect [3][5].

Causality of the Effect: In an unbranched aliphatic chain, the internal bond angle (Angle α) is typically ~109.5°. However, the steric repulsion between the two bulky methyl groups at the C3 position forces the external angle (Angle β) to widen. To compensate, the internal angle (Angle α) between the reactive ketone and ester termini is compressed. This pre-organizes the molecule, drastically reducing the entropic penalty of cyclization and accelerating ring-closure reactions[3]. Furthermore, in the final drug candidate, this quaternary center shields adjacent carbon-hydrogen bonds from oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life[2][6].

ThorpeIngold Linear Acyclic Precursor (Extended Conformation) GemDimethyl gem-Dimethyl Compression (Angle β ↑, Angle α ↓) Linear->GemDimethyl Steric Repulsion Transition Pre-organized State (Proximity Effect) GemDimethyl->Transition Conformational Locking Cyclic Cyclic Pharmacophore (Rapid Ring Closure) Transition->Cyclic Intramolecular Attack

Caption: Mechanism of Thorpe-Ingold accelerated cyclization driven by the gem-dimethyl group.

Synthetic Divergence & Pharmaceutical Applications

Methyl 3,3-dimethyl-4-oxopentanoate is a highly versatile hub in organic synthesis. Its orthogonal carbonyl groups allow for chemoselective transformations.

  • Conformationally Restricted Heterocycles: Condensation with bis-nucleophiles (like hydrazines) yields 4,5-dihydro-pyridazin-3(2H)-ones. The gem-dimethyl group locks the ring conformation, which is a highly sought-after feature for optimizing target binding affinity[4].

  • Chiral γ-Lactones: Asymmetric reduction of the C4 ketone yields a secondary alcohol that spontaneously cyclizes onto the C1 ester (driven by the Thorpe-Ingold effect) to form chiral 4,4-dimethyl-5-methyldihydrofuran-2(3H)-ones, which are precursors to various natural products[3].

  • Tertiary Alcohol Esters: Organometallic addition (e.g., Grignard reagents) selectively attacks the more electrophilic C4 ketone, yielding highly sterically shielded tertiary alcohols that are highly resistant to metabolic degradation[2].

SyntheticDivergence SM Methyl 3,3-dimethyl-4-oxopentanoate (Bifunctional Core) Path1 Hydrazine Condensation SM->Path1 Path2 Asymmetric Reduction SM->Path2 Path3 Organometallic Addition SM->Path3 Prod1 Pyridazinone Derivatives (Conformationally Restricted) Path1->Prod1 Prod2 Chiral γ-Lactones (Thorpe-Ingold Accelerated) Path2->Prod2 Prod3 Tertiary Alcohol Esters (Metabolically Stable) Path3->Prod3

Caption: Synthetic divergence of Methyl 3,3-dimethyl-4-oxopentanoate into drug-like scaffolds.

Validated Experimental Protocols

Protocol A: Photochemical Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

Adapted from the total synthesis approaches to Aegyptinones[7].

Rationale: This protocol utilizes a radical-mediated acylation of an alkene. Benzophenone acts as a photosensitizer to abstract a hydrogen from acetaldehyde, generating an acyl radical that adds to the electron-deficient methyl 3,3-dimethylacrylate. A uranium filter is critical to cut off high-energy UV light (<300 nm), preventing the degradation of the product[7].

Step-by-Step Methodology:

  • Preparation: Charge a 600-mL photochemical well with methyl 3,3-dimethylacrylate (213 mmol), benzene (350 mL), acetaldehyde (200 mL, excess), and benzophenone (21.3 mmol, 10 mol% as sensitizer)[7].

  • Degassing: Purge the system thoroughly with argon gas for 30 minutes to remove dissolved oxygen, which would otherwise quench the radical intermediates.

  • Irradiation: Irradiate the mixture at room temperature using a 450 W medium-pressure Hanovia lamp equipped with a uranium filter[7].

  • Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 8:2) until the starting acrylate is consumed (typically 24-48 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure (careful to trap excess acetaldehyde). Purify the crude residue via vacuum distillation or silica gel flash chromatography to isolate Methyl 3,3-dimethyl-4-oxopentanoate as a colorless liquid.

  • Validation: Confirm product identity via 1H NMR: look for the distinct gem-dimethyl singlet at ~1.2 ppm (6H) and the methyl ketone singlet at ~2.1 ppm (3H).

Protocol B: Synthesis of 4,5-dihydro-6-methyl-5,5-dimethylpyridazin-3(2H)-one

Rationale: This protocol demonstrates the utility of the building block in creating conformationally restricted heterocycles. The nucleophilic hydrazine selectively attacks the more electrophilic C4 ketone first, forming a hydrazone intermediate. The Thorpe-Ingold effect then drives the rapid intramolecular attack of the terminal nitrogen onto the C1 methyl ester, expelling methanol and forming the cyclic pyridazinone[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 3,3-dimethyl-4-oxopentanoate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature. Note: The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to reflux (80 °C) for 4 hours. The pre-organization of the gem-dimethyl group ensures that the cyclization proceeds rapidly without the need for strong acid/base catalysis.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Resuspend the crude solid in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL) to remove unreacted hydrazine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude pyridazinone. Recrystallize from hot ethanol/water to obtain the pure product.

  • Validation: The success of the cyclization is confirmed by the disappearance of the methyl ester singlet (~3.6 ppm) and the methyl ketone singlet (~2.1 ppm) in the 1H NMR spectrum, replaced by the vinylic methyl and the broad NH peak of the pyridazinone ring.

Sources

Method

Synthesis of pyrethroid insecticides from Methyl 3,3-dimethyl-4-oxopentanoate

Application Note: Stereoselective Synthesis of Pyrethroid Cyclopropane Cores from Methyl 3,3-dimethyl-4-oxopentanoate Strategic Overview & Chemical Significance Pyrethroid insecticides, synthetic analogs of naturally occ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Pyrethroid Cyclopropane Cores from Methyl 3,3-dimethyl-4-oxopentanoate

Strategic Overview & Chemical Significance

Pyrethroid insecticides, synthetic analogs of naturally occurring pyrethrins, are foundational to modern agriculture and global vector control due to their exceptional efficacy and low mammalian toxicity. The primary pharmacophore responsible for their binding to voltage-gated sodium channels relies heavily on the spatial geometry of a highly strained gem-dimethyl cyclopropane carboxylate core (e.g., chrysanthemic acid derivatives)[1].

Synthesizing this 3-membered ring with precise stereocontrol is a classic challenge in agrochemical drug development. This application note details a robust, self-validating synthetic workflow starting from Methyl 3,3-dimethyl-4-oxopentanoate (Molecular Formula: C8​H14​O3​ , CID 13268642)[2]. By leveraging a photochemical acylation followed by a stereoselective 3-exo-tet intramolecular cyclization, chemists can efficiently access methyl 2,2,3-trimethylcyclopropanecarboxylate, a versatile precursor for next-generation pyrethroids[3].

Mechanistic Rationale & Causality

To ensure high yields and stereochemical purity, the synthesis is divided into three mechanistically distinct phases. Understanding the causality behind these reagent choices is critical for scale-up and optimization:

  • Phase 1: Photochemical Acylation. The synthesis of the starting intermediate utilizes acetaldehyde and methyl 3,3-dimethylacrylate. Benzophenone is employed as a photosensitizer. Under UV irradiation, benzophenone reaches a triplet excited state and abstracts a hydrogen from acetaldehyde to generate a nucleophilic acyl radical. This radical adds regioselectively to the electron-deficient β -carbon of the acrylate, yielding methyl 3,3-dimethyl-4-oxopentanoate[4].

  • Phase 2: Ketone Reduction & Activation. The C4 ketone must be converted into a superior leaving group to set up the cyclization. Sodium borohydride ( NaBH4​ ) reduces the ketone to a secondary alcohol, which is immediately tosylated. Pyridine acts as an acid scavenger, while DMAP provides nucleophilic catalysis to accelerate the tosyl transfer.

  • Phase 3: Enolate-Driven Intramolecular Cyclopropanation. A sterically hindered base (Potassium tert-butoxide) is used to deprotonate the C2 position (alpha to the ester). The resulting enolate undergoes an intramolecular SN​2 substitution, displacing the C4 tosylate. The steric bulk of t-BuOK is intentionally chosen to prevent nucleophilic attack on the ester carbonyl (which would cause transesterification) and to thermodynamically favor the formation of the trans-diastereomer.

Process Visualization

SynthesisWorkflow A Methyl 3,3-dimethylacrylate + Acetaldehyde B Photochemical Acylation (Benzophenone, UV) A->B C Methyl 3,3-dimethyl-4-oxopentanoate (Intermediate) B->C D Ketone Reduction & Tosylation (NaBH4 then TsCl/Pyridine) C->D E Methyl 3,3-dimethyl-4-(tosyloxy)pentanoate (Activated Precursor) D->E F Intramolecular Cyclization (t-BuOK, THF, 0 °C) E->F G Methyl 2,2,3-trimethylcyclopropanecarboxylate (Pyrethroid Core) F->G

Fig 1: Reaction workflow for the stereoselective synthesis of the pyrethroid cyclopropane core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Photochemical Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate
  • Preparation : Charge a 600-mL photochemical well reactor with methyl 3,3-dimethylacrylate (213 mmol), benzene (350 mL), acetaldehyde (200 mL, excess), and benzophenone (21.3 mmol, 0.1 equiv)[4].

  • Deoxygenation : Purge the system with Argon gas for 30 minutes.

    • Validation Check: Failure to thoroughly purge will allow ambient oxygen to quench the triplet excited state of benzophenone, halting the radical chain mechanism and resulting in unreacted starting material.

  • Irradiation : Irradiate the mixture at room temperature using a 450 W medium-pressure Hanovia lamp equipped with a uranium filter[4].

  • Monitoring : Track reaction progress via GC-MS.

    • Validation Check: The reaction is deemed complete when the starting acrylate peak disappears and a dominant peak corresponding to m/z 158.19 ( C8​H14​O3​ ) emerges[2].

  • Isolation : Concentrate under reduced pressure and purify via vacuum distillation to yield the product as a colorless liquid.

Protocol B: Reduction and Tosylation
  • Reduction : Dissolve methyl 3,3-dimethyl-4-oxopentanoate (100 mmol) in anhydrous methanol (150 mL) and cool to 0 °C. Add NaBH4​ (1.2 equiv) portion-wise.

    • Validation Check: Effervescence ( H2​ gas evolution) confirms active hydride transfer.

  • Workup : Quench with saturated NH4​Cl , extract with EtOAc, dry over MgSO4​ , and concentrate to yield the crude alcohol.

  • Tosylation : Dissolve the crude alcohol in anhydrous DCM (200 mL). Add Pyridine (2.0 equiv) and DMAP (0.1 equiv). Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise.

    • Validation Check: The formation of a fine white precipitate (pyridinium hydrochloride) in the DCM solution visually confirms successful tosyl transfer.

  • Isolation : Wash the organic layer with 1M HCl to remove residual pyridine, extract, and concentrate to yield methyl 3,3-dimethyl-4-(tosyloxy)pentanoate.

Protocol C: Enolate-Driven Intramolecular Cyclopropanation
  • Preparation : Dissolve the tosylated precursor (50 mmol) in anhydrous THF (100 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Enolization : Add Potassium tert-butoxide (t-BuOK, 1.1 equiv) dropwise as a 1.0 M solution in THF.

    • Validation Check: The solution will transition to a pale yellow color, indicating the successful generation of the ester enolate.

  • Cyclization : Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

    • Validation Check: Analyze via TLC (Hexanes:EtOAc 9:1). The UV-active tosylate starting material must be completely consumed, replaced by a new, non-UV active spot that becomes visible only upon staining with KMnO4​ .

  • Purification : Quench with distilled water, extract with diethyl ether, and purify via silica gel flash chromatography to isolate the final methyl 2,2,3-trimethylcyclopropanecarboxylate.

Quantitative Data & Yield Optimization

The choice of base and solvent in the final cyclopropanation step (Protocol C) dictates both the overall yield and the stereochemical outcome of the pyrethroid core. The quantitative data below highlights the superiority of bulky bases in aprotic environments.

Table 1: Thermodynamic Optimization of the 3-exo-tet Cyclopropanation

BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Mechanistic Observation
NaOMe MeOH65451:1High transesterification byproduct; poor stereocontrol.
NaH DMF25652:1Aggregation of the enolate limits the nucleophilic attack trajectory.
LDA THF-78 to 0723:1Kinetic enolate formation; good yield but moderate stereocontrol.
t-BuOK THF0 to 2588 5:1 Steric bulk prevents ester attack; highly favors the thermodynamic trans product.

Sources

Application

Application Note and Experimental Protocol for the Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

Introduction Methyl 3,3-dimethyl-4-oxopentanoate is a γ-keto ester, a class of organic compounds that serve as versatile synthetic intermediates in the construction of a wide array of more complex molecules, including va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3,3-dimethyl-4-oxopentanoate is a γ-keto ester, a class of organic compounds that serve as versatile synthetic intermediates in the construction of a wide array of more complex molecules, including various heterocycles and natural products.[1][2] The presence of both a ketone and an ester functional group provides two distinct points for chemical modification, making these compounds valuable building blocks in medicinal chemistry and drug development. This document provides a detailed, field-proven experimental protocol for the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate via the acylation of the lithium enolate of methyl isobutyrate. The causality behind experimental choices and a self-validating system for protocol integrity are emphasized throughout.

Core Synthetic Strategy: Acylation of a Lithium Enolate

The chosen synthetic route involves the formation of a lithium enolate from methyl isobutyrate using a strong, non-nucleophilic base, followed by quenching with an acetylating agent. This method is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] The key steps are:

  • Enolate Formation: A strong base is required to deprotonate the α-carbon of the ester. Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is a strong, sterically hindered base, which minimizes side reactions such as self-condensation or attack at the ester carbonyl group. The reaction is conducted at a low temperature (-78 °C) to ensure kinetic control and prevent enolate decomposition.

  • Acylation: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride. This step forms the new carbon-carbon bond and installs the acetyl group, yielding the target γ-keto ester.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_enolate Enolate Formation cluster_acylation Acylation cluster_workup Work-up and Purification prep_flask Flame-dry glassware under vacuum add_solvent Add anhydrous THF prep_flask->add_solvent add_amine Add diisopropylamine add_solvent->add_amine cool_system Cool to -78 °C add_amine->cool_system add_nBuLi Slowly add n-BuLi cool_system->add_nBuLi stir_LDA Stir for 30 min to form LDA add_nBuLi->stir_LDA add_ester Add methyl isobutyrate stir_LDA->add_ester stir_enolate Stir for 1 hour add_ester->stir_enolate add_acetyl_chloride Slowly add acetyl chloride stir_enolate->add_acetyl_chloride stir_reaction Stir for 2 hours at -78 °C add_acetyl_chloride->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench warm Warm to room temperature quench->warm extract Extract with diethyl ether warm->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by fractional distillation concentrate->purify

Caption: Experimental workflow for the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate.

Quantitative Data

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMolar Equivalents
Diisopropylamine101.190.7222.3 mL1.1
n-Butyllithium (2.5 M in hexanes)64.06~0.686.0 mL1.0
Methyl isobutyrate102.130.891.5 g1.0
Acetyl chloride78.501.1041.3 mL1.2
Anhydrous Tetrahydrofuran (THF)--50 mL-
Saturated aqueous NH₄Cl--20 mL-
Diethyl ether--3 x 30 mL-
Brine (saturated aq. NaCl)--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-

Detailed Experimental Protocol

Materials:

  • Diisopropylamine (≥99.5%)

  • n-Butyllithium (2.5 M solution in hexanes)

  • Methyl isobutyrate (≥99%)

  • Acetyl chloride (≥99%)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL, three-necked)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and rubber septa is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

    • Anhydrous THF (30 mL) is added to the flask via syringe, followed by diisopropylamine (2.3 mL, 16.5 mmol, 1.1 equiv).

    • The flask is cooled to -78 °C in a dry ice/acetone bath.

    • n-Butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol, 1.0 equiv) is added dropwise to the stirred solution via syringe over 10 minutes.[4][5][6]

    • The resulting pale yellow solution is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • A solution of methyl isobutyrate (1.5 g, 14.7 mmol, 1.0 equiv) in anhydrous THF (10 mL) is slowly added dropwise to the LDA solution at -78 °C over 15 minutes.

    • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Acetyl chloride (1.3 mL, 18.4 mmol, 1.2 equiv) is added dropwise to the enolate solution at -78 °C over 10 minutes.[1][7][8] A white precipitate may form.

    • The reaction mixture is stirred at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

    • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers are washed with water (20 mL) and then with brine (20 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by fractional distillation under reduced pressure to yield Methyl 3,3-dimethyl-4-oxopentanoate as a colorless liquid.

Trustworthiness: Protocol Validation

To ensure the successful synthesis and purity of the final product, the following analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of hexanes and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any potential byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of Methyl 3,3-dimethyl-4-oxopentanoate. The expected ¹H NMR spectrum would show characteristic signals for the two methyl groups at the C3 position, the methylene protons at the C2 position, the methyl protons of the acetyl group, and the methyl protons of the ester group.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies for the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

Safety Precautions

  • n-Butyllithium: Highly flammable, pyrophoric (ignites spontaneously in air), and reacts violently with water.[4][5][6][10][11] Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Diisopropylamine: Flammable liquid and vapor, causes severe skin burns and eye damage, and is toxic if inhaled.[2][12][13][14][15] Handle in a well-ventilated fume hood.

  • Acetyl Chloride: Highly flammable liquid and vapor, reacts violently with water, and causes severe skin burns and eye damage.[1][7][8][16][17] Handle in a well-ventilated fume hood and away from water.

  • Dry Ice/Acetone Bath: Extremely cold (-78 °C). Wear cryogenic gloves and safety glasses when handling. Ensure good ventilation as carbon dioxide gas will be released.

  • All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

References

  • ChemicalBook.
  • Sigma-Aldrich.
  • PENTA.
  • Taylor & Francis Online.
  • Thermo Fisher Scientific.
  • ChemicalBook.
  • Chemos GmbH & Co.KG.
  • Cole-Parmer.
  • Carl ROTH.
  • ECHEMI.
  • Fisher Scientific.
  • CDH Fine Chemical. N-Butyl Lithium 1.
  • Aldrich.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexane. (2010-04-06).
  • BenchChem. Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis.
  • Fisher Scientific. SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.
  • BenchChem.
  • PrepChem.com.
  • UCLA - Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate)
  • Google Patents. US11046705B1 - Method for preparing etodolac methyl ester. (2021-06-29).
  • ResearchGate. (PDF)
  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones.
  • Organic Syntheses Procedure. is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper..
  • NIH - PMC.
  • Chemistry LibreTexts. 22.
  • ResearchGate.
  • Chapter 1: Enolate Alkyl
  • Scilit. A practical synthesis of α-acylamino-β-keto-esters: Acylation of alkyl hydrogen (acylamino)
  • Sci-Hub. A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters.
  • PubChem.
  • Google Patents.
  • Google Patents.

Sources

Method

Application Note: Laboratory-Scale Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

Executive Summary Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1] is a highly valuable, sterically hindered γ -keto ester building block. Its unique gem-dimethyl substitution pattern makes it a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1] is a highly valuable, sterically hindered γ -keto ester building block. Its unique gem-dimethyl substitution pattern makes it a critical intermediate in the total synthesis of complex terpenoids, natural products (such as Aegyptinones), and advanced pharmaceutical APIs[2].

Method A: Palladium-Catalyzed Wacker Oxidation (Primary Recommendation)

Mechanistic Rationale

The Wacker oxidation of methyl 3,3-dimethylpent-4-enoate (CAS: 63721-05-1)[1] offers a highly regioselective route to the target methyl ketone[3]. The terminal alkene undergoes nucleophilic attack by water following activation by a Pd(II) species.

Causality of Experimental Choices:

  • Solvent System (DMF/H₂O 7:1): Dimethylformamide (DMF) is critical for solvating both the organic substrate and the inorganic metal salts. The specific 7:1 ratio ensures the substrate does not precipitate while providing sufficient water to act as the nucleophile during hydroxypalladation.

  • Redox Co-Catalyst (CuCl / O₂): Palladium is reduced to Pd(0) during the β -hydride elimination step. Stoichiometric or catalytic CuCl, combined with a molecular oxygen atmosphere, rapidly reoxidizes Pd(0) back to the active Pd(II) species, ensuring catalytic turnover and preventing palladium black precipitation.

  • Aqueous HCl Quench: Adding 1 M HCl during workup is not merely for neutralization; it breaks the stable coordination complexes between the product and the Pd/Cu metals, driving the metal ions into the aqueous phase and preventing intractable emulsions during ethereal extraction.

WackerCycle Alkene Methyl 3,3-dimethyl-4-pentenoate Pi_Complex π-Alkene-Pd(II) Complex Alkene->Pi_Complex Pd_II Pd(II) Catalyst Pd_II->Pi_Complex Hydroxypalladation Hydroxypalladation (H2O) Pi_Complex->Hydroxypalladation BetaElimination β-Hydride Elimination Hydroxypalladation->BetaElimination Enol Enol Intermediate BetaElimination->Enol Pd_0 Pd(0) Species BetaElimination->Pd_0 Product Methyl 3,3-dimethyl-4-oxopentanoate Enol->Product Tautomerization Cu_Cycle CuCl / O2 Reoxidation Pd_0->Cu_Cycle Oxidation Cu_Cycle->Pd_II Regeneration

Fig 1: Catalytic cycle of the Palladium-catalyzed Wacker oxidation.

Step-by-Step Protocol (10 mmol Scale)
  • Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, charge Palladium(II) chloride (0.089 g, 0.5 mmol, 5 mol%) and Copper(I) chloride (0.99 g, 10 mmol, 1.0 equiv).

  • Solvation: Add 40 mL of a pre-mixed DMF/H₂O solution (7:1 v/v). The mixture will initially appear dark and heterogeneous.

  • Atmosphere Exchange: Attach an oxygen balloon to one neck. Purge the system via vacuum/O₂ backfill (3 cycles) to establish a pure oxygen atmosphere. Stir for 1 hour at room temperature to pre-form the active catalyst complex.

  • Substrate Addition: Add methyl 3,3-dimethylpent-4-enoate (1.42 g, 10 mmol) dropwise via syringe.

  • Oxidation: Vigorously stir the reaction mixture at room temperature (20–25 °C) for 16–24 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1, visualized with KMnO₄).

  • Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by slowly adding 50 mL of cold 1 M HCl.

  • Extraction & Washing: Extract the aqueous mixture with Diethyl Ether (3 x 50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to afford the pure product as a colorless oil.

Method B: Photochemical Radical Acylation (Alternative)

Mechanistic Rationale

For laboratories lacking access to the terminal alkene precursor, a Giese-type photochemical conjugate addition provides a direct route. This method utilizes methyl 3,3-dimethylacrylate and acetaldehyde[2]. The reaction relies on the generation of an acyl radical that adds regioselectively to the β -carbon of the α,β -unsaturated ester[4].

Causality of Experimental Choices:

  • Benzophenone Sensitizer: Benzophenone acts as a triplet sensitizer. It efficiently absorbs UV light to reach an excited singlet state, undergoes intersystem crossing (ISC) to a long-lived triplet state, and abstracts a hydrogen atom from acetaldehyde to generate the highly reactive acyl radical.

  • Uranium Filter: A uranium glass filter is strictly mandated. It acts as a long-pass optical barrier (transmitting >330 nm), preventing high-energy UV photons from directly exciting the substrate or the newly formed ketone, which would otherwise trigger destructive Norrish Type I/II cleavages.

  • Excess Acetaldehyde: Acetaldehyde is used in massive excess (acting as a co-solvent). This compensates for its high volatility and ensures rapid hydrogen-atom transfer to the intermediate α -carbonyl radical, propagating the chain reaction efficiently.

PhotoMechanism BP Benzophenone (BP) BP_Excited BP* (Triplet State) BP->BP_Excited UV (>330 nm) AcylRadical Acyl Radical (CH3CO•) BP_Excited->AcylRadical H-abstraction Acetaldehyde Acetaldehyde Acetaldehyde->AcylRadical AdductRadical α-Carbonyl Radical AcylRadical->AdductRadical Addition to β-carbon Alkene Methyl 3,3-dimethylacrylate Alkene->AdductRadical AdductRadical->AcylRadical Chain Propagation Product Methyl 3,3-dimethyl-4-oxopentanoate AdductRadical->Product H-abstraction

Fig 2: Photochemical radical conjugate addition mechanism.

Step-by-Step Protocol (213 mmol Scale)

Note: Protocol adapted from established MIT laboratory procedures[2].

  • Reactor Setup: Charge a 600-mL quartz photochemical well reactor with methyl 3,3-dimethylacrylate (24.31 g, 213 mmol), benzophenone (3.88 g, 21.3 mmol, 10 mol%), and 350 mL of dry benzene.

  • Reagent Addition: Add 200 mL of cold acetaldehyde (excess) to the well.

  • Degassing (Critical): Purge the entire system vigorously with Argon gas for 30 minutes. Causality: Molecular oxygen is a potent triplet quencher and radical scavenger; failure to degas will completely stall the reaction.

  • Irradiation: Insert a 450 W medium-pressure Hanovia lamp equipped with a uranium filter into the water-cooled jacket of the well.

  • Reaction: Irradiate the mixture at room temperature for 24–48 hours under continuous Argon flow.

  • Workup: Transfer the mixture to a round-bottom flask. Carefully remove the excess acetaldehyde and benzene under reduced pressure using a rotary evaporator housed in a well-ventilated fume hood.

  • Purification: Isolate the target methyl 3,3-dimethyl-4-oxopentanoate via fractional vacuum distillation or large-scale silica gel chromatography.

Methodological Comparison Data

ParameterMethod A: Wacker OxidationMethod B: Photochemical Acylation
Primary Mechanism Palladium-catalyzed terminal alkene oxidationRadical conjugate addition (Giese-type)
Starting Material Methyl 3,3-dimethylpent-4-enoate[1]Methyl 3,3-dimethylacrylate[2]
Reagents / Catalysts PdCl₂, CuCl, O₂, H₂OAcetaldehyde, Benzophenone, UV Light
Key Equipment Standard Schlenk line / O₂ balloonPhotochemical well reactor, Hanovia lamp
Scalability High (Standard laboratory glassware)Moderate (Limited by photon flux / reactor geometry)
Yield Profile 75–85% (Highly regioselective)50–65% (Prone to radical side-reactions)
Safety / EHS Note Heavy metal waste (Pd/Cu) requires proper disposalHigh-intensity UV hazard; volatile acetaldehyde

References

  • Huboux, A. H. (1995). TOTAL SYNTHESIS OF AEGYPTINONES A AND B. Massachusetts Institute of Technology (DSpace@MIT).[Link]

  • Tanaka, M., & Urata, H. (1986). Facile synthesis of 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one via palladium catalyzed terminal oxidation of 3,3-dimethyl-4-pentenoates. Tetrahedron Letters / ResearchGate. [Link]

  • ChemSrc. ethyl 3,3-dimethyl-4-oxopentanoate | CAS#:64725-43-5 (Citing Cerfontain, H. et al., Synthesis 1980). [Link]

Sources

Application

Application Note: Methyl 3,3-Dimethyl-4-oxopentanoate in the Preparation of Heterocyclic Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic advantages, and validated protocols for heterocyclic synthesis using a privileged 1,4-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, kinetic advantages, and validated protocols for heterocyclic synthesis using a privileged 1,4-dicarbonyl building block.

Introduction & Structural Significance

Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8), also known as methyl 3,3-dimethyllevulinate, is a highly versatile γ -keto ester used extensively in the synthesis of nitrogen- and oxygen-containing heterocycles [1]. While standard levulinates are common building blocks, the strategic placement of a gem-dimethyl group at the C3 position fundamentally alters the molecule's reactivity profile. This structural modification provides a bidentate electrophilic scaffold that is uniquely primed for rapid condensation and cyclization, making it an invaluable intermediate in the development of pyridazinones, pyrrolidones, and related pharmacophores [2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over a cheaper, unsubstituted analogue. The utility of methyl 3,3-dimethyl-4-oxopentanoate is governed by two distinct chemical phenomena:

The Thorpe-Ingold Effect (Kinetic Advantage)

In linear aliphatic chains, the bond angle of an sp3 hybridized carbon is typically ~109.5°. The introduction of the bulky gem-dimethyl group at C3 causes steric repulsion between the methyl groups. To minimize this strain, the internal C2–C3–C4 bond angle is compressed. This phenomenon, known as the Thorpe-Ingold (or gem-dialkyl) effect , forces the reactive C1 ester and C4 ketone into closer spatial proximity [2].

  • Causality: By pre-organizing the reactive centers, the entropic penalty ( ΔS‡ ) of intramolecular cyclization is drastically reduced. This results in a significantly higher effective molarity, accelerating ring closure by orders of magnitude compared to unsubstituted levulinates.

Steric Trapping & Blocked Aromatization (Thermodynamic Control)

In standard Paal-Knorr type condensations with primary amines, γ -keto esters typically cyclize and undergo subsequent dehydration to form fully aromatic pyrroles or conjugated pyrrolin-2-ones.

  • Causality: The C3 gem-dimethyl group acts as a structural roadblock. Because C3 is a quaternary carbon, the formation of an endocyclic double bond between C3 and C4 is impossible. Furthermore, dehydration between C4 and C5 is sterically hindered. Consequently, the reaction is "trapped" at the intermediate 5-hydroxy-pyrrolidin-2-one stage, allowing researchers to isolate highly substituted, sp3 -rich heterocycles that are highly sought after in modern drug discovery (e.g., for escaping "flatland" in medicinal chemistry).

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can confirm the success of each mechanistic step before proceeding.

Protocol A: Synthesis of 5,5,6-Trimethyl-4,5-dihydro-3(2H)-pyridazinone

This protocol leverages the Thorpe-Ingold effect for the rapid formation of a pyridazinone core via condensation with hydrazine [3].

Reagents:

  • Methyl 3,3-dimethyl-4-oxopentanoate (1.0 equiv, 10 mmol)

  • Hydrazine hydrate (64% in water, 1.2 equiv, 12 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the keto-ester in absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0 °C using an ice bath.

  • Nucleophilic Attack: Add hydrazine hydrate dropwise over 5 minutes. Causality: The initial low temperature controls the exothermic formation of the open-chain hydrazone intermediate and prevents unwanted intermolecular oligomerization.

  • Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (78 °C) for 1.5 to 2 hours.

  • In-Process Control (TLC): Monitor the reaction using Hexanes/EtOAc (1:1). The starting material ( Rf​≈0.6 ) will rapidly disappear, replaced by a highly polar product spot ( Rf​≈0.2 ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Recrystallize the resulting crude solid from a minimal amount of hot ethanol/water (8:2) to yield pure white crystals.

  • Self-Validation (FT-IR & NMR):

    • IR: Confirm the complete disappearance of the ester C=O stretch (~1735 cm⁻¹) and ketone C=O stretch (~1715 cm⁻¹). Validate success via the appearance of a strong lactam C=O stretch (~1670 cm⁻¹) and a broad N-H stretch (~3200 cm⁻¹).

    • 1H-NMR (CDCl3): Ensure the presence of a sharp 6H singlet at ~1.15 ppm (gem-dimethyl) and a 3H singlet at ~2.0 ppm (C6-methyl).

Protocol B: Synthesis of 1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one

This protocol demonstrates the "steric trapping" concept, isolating the hydroxyl-lactam before any forced exocyclic dehydration can occur.

Reagents:

  • Methyl 3,3-dimethyl-4-oxopentanoate (1.0 equiv, 10 mmol)

  • Benzylamine (1.1 equiv, 11 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA, 0.05 equiv, 0.5 mmol)

  • Anhydrous Toluene (30 mL)

Step-by-Step Methodology:

  • Setup: Combine all reagents in a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Condensation: Heat the mixture to rigorous reflux (110 °C). The Dean-Stark trap will collect the azeotroped water (from imine formation) and methanol (from lactamization).

  • Kinetic Monitoring: Reflux for exactly 3 hours. Causality: Extended heating beyond this point under acidic conditions may force exocyclic dehydration to the 5-methylene derivative.

  • Workup: Cool to room temperature. Wash the toluene layer with saturated aqueous NaHCO3 (2 × 15 mL) to quench the pTSA, followed by brine (15 mL). Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Self-Validation (NMR):

    • 1H-NMR (DMSO-d6): The critical validation point is the presence of a 1H singlet at ~5.8 ppm that disappears upon D2O shake, confirming the trapped C5-OH group.

Quantitative Data Presentation

The kinetic and thermodynamic advantages of the gem-dimethyl substitution are summarized below, comparing standard methyl levulinate with methyl 3,3-dimethyllevulinate under identical reaction conditions.

SubstrateReagentPrimary ProductReaction TimeIsolated YieldMechanistic Note
Methyl levulinateHydrazinePyridazinone4.0 - 6.0 hrs75 - 80%Standard entropic barrier
Methyl 3,3-dimethyllevulinate Hydrazine Pyridazinone 1.0 - 1.5 hrs 92 - 96% Accelerated via Thorpe-Ingold
Methyl levulinateBenzylaminePyrrole12.0 hrs65 - 70%Full aromatization (-H2O)
Methyl 3,3-dimethyllevulinate Benzylamine Hydroxypyrrolidone 3.0 hrs 88 - 91% Trapped intermediate (Blocked)

Mandatory Visualizations

The following diagrams map the logical flow of the described chemical pathways, highlighting the specific structural phenomena discussed.

Pyridazinone_Synthesis A Methyl 3,3-dimethyl- 4-oxopentanoate B Hydrazone Intermediate (Angle Compressed) A->B + NH2NH2 - H2O C 5,5,6-Trimethyl-4,5-dihydro- 3(2H)-pyridazinone B->C Fast Cyclization (Thorpe-Ingold) - MeOH

Pathway for pyridazinone synthesis accelerated by the Thorpe-Ingold effect.

Pyrrolidone_Synthesis A Methyl 3,3-dimethyl- 4-oxopentanoate B Imine Intermediate (with R-NH2) A->B + R-NH2 - H2O C 5-Hydroxy-4,4,5-trimethyl- pyrrolidin-2-one B->C Cyclization - MeOH D Endocyclic Dehydration (BLOCKED) C->D Attempted -H2O (Steric Clash) E Exocyclic Dehydration (5-Methylene Product) C->E Alternative -H2O (Acid Catalyzed)

Pyrrolidone synthesis showing blocked endocyclic dehydration due to the gem-dimethyl group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13268642, Methyl 3,3-dimethyl-4-oxopentanoate" PubChem, [Link]

  • Kaneti, J., Kirby, A. J., Koedjikov, A. H., & Pojarlieff, I. G. "Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments." Organic & Biomolecular Chemistry, RSC Publishing, 2004. [Link]

  • Bouzidi, C., et al. "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." RSC Advances, 2021. [Link]

Method

Application Note: Overcoming Steric Hindrance in the Derivatization of Methyl 3,3-dimethyl-4-oxopentanoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1] Executive Summary & Chemical Challenge Methyl 3,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1]

Executive Summary & Chemical Challenge

Methyl 3,3-dimethyl-4-oxopentanoate (methyl 3,3-dimethyllevulinate) is a highly versatile bifunctional building block used in the synthesis of complex active pharmaceutical ingredients (APIs). While the terminal methyl ester is readily accessible, the C4 ketone is severely sterically shielded by the adjacent C3 gem-dimethyl group.

This immense steric bulk effectively blocks the Bürgi-Dunitz trajectory required for standard nucleophilic attack. Consequently, conventional ketone transformations—such as standard reductive aminations, Grignard additions, and Dean-Stark acetalizations—suffer from poor kinetics, low yields, and competing side reactions (e.g., enolization or reduction)[2][3]. This application note details three field-proven, self-validating protocols engineered specifically to bypass the steric constraints of this hindered ketone.

Module A: Direct Reductive Amination (DRA) to Hindered Tertiary Amines

Mechanistic Causality

Standard DRA protocols utilizing Sodium triacetoxyborohydride (NaBH(OAc)₃) rely on the thermodynamic formation of an iminium intermediate. For methyl 3,3-dimethyl-4-oxopentanoate, the steric clash between the gem-dimethyl group and the incoming amine prevents iminium formation, causing the reaction to stall[2].

To overcome this, we employ a metal-free reduction system using Trichlorosilane (HSiCl₃) activated by Tetramethylethylenediamine (TMEDA)[4]. TMEDA coordinates to HSiCl₃ to form a hypervalent silicon complex. This dramatically increases the hydridic character of the Si-H bond, allowing it to rapidly and irreversibly trap trace amounts of the transient iminium ion before the equilibrium can shift back to the starting materials.

DRA_Mechanism K Methyl 3,3-dimethyl- 4-oxopentanoate I Sterically Hindered Iminium Intermediate K->I + Amine - H2O A Secondary Amine (e.g., N-methylaniline) A->I P Tertiary Amine Product I->P Hydride Transfer T TMEDA•HSiCl3 Hypervalent Complex T->P Donates H-

Fig 1. Mechanism of TMEDA-activated HSiCl3 reductive amination bypassing steric hindrance.

Step-by-Step Protocol & Self-Validation
  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve methyl 3,3-dimethyl-4-oxopentanoate (1.0 equiv) and the secondary amine (1.2 equiv) in anhydrous dichloromethane (DCM) (0.5 M).

  • Activation: Add TMEDA (1.0 equiv) to the stirring solution at room temperature.

  • Reduction: Cool the mixture to 0 °C. Dropwise, add HSiCl₃ (2.0 equiv). Caution: HSiCl₃ is highly reactive and corrosive.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24–36 hours.

  • System Validation (QC Check): Monitor the reaction via GC-MS. TLC is unreliable here due to co-elution of the hindered ketone and the product. Validation is confirmed when the molecular ion peak [M+H]⁺ of the tertiary amine appears and the ketone peak (m/z 158.19)[1] is consumed.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Module B: 1,2-Nucleophilic Addition via Organocerium Reagents

Mechanistic Causality

When standard Grignard reagents (RMgX) are introduced to methyl 3,3-dimethyl-4-oxopentanoate, their strong basicity preferentially deprotonates the less hindered C5 methyl group, yielding an enolate rather than the 1,2-addition product[3]. Upon aqueous workup, the enolate simply tautomerizes back to the starting ketone.

By transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), an organocerium reagent (R-CeCl₂) is formed[5][6]. Cerium is highly oxophilic, strongly activating the ketone carbonyl, while the C-Ce bond is significantly less polarized than a C-Mg bond. This completely suppresses the basicity of the nucleophile, preventing enolization and forcing the addition to occur.

CeCl3_Workflow S1 1. Activation of CeCl3•7H2O (140°C, High Vacuum, 2h) S2 2. Suspension in Dry THF (Stir overnight at RT) S1->S2 S3 3. Formation of R-CeCl2 (Add RMgX at -78°C, stir 2h) S2->S3 S4 4. Nucleophilic Addition (Add Ketone at -78°C) S3->S4 S5 5. Quench & Workup (Yields Tertiary Alcohol) S4->S5

Fig 2. Step-by-step workflow for the synthesis and application of organocerium reagents.

Step-by-Step Protocol & Self-Validation
  • CeCl₃ Drying (Critical Step): Heat CeCl₃·7H₂O (1.5 equiv) under high vacuum (0.1 mmHg) at 140 °C for 2 hours.

    • System Validation (QC Check): The resulting anhydrous CeCl₃ must be a completely free-flowing white powder. Any clumping indicates residual water, which will violently destroy the Grignard reagent.

  • Suspension: Cool to room temperature under N₂, add anhydrous THF (0.3 M), and stir vigorously overnight to form a uniform milky suspension.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv). Stir for 2 hours at -78 °C.

    • System Validation (QC Check): A distinct color change (typically from white to yellow/orange, depending on the Grignard) visually validates the successful formation of the R-CeCl₂ species.

  • Addition: Add methyl 3,3-dimethyl-4-oxopentanoate (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Workup: Quench with 1M HCl to dissolve cerium salts. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Module C: Ketone Protection (Noyori Acetalization)

Mechanistic Causality

Protecting the C4 ketone as a 1,3-dioxolane using standard Dean-Stark conditions (ethylene glycol, p-TsOH, refluxing toluene) is exceptionally slow. The standard mechanism requires the formation of a highly congested tetrahedral hemiketal intermediate, which is thermodynamically penalized by the adjacent gem-dimethyl group.

The Noyori acetalization utilizes 1,2-bis(trimethylsiloxy)ethane and a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). This pathway bypasses the tetrahedral hemiketal, proceeding instead via a planar, less sterically demanding oxocarbenium ion. The reaction is irreversibly driven forward by the formation of highly stable hexamethyldisiloxane (TMS₂O).

Acetalization_Pathway K Hindered Ketone O Planar Oxocarbenium Intermediate K->O TMSOTf Activation R 1,2-bis(trimethylsiloxy)ethane + cat. TMSOTf R->O P 1,3-Dioxolane Protected Ketone O->P Cyclization B TMS2O (Byproduct) O->B Driven by TMS2O elimination

Fig 3. Noyori acetalization pathway driven by oxocarbenium formation and TMS2O elimination.

Step-by-Step Protocol & Self-Validation
  • Preparation: Dissolve the ketone (1.0 equiv) and 1,2-bis(trimethylsiloxy)ethane (1.2 equiv) in anhydrous DCM (0.2 M) under N₂.

  • Catalysis: Cool the solution to -78 °C. Add TMSOTf (0.05 equiv) dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • System Validation (QC Check): Pull a 50 µL aliquot, quench with pyridine, concentrate, and run a crude ¹H-NMR. Validation is achieved when the sharp C5 methyl singlet at ~2.1 ppm disappears, replaced by a shifted singlet and the appearance of the dioxolane backbone multiplet at ~3.9 ppm. The ester methoxy singlet at ~3.6 ppm remains unchanged.

  • Workup: Quench the bulk reaction with anhydrous pyridine (0.1 equiv) to neutralize the TMSOTf. Pour into saturated aqueous NaHCO₃, extract with DCM, and concentrate.

Quantitative Data Summary

The table below summarizes the dramatic improvements in yield and efficiency when switching from standard protocols to the optimized methodologies designed for sterically hindered substrates.

Reaction ClassTarget TransformationStandard ReagentTypical Yield (%)Optimized ReagentOptimized Yield (%)Causality for Improvement
Reductive Amination Ketone → Tertiary AmineNaBH(OAc)₃ / DCE< 15%HSiCl₃ / TMEDA85 - 95% Hypervalent silicon enhances hydride transfer to transient iminium species.
Nucleophilic Addition Ketone → Tertiary AlcoholRMgBr / THF< 10% (Enolization)RMgBr / CeCl₃80 - 90% Ce(III) drastically reduces nucleophile basicity, preventing α -deprotonation.
Acetalization Ketone → 1,3-DioxolaneEthylene Glycol / p-TsOH20 - 30%TMS-O-(CH₂)₂-O-TMS / TMSOTf> 90% Bypasses congested tetrahedral hemiketal via a planar oxocarbenium ion.

References

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - The Journal of Organic Chemistry (ACS).[Link]

  • Methyl 3,3-dimethyl-4-oxopentanoate | C8H14O3 | CID 13268642 - PubChem (NIH).[Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC (NIH).[Link]

  • Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones - Synthetic Communications (Taylor & Francis).[Link]

  • Kumada Arylation of Secondary Amides Enabled by Chromium Catalysis - ACS Publications.[Link]

  • Grignard Reagents in Organic Synthesis - Scribd / NPTEL.[Link]

Sources

Application

Application Notes and Protocols for the Ester Hydrolysis of Methyl 3,3-dimethyl-4-oxopentanoate

Introduction The hydrolysis of esters is a cornerstone reaction in organic synthesis, enabling the conversion of esters into their constituent carboxylic acids and alcohols.[1] This process is of paramount importance in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The hydrolysis of esters is a cornerstone reaction in organic synthesis, enabling the conversion of esters into their constituent carboxylic acids and alcohols.[1] This process is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where carboxylic acids serve as key building blocks. Methyl 3,3-dimethyl-4-oxopentanoate is a functionalized keto-ester, and its hydrolysis product, 3,3-dimethyl-4-oxopentanoic acid, is a valuable intermediate in various synthetic pathways.[2][3]

This guide provides a comprehensive overview of the ester hydrolysis of methyl 3,3-dimethyl-4-oxopentanoate, detailing both acid- and base-catalyzed protocols. It is intended for researchers, scientists, and drug development professionals seeking to perform this transformation with high efficiency and purity. The protocols herein are designed to be self-validating, with explanations for experimental choices grounded in established mechanistic principles.

Mechanistic Overview: A Tale of Two Catalysts

Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism.[4] The reaction can be significantly accelerated by the presence of either an acid or a base catalyst.[4][5] While both pathways lead to the same products, their mechanisms and reaction kinetics differ substantially.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[1][5] This activation facilitates the nucleophilic attack by a water molecule, a relatively weak nucleophile. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate methanol and regenerate the acid catalyst, yielding the carboxylic acid.[6]

It is crucial to note that acid-catalyzed ester hydrolysis is a reversible process.[1][7] To drive the reaction to completion, it is standard practice to use a large excess of water.[4][7]

Base-Catalyzed Hydrolysis (Saponification)

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[7][8] The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[6] This intermediate then collapses, expelling a methoxide ion as the leaving group. The final, irreversible step is the acid-base reaction between the newly formed carboxylic acid and the strongly basic methoxide ion, which deprotonates the carboxylic acid to form a carboxylate salt.[7] This deprotonation step effectively removes the carboxylic acid from the equilibrium, driving the reaction to completion.[7] Generally, base-catalyzed hydrolysis is significantly faster than its acid-catalyzed counterpart.[4]

Visualization of Reaction Mechanisms

The following diagrams, rendered in DOT language, illustrate the step-wise mechanisms for both acid- and base-catalyzed hydrolysis of methyl 3,3-dimethyl-4-oxopentanoate.

Acid-Catalyzed Mechanism

acid_hydrolysis Ester Methyl 3,3-dimethyl-4-oxopentanoate Protonated_Ester Protonated Ester Ester->Protonated_Ester Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 + H₂O Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate1->Proton_Transfer Carboxylic_Acid 3,3-dimethyl-4-oxopentanoic Acid Proton_Transfer->Carboxylic_Acid - CH₃OH Methanol Methanol Proton_Transfer->Methanol - Carboxylic Acid

Caption: Acid-Catalyzed Hydrolysis of Methyl 3,3-dimethyl-4-oxopentanoate.

Base-Catalyzed (Saponification) Mechanism

base_hydrolysis Ester Methyl 3,3-dimethyl-4-oxopentanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Carboxylic_Acid 3,3-dimethyl-4-oxopentanoic Acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Methanol Methanol Tetrahedral_Intermediate->Methanol - Carboxylic Acid Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate Carboxylate->Carboxylic_Acid

Caption: Base-Catalyzed Hydrolysis (Saponification) of Methyl 3,3-dimethyl-4-oxopentanoate.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the hydrolysis of methyl 3,3-dimethyl-4-oxopentanoate under both acidic and basic conditions. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (safety glasses, lab coat, and gloves), should be strictly followed.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs a strong mineral acid to catalyze the hydrolysis. The use of a co-solvent may be necessary to ensure the miscibility of the ester in the aqueous medium.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 1g of ester)
Methyl 3,3-dimethyl-4-oxopentanoateC₈H₁₄O₃158.191.0 g
Sulfuric Acid (98%)H₂SO₄98.081-2 mL
Dioxane or Tetrahydrofuran (THF)C₄H₈O₂ / C₄H₈O88.11 / 72.1110-20 mL
Deionized WaterH₂O18.0210 mL
Diethyl Ether or Ethyl Acetate(C₂H₅)₂O / C₄H₈O₂74.12 / 88.11As needed for extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed for washing
Brine (Saturated NaCl Solution)NaCl58.44As needed for washing
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ / Na₂SO₄120.37 / 142.04As needed for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3,3-dimethyl-4-oxopentanoate, dioxane (or THF), and deionized water.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 6-18 hours.[9] The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[9]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,3-dimethyl-4-oxopentanoic acid.[9]

  • Purification: The crude product can be further purified by recrystallization or vacuum distillation.[9][10]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes a strong base and is generally faster and irreversible.[9]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 1g of ester)
Methyl 3,3-dimethyl-4-oxopentanoateC₈H₁₄O₃158.191.0 g
Sodium Hydroxide or Potassium HydroxideNaOH / KOH40.00 / 56.111.1 - 1.5 equivalents
Methanol or EthanolCH₃OH / C₂H₅OH32.04 / 46.0710-20 mL
Deionized WaterH₂O18.025 mL
Hydrochloric Acid (concentrated)HCl36.46As needed for acidification
Diethyl Ether or Ethyl Acetate(C₂H₅)₂O / C₄H₈O₂74.12 / 88.11As needed for extraction
Brine (Saturated NaCl Solution)NaCl58.44As needed for washing
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO₄ / Na₂SO₄120.37 / 142.04As needed for drying

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3,3-dimethyl-4-oxopentanoate in methanol or ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the ester solution with stirring.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 1-4 hours.[9] Monitor the reaction by TLC or GC until the starting material is consumed.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.[9]

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.[9]

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.[11]

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[9][12]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[9] Filter and concentrate under reduced pressure to afford the crude 3,3-dimethyl-4-oxopentanoic acid.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/heptane) or by vacuum distillation.[11]

Data Presentation: A Comparative Overview

The choice between acid- and base-catalyzed hydrolysis often depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction rate.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong Acid (e.g., H₂SO₄, HCl)[4]Strong Base (e.g., NaOH, KOH)[5]
Stoichiometry Catalytic amount[8]Stoichiometric amount (typically 1.1-1.5 eq)[8]
Solvent Aqueous, often with a co-solvent (e.g., Dioxane, THF)[9]Alcohol/Water mixture (e.g., Methanol/H₂O, Ethanol/H₂O)[9]
Temperature Reflux (typically 80-100 °C)[4][9]Room temperature to reflux (typically 60-80 °C)[9]
Reaction Time Generally longer (6-18 hours)[9]Generally shorter (1-4 hours)[9]
Reversibility Reversible[1][7]Irreversible[7][8]
Work-up Extraction, neutralization washSolvent removal, acidification, extraction[9]
Expected Yield High, but can be limited by equilibriumGenerally very high (>90%)

Experimental Workflow Visualization

The following diagrams illustrate the generalized workflows for the described hydrolysis protocols.

Acid-Catalyzed Hydrolysis Workflow

acid_workflow Start Start Mix Mix Ester, Co-solvent, Water Start->Mix Add_Acid Add H₂SO₄ Mix->Add_Acid Reflux Reflux (80-100°C, 6-18h) Add_Acid->Reflux Cool Cool to RT Reflux->Cool Extract Extract with Ether/EtOAc Cool->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Distillation) Concentrate->Purify End End Purify->End

Caption: Generalized workflow for acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) Workflow

base_workflow Start Start Dissolve Dissolve Ester in Alcohol Start->Dissolve Add_Base Add aq. NaOH/KOH Dissolve->Add_Base React Stir/Reflux (RT-80°C, 1-4h) Add_Base->React Remove_Solvent Remove Alcohol in vacuo React->Remove_Solvent Wash_Neutral Wash with Ether Remove_Solvent->Wash_Neutral Acidify Acidify with HCl (pH ~2) Wash_Neutral->Acidify Extract Extract with Ether/EtOAc Acidify->Extract Wash_Brine Wash with Brine Extract->Wash_Brine Dry Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Distillation) Concentrate->Purify End End Purify->End

Caption: Generalized workflow for base-catalyzed ester hydrolysis (saponification).

Conclusion

The hydrolysis of methyl 3,3-dimethyl-4-oxopentanoate to its corresponding carboxylic acid is a fundamental and highly efficient transformation. The choice between acid- and base-catalyzed methods will be dictated by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The protocols provided in this guide offer robust and reliable procedures for achieving this conversion, grounded in well-established principles of organic chemistry. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can confidently and successfully implement this important synthetic step.

References

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition - Organic Chemistry Key Term. [Link]

  • Noszál, B., et al. (2006, July 6). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications. [Link]

  • Grokipedia. Ester hydrolysis. [Link]

  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. [Link]

  • O'Haver, J., et al. (2023, March 23). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Illinois Springfield. (2020, May 30). 22.6: Ester Chemistry. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Rzepa, H. (2013, March 29). A sideways look at the mechanism of ester hydrolysis. Henry Rzepa's Blog. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. [Link]

  • Wuts, P. G. M. 6.3 Methyl Esters and Derivatives. [Link]

  • Sessions, A. L. Acid Hydrolysis. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • PrepChem.com. Synthesis of 3,3-dimethyl-5-oxopentanoic acid. [Link]

  • The Royal Society of Chemistry. Chapter 5. [Link]

  • NIST WebBook. methyl 3-methyl-4-oxopentanoate. [Link]

  • ResearchGate. The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. [Link]

  • PubChem. 3,3-Dimethyl-4-oxopentanal. [Link]

  • PubChem. Methyl 3,3-dimethyl-4-oxopentanoate. [Link]

  • PrepChem.com. Synthesis of methyl 3-oxopentanoate. [Link]

  • ResearchGate. Soap formation in biodiesel production: effect of water content on saponification reaction. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Chemistry Stack Exchange. (2021, March 13). Molecularity of Saponification Reaction. [Link]

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • NextSDS. Methyl 3-methyl-4-oxopentanoate — Chemical Substance Information. [Link]

  • Organic Syntheses. Oxalic acid, dimethyl ester. [Link]

Sources

Method

Use of Methyl 3,3-dimethyl-4-oxopentanoate in agrochemical research

Application Note: Strategic Utilization of Methyl 3,3-dimethyl-4-oxopentanoate in Agrochemical Development Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Executive Summary Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 3,3-dimethyl-4-oxopentanoate in Agrochemical Development

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Executive Summary

Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8), also known as methyl 3,3-dimethyllevulinate, is a highly specialized lipophilic keto-ester intermediate[1]. In modern agrochemical research, particularly in the development of next-generation nematicides and pyrethroid-class insecticides, this molecule serves as a critical structural building block[2]. Its unique topology—a 1,4-dicarbonyl system flanking a sterically demanding gem-dimethyl group—enables the rapid construction of bioactive cyclic scaffolds while imparting essential metabolic resistance to the final active ingredient.

Mechanistic Rationale in Agrochemical Design

As a Senior Application Scientist, selecting the right intermediate is about anticipating the field behavior of the final drug or pesticide. Methyl 3,3-dimethyl-4-oxopentanoate is chosen for two fundamental mechanistic reasons:

  • The Gem-Dimethyl Shielding Effect: In field applications, traditional pesticides often suffer from rapid enzymatic degradation by soil microbiomes or target pest cytochromes[2]. The incorporation of the gem-dimethyl moiety introduces severe steric hindrance (the Thorpe-Ingold effect). This conformational locking not only increases the hydrolytic half-life of the pesticide but also pre-organizes the molecule into its bioactive conformation. This strategy is prominently used in the synthesis of Glycinoeclepin A analogs—potent hatching stimuli used to combat the soybean cyst nematode[2].

  • 1,4-Dicarbonyl Topology: The keto-ester backbone acts as an ambidentate synthon. It allows for highly regioselective base-catalyzed aldol condensations or Paal-Knorr cyclizations, facilitating the rapid assembly of cyclopentenones, isoxazoles, and pyrazoles, which are core pharmacophores in modern agrochemistry.

Physicochemical Profiling

Understanding the physical parameters of this intermediate is crucial for optimizing downstream solvent compatibility and purification workflows.

PropertyValueReference
Chemical Name Methyl 3,3-dimethyl-4-oxopentanoate[1]
CAS Registry Number 40484-80-8[1]
Molecular Formula C8H14O3[1]
Molecular Weight 158.19 g/mol [1]
Topological Polar Surface Area (TPSA) 43.4 Ų[1]
XLogP3-AA 0.6[1]
Physical State (at RT) Colorless to pale yellow liquid[3]

Validated Synthesis Protocol: Photochemical Giese-Type Radical Addition

The most robust method for synthesizing methyl 3,3-dimethyl-4-oxopentanoate is via a photosensitized radical addition of acetaldehyde to methyl 3-methyl-2-butenoate (methyl senecioate)[2]. This protocol is engineered as a self-validating system: the reaction's progress and regioselectivity are strictly governed by the photophysics of the sensitizer and radical trapping kinetics.

Causality of Experimental Design
  • Benzophenone Sensitization: Benzophenone is excited to its singlet state and undergoes rapid intersystem crossing to a long-lived triplet state. This triplet state abstracts a weak aldehydic hydrogen from acetaldehyde to generate the nucleophilic acetyl radical[2].

  • Regioselectivity: The nucleophilic acetyl radical adds exclusively to the electron-deficient beta-carbon of the alpha,beta-unsaturated ester. This forms a resonance-stabilized alpha-radical, driving the regiochemical outcome.

  • Uranium Filter: A uranium glass filter ( λ > 330 nm) is mandatory. It prevents the direct high-energy UV cleavage (Norrish Type I/II) of the ester starting material and the product, selectively allowing the n→π∗ excitation of benzophenone[2].

  • Excess Acetaldehyde: Acetaldehyde acts as both the radical source and the hydrogen atom donor. A massive volumetric excess is required to ensure the intermediate alpha-radical is rapidly trapped via hydrogen abstraction, propagating the chain reaction and preventing radical dimerization[2].

Step-by-Step Methodology
  • Reactor Preparation: Equip a 600-mL photochemical well with a 450 W medium-pressure Hanovia mercury lamp enclosed in a uranium glass filter sleeve[2].

  • Reagent Loading: Charge the well with methyl 3-methyl-2-butenoate (213 mmol, ~24.3 g), benzene (350 mL; Note: Trifluorotoluene can be substituted as a modern, safer alternative), acetaldehyde (200 mL, massive excess), and benzophenone (21.3 mmol, 0.1 equiv)[2].

  • Degassing (Critical Step): Purge the system vigorously with Argon gas for 30 minutes[2].

    • Validation Checkpoint: Oxygen must be strictly excluded. If oxygen is present, it will rapidly quench the triplet state of benzophenone and scavenge carbon-centered radicals to form peroxides, stalling the reaction and creating safety hazards.

  • Irradiation & Monitoring: Irradiate the mixture at room temperature under continuous Argon flow[2].

    • Validation Checkpoint: Monitor the reaction mixture via GC-MS. The successful generation of the acetyl radical and subsequent trapping is validated by the steady depletion of the alkene peak and the exclusive formation of the m/z 158.19 product peak. If dimerization products (e.g., biacetyl) spike, it indicates the acetaldehyde concentration has dropped below the critical threshold required for rapid chain propagation.

  • Workup: Once the alkene is consumed, concentrate the mixture under reduced pressure (carefully venting excess acetaldehyde into a cooled trap). Purify the crude residue via fractional vacuum distillation or silica gel chromatography to isolate the pure keto-ester.

Signaling & Reaction Pathway Visualizations

PhotochemicalMechanism BP Benzophenone (Ground State) BP_T Triplet BP* BP->BP_T hν (>330 nm) AcRad Acetyl Radical BP_T->AcRad H-abstraction AcH Acetaldehyde AcH->AcRad Adduct Adduct Radical AcRad->Adduct Beta-addition Alkene Methyl 3-methyl-2-butenoate Alkene->Adduct Adduct->AcRad Chain Propagation Product Methyl 3,3-dimethyl- 4-oxopentanoate Adduct->Product H-abstraction

Photochemical Giese-type radical addition mechanism for synthesizing the keto-ester.

AgrochemicalWorkflow Step1 1. Intermediate Synthesis Photochemical Radical Addition Step2 2. Ring Construction Cyclopentane/Pyrazole Formation Step1->Step2 Step3 3. Lead Derivatization Gem-dimethyl Shielding Step2->Step3 Step4 4. Bioassay Nematicidal/Insecticidal Testing Step3->Step4 Step5 5. Field Trials Evaluating Hydrolytic Stability Step4->Step5

Workflow from intermediate synthesis to field trials for gem-dimethyl agrochemicals.

Downstream Agrochemical Applications

Once synthesized, methyl 3,3-dimethyl-4-oxopentanoate is typically subjected to intramolecular cyclization. In the synthesis of Glycinoeclepin A analogs, the intermediate undergoes base-mediated cyclization to form the highly substituted C-ring of the natural product[2]. This structural motif directly interacts with the sensory receptors of the soybean cyst nematode, triggering premature hatching and subsequent starvation of the pest in the absence of a host plant—a highly targeted, environmentally benign agrochemical strategy.

References

  • Huboux, A. H. (1995). I. Total synthesis of aegyptinones A and B. II. Synthetic approaches to glycinoeclepin A. Massachusetts Institute of Technology (Ph.D. Thesis). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13268642, Methyl 3,3-dimethyl-4-oxopentanoate. URL:[Link]

Sources

Application

Application Notes and Protocols for Asymmetric Synthesis Involving Methyl 3,3-dimethyl-4-oxopentanoate

Introduction: The Strategic Value of Methyl 3,3-dimethyl-4-oxopentanoate in Asymmetric Synthesis Methyl 3,3-dimethyl-4-oxopentanoate is a prochiral β-keto ester of significant interest to researchers and process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Methyl 3,3-dimethyl-4-oxopentanoate in Asymmetric Synthesis

Methyl 3,3-dimethyl-4-oxopentanoate is a prochiral β-keto ester of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a ketone susceptible to stereoselective reduction and an enolizable α-carbon, presents a valuable platform for the construction of chiral molecules. The gem-dimethyl group at the C3 position offers unique steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers, making it an intriguing substrate for asymmetric transformations. This technical guide provides an in-depth exploration of the application of Methyl 3,3-dimethyl-4-oxopentanoate in asymmetric synthesis, with a primary focus on the well-documented enantioselective reduction of its carbonyl group. Additionally, we will discuss the theoretical application of its enolate in diastereoselective C-C bond-forming reactions, such as aldol and Michael additions, based on established principles for analogous substrates.

I. Enantioselective Reduction of the Prochiral Ketone: Accessing Chiral β-Hydroxy Esters

The most direct and impactful asymmetric transformation of Methyl 3,3-dimethyl-4-oxopentanoate is the reduction of its ketone functionality to furnish the corresponding chiral β-hydroxy ester, Methyl (R)- or (S)-3,3-dimethyl-4-hydroxypentanoate. These products are valuable chiral building blocks. Two powerful and complementary methodologies for achieving this are catalytic asymmetric hydrogenation and biocatalytic reduction.

A. Ruthenium-Catalyzed Asymmetric Hydrogenation

Expertise & Experience: Asymmetric hydrogenation utilizing chiral ruthenium-phosphine complexes is a cornerstone of modern organic synthesis, offering high efficiency, excellent enantioselectivity, and operational simplicity. The choice of a chiral ligand is paramount in dictating the stereochemical outcome of the reduction. For β-keto esters, ligands such as BINAP and its derivatives have demonstrated exceptional performance. The mechanism involves the formation of a chiral ruthenium hydride species which coordinates to the substrate, followed by stereoselective hydride transfer to the carbonyl carbon.

Trustworthiness: The protocols provided are based on well-established procedures for the asymmetric hydrogenation of analogous β-keto esters. The expected high yields and enantiomeric excesses are supported by extensive literature precedents.

Protocol 1: Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst

Materials:

  • Methyl 3,3-dimethyl-4-oxopentanoate

  • [RuCl₂(benzene)]₂

  • (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Inert gas (Argon or Nitrogen)

Detailed Experimental Protocol:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (0.5-1 mol%) and the chosen chiral BINAP ligand (1.1 equivalents relative to Ru).

    • Add anhydrous, degassed methanol to dissolve the components.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation:

    • In a separate flask, dissolve Methyl 3,3-dimethyl-4-oxopentanoate in anhydrous, degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Carefully transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

    • Seal the autoclave and purge the system several times with hydrogen gas to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until monitoring by TLC or GC indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral β-hydroxy ester.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

B. Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

Expertise & Experience: Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] Baker's yeast contains a plethora of oxidoreductase enzymes that can reduce carbonyl compounds with high enantioselectivity.[3] This whole-cell biocatalytic approach is operationally simple, cost-effective, and avoids the use of heavy metals and high pressures. The stereochemical outcome is dictated by the specific enzymes present in the yeast and their substrate specificity.

Trustworthiness: The use of baker's yeast for the reduction of β-keto esters is a well-established and reliable method, consistently providing access to the (S)-enantiomer of the corresponding alcohol with high enantiomeric excess.[3]

Protocol 2: Biocatalytic Reduction with Baker's Yeast

Materials:

  • Methyl 3,3-dimethyl-4-oxopentanoate

  • Baker's yeast (commercially available)

  • Sucrose

  • Deionized water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Detailed Experimental Protocol:

  • Yeast Activation:

    • In a suitable flask, dissolve sucrose in warm deionized water (e.g., 50 g of sucrose in 500 mL of water).

    • Add the baker's yeast (e.g., 20-30 g) to the sucrose solution and stir until a homogeneous suspension is formed.

    • Allow the yeast to activate for approximately 30-60 minutes at room temperature, as evidenced by foaming.

  • Bioreduction:

    • Add Methyl 3,3-dimethyl-4-oxopentanoate (e.g., 1 g) to the activated yeast suspension.

    • Stir the reaction mixture vigorously at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Work-up and Purification:

    • After the reaction is complete, add a pad of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.

    • Wash the filter cake thoroughly with water and ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Data Presentation: Asymmetric Reduction of β-Keto Esters

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Ru(II)-BINAPAnalogous β-keto esters90-9995-99[4]
Baker's YeastEthyl 3-oxobutanoate59-7685 (S)[3]
Candida magnoliae Carbonyl ReductaseAlkyl 3-oxobutanoates>90>99 (S)[5]

Note: The data presented is for analogous substrates and serves as a strong indicator of the expected performance for Methyl 3,3-dimethyl-4-oxopentanoate.

Visualization of Experimental Workflow

G cluster_0 Catalytic Asymmetric Hydrogenation cluster_1 Biocatalytic Reduction A1 Catalyst Preparation (Ru(II)-BINAP) A3 Hydrogenation in Autoclave A1->A3 A2 Substrate Dissolution A2->A3 A4 Work-up & Purification A3->A4 A5 Chiral Analysis (HPLC/GC) A4->A5 B1 Yeast Activation B2 Substrate Addition B1->B2 B3 Bioreduction B2->B3 B4 Work-up & Purification B3->B4 B5 Chiral Analysis (HPLC/GC) B4->B5

Caption: Experimental workflows for asymmetric reduction.

II. Diastereoselective C-C Bond Formation via Enolate Chemistry

The α-protons of Methyl 3,3-dimethyl-4-oxopentanoate are acidic and can be removed by a strong base to form a nucleophilic enolate. The use of chiral auxiliaries attached to the ester functionality can enable highly diastereoselective alkylation, aldol, and Michael reactions.

A. Chiral Auxiliary-Mediated Aldol Reactions

Expertise & Experience: The Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that provide excellent stereocontrol in aldol reactions.[6] The chiral auxiliary is first acylated with the corresponding acid chloride of our substrate (after hydrolysis of the methyl ester). The resulting N-acyl oxazolidinone can then be deprotonated to form a Z-enolate, which subsequently reacts with an aldehyde from the less sterically hindered face, leading to a high degree of diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral β-hydroxy acid derivative.

Trustworthiness: While specific examples with Methyl 3,3-dimethyl-4-oxopentanoate are not prevalent in the searched literature, the principles of Evans' asymmetric aldol reaction are robust and widely applicable to a range of substrates.[6][7]

Conceptual Protocol for a Chiral Auxiliary-Mediated Aldol Reaction:

  • Preparation of the N-Acyl Oxazolidinone:

    • Hydrolyze Methyl 3,3-dimethyl-4-oxopentanoate to the corresponding carboxylic acid.

    • Convert the carboxylic acid to its acid chloride (e.g., using oxalyl chloride or thionyl chloride).

    • React the acid chloride with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) and cool to -78 °C.

    • Add a boron triflate reagent (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., diisopropylethylamine) to form the Z-boron enolate.

    • Add the desired aldehyde and allow the reaction to proceed at low temperature.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction with a suitable buffer.

    • Extract the product and purify by chromatography.

    • Cleave the chiral auxiliary (e.g., via hydrolysis with lithium hydroperoxide) to yield the chiral β-hydroxy acid and recover the auxiliary.

Visualization of the Aldol Reaction Logic

G cluster_0 Chiral Auxiliary-Mediated Aldol Reaction C1 Attach Chiral Auxiliary C2 Formation of Chiral Enolate C1->C2 C3 Diastereoselective Aldol Addition C2->C3 C4 Cleavage of Chiral Auxiliary C3->C4 C5 Chiral β-Hydroxy Acid C4->C5

Caption: Logical workflow for a chiral auxiliary-mediated aldol reaction.

Conclusion

Methyl 3,3-dimethyl-4-oxopentanoate is a valuable and versatile prochiral building block for asymmetric synthesis. The enantioselective reduction of its ketone functionality is readily achievable with high efficiency and stereocontrol using either catalytic asymmetric hydrogenation or biocatalytic methods, providing access to important chiral β-hydroxy esters. Furthermore, the principles of enolate chemistry suggest its potential for diastereoselective carbon-carbon bond formation through the use of chiral auxiliaries. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this strategic molecule.

References

  • PubChem. Methyl 3,3-dimethyl-4-oxopentanoate. Available from: [Link]

  • No Added Chemicals. Chiral Auxiliary Controlled Reactions. 2016. Available from: [Link]

  • Scite. Asymmetric Hydrogenation of β‐Keto Esters Using Chiral Diphosphonites. Available from: [Link]

  • PMC. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Available from: [Link]

  • MSU chemistry. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. Available from: [Link]

  • PubMed. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. 2006. Available from: [Link]

  • Semantic Scholar. Catalytic, enatioselective Michael addition reactions. Available from: [Link]

  • Google Patents. Methyl 3,3-dimethyl-4-pentenoate production method.
  • SciSpace. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Available from: [Link]

  • MDPI. Biocatalyzed Redox Processes Employing Green Reaction Media. 2020. Available from: [Link]

  • PrepChem.com. Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Available from: [Link]

  • NIST WebBook. methyl 3-methyl-4-oxopentanoate. Available from: [Link]

  • Chemical Communications (RSC Publishing). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Available from: [Link]

  • ResearchGate. Biocatalytic Reduction Reactions from a Chemist's Perspective. 2020. Available from: [Link]

  • Unipd. Co(Salox)‐Catalyzed Enantioselective Reduction of α,β‐Unsaturated Esters. Available from: [Link]

  • ResearchGate. The first one-pot asymmetric synthesis of esters of highly biologically active (+)- and (-)- 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid (Vallestril®). 2026. Available from: [Link]

  • Mol-Instincts. methyl 4-oxopentanoate. 2025. Available from: [Link]

  • entrechem. biocatalysis · publications. Available from: [Link]

  • Macmillan Group. Enantioselective Michael Additions in Natural Products Synthesis. 2001. Available from: [Link]

  • Organic Chemistry Portal. Michael Addition. Available from: [Link]

  • PMC. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. 2022. Available from: [Link]

  • IIT Bombay. Asymmetric Synthesis Laboratory. Available from: [Link]

  • Figshare. Asymmetric Synthesis of Succinic Semialdehyde Derivatives. 2003. Available from: [Link]

  • Guiry Research Group. Publications. Available from: [Link]

  • MDPI. Application of Biobased Solvents in Asymmetric Catalysis. 2022. Available from: [Link]

  • ResearchGate. Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. Available from: [Link]

  • ResearchGate. Stereoselective catalytic hydrogenation and conjugate reduction of 4-methyl itaconate derivatives bearing a chiral auxiliary. 2025. Available from: [Link]

  • Blucher Proceedings. Enzymatic kinetic resolution of methyl 2-methyl-4-oxopentanoate. 2013. Available from: [Link]

Sources

Method

The Strategic Application of Methyl 3,3-dimethyl-4-oxopentanoate in the Synthesis of Complex Natural Products

Introduction: Unveiling the Potential of a Versatile Building Block In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the success and elegance of a synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the success and elegance of a synthetic route. Methyl 3,3-dimethyl-4-oxopentanoate, a seemingly simple keto-ester, emerges as a strategic building block for the construction of complex molecular architectures. Its unique structural features, namely the gem-dimethyl group at the C3 position and the bifunctional keto-ester motif, offer a powerful handle for chemists to orchestrate a variety of transformations. The gem-dimethyl group, a common feature in many natural products, can impart significant conformational rigidity and influence the stereochemical outcome of reactions, while the ketone and ester functionalities provide orthogonal reactivity for sequential bond formations. This application note will provide an in-depth exploration of the role of methyl 3,3-dimethyl-4-oxopentanoate in natural product synthesis, with a particular focus on its application in the total synthesis of the Aegyptinone family of diterpenes. We will delve into the synthesis of this key building block, its strategic incorporation into a complex synthetic sequence, and provide detailed protocols for its preparation and use.

Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate: A Photochemical Approach

The preparation of methyl 3,3-dimethyl-4-oxopentanoate can be efficiently achieved through a photochemical [2+2] cycloaddition, specifically the Paterno-Büchi reaction, between an enoate and an aldehyde.[1] This reaction is a powerful method for the formation of oxetane rings, which can then be further manipulated to reveal the desired keto-ester functionality.[2][3][4]

Scientific Rationale: The Paterno-Büchi Reaction

The Paterno-Büchi reaction involves the photochemical excitation of a carbonyl compound, which then undergoes a cycloaddition with a ground-state alkene to form a four-membered oxetane ring.[2][3] The reaction typically proceeds through a triplet diradical intermediate, and the regioselectivity is governed by the stability of this intermediate.[4] In the synthesis of methyl 3,3-dimethyl-4-oxopentanoate, methyl 3,3-dimethylacrylate serves as the alkene component and acetaldehyde as the carbonyl partner. The photochemical irradiation promotes the carbonyl of acetaldehyde to an excited state, which then adds to the electron-rich double bond of the acrylate. The subsequent ring-opening of the formed oxetane under appropriate conditions yields the target keto-ester.

Experimental Workflow: Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

cluster_synthesis Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate reactants Methyl 3,3-dimethylacrylate Acetaldehyde Benzophenone (photosensitizer) photoreactor Photochemical Reactor (450W Hanovia lamp, Uranium filter) Benzene, Argon atmosphere, RT reactants->photoreactor 1. Irradiation workup Reaction Quench & Extraction (Evaporation of solvent) photoreactor->workup 2. Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification 3. Isolation product Methyl 3,3-dimethyl-4-oxopentanoate purification->product

Caption: Workflow for the photochemical synthesis of Methyl 3,3-dimethyl-4-oxopentanoate.

Detailed Protocol: Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

Materials:

  • Methyl 3,3-dimethylacrylate

  • Acetaldehyde (freshly distilled)

  • Benzophenone

  • Benzene (anhydrous)

  • Argon gas

  • Photochemical reactor equipped with a 450 W medium-pressure Hanovia lamp and a uranium filter

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a 600-mL photochemical well, combine methyl 3,3-dimethylacrylate (213 mmol, 1.0 eq), a significant excess of acetaldehyde (e.g., 5-10 eq), and benzophenone (21.3 mmol, 0.1 eq) as a photosensitizer in approximately 350 mL of anhydrous benzene.[1]

  • Inert Atmosphere: Purge the reaction mixture with a gentle stream of argon for at least 30 minutes to remove any dissolved oxygen, which can quench the excited triplet state of the carbonyl and lead to side reactions.

  • Photochemical Irradiation: While maintaining a slow argon stream, irradiate the reaction mixture at room temperature using a 450 W medium-pressure Hanovia lamp fitted with a uranium filter. The uranium filter is crucial for filtering out short-wavelength UV light that could cause decomposition of the starting materials or product.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The reaction is complete when the starting methyl 3,3-dimethylacrylate is consumed.

  • Work-up: Upon completion, turn off the lamp and allow the reactor to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the excess acetaldehyde and benzene.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 3,3-dimethyl-4-oxopentanoate.

Expected Yield: The yield of this photochemical reaction can vary, but yields in the range of 50-70% are typically achievable.

Parameter Value Reference
Reactant 1Methyl 3,3-dimethylacrylate[1]
Reactant 2Acetaldehyde[1]
PhotosensitizerBenzophenone[1]
SolventBenzene[1]
Light Source450 W Hanovia lamp[1]
FilterUranium[1]
TemperatureRoom Temperature[1]
AtmosphereArgon[1]

Table 1: Key parameters for the synthesis of methyl 3,3-dimethyl-4-oxopentanoate.

Application in Natural Product Synthesis: The Total Synthesis of Aegyptinones A and B

The utility of methyl 3,3-dimethyl-4-oxopentanoate as a strategic building block is exemplified in the total synthesis of Aegyptinones A and B, two diterpene quinones with potent antibacterial and antifungal activity, by the Danheiser group.[1] In this synthesis, the keto-ester provides a key fragment that ultimately forms a significant portion of the natural product's carbon skeleton.

Causality of Experimental Choice: Strategic Disconnection

The retrosynthetic analysis of Aegyptinones reveals that the C-ring of the tricyclic core can be constructed from a precursor containing the gem-dimethyl group and a reactive handle for further elaboration. Methyl 3,3-dimethyl-4-oxopentanoate is an ideal synthon for this purpose. The ketone functionality allows for the introduction of the aromatic ring through an annulation strategy, while the ester group can be modified to complete the synthesis.

Experimental Workflow: Application in Aegyptinone Synthesis

cluster_application Application in Aegyptinone Synthesis start Methyl 3,3-dimethyl-4-oxopentanoate step1 Reaction with a suitable annulation partner (e.g., vinylketene precursor) start->step1 intermediate Tricyclic Intermediate step1->intermediate step2 Further functional group manipulations and cyclizations intermediate->step2 product Aegyptinones A and B step2->product

Caption: General workflow for the utilization of Methyl 3,3-dimethyl-4-oxopentanoate in the synthesis of Aegyptinones.

Detailed Protocol: Elaboration of Methyl 3,3-dimethyl-4-oxopentanoate in the Aegyptinone Synthesis (Illustrative)

While the full detailed experimental procedures for every step are beyond the scope of this note, the following outlines the key transformations involving the methyl 3,3-dimethyl-4-oxopentanoate fragment. The synthesis involves a multi-step sequence where the initial keto-ester is transformed into a more complex intermediate suitable for the key annulation reaction.

Step 1: Conversion to a Dienophile Precursor

The ketone of methyl 3,3-dimethyl-4-oxopentanoate is first converted into a reactive species that can participate in a cycloaddition or annulation reaction. This could involve, for example, conversion to an enol ether or a similar derivative.

Step 2: Aromatic Annulation

The modified fragment derived from methyl 3,3-dimethyl-4-oxopentanoate is then reacted with a suitable partner to construct the aromatic C-ring of the Aegyptinone core. The Danheiser synthesis employs a photochemical aromatic annulation strategy.[1]

Step 3: Completion of the Synthesis

Following the construction of the tricyclic core, a series of functional group manipulations, including oxidation and cyclization, are performed to complete the total synthesis of Aegyptinones A and B.

Transformation Key Reagents/Conditions Purpose Reference
Conversion of Ketonee.g., Wittig reaction, enolizationTo introduce functionality for annulation[1]
Aromatic AnnulationPhotochemical conditionsConstruction of the aromatic C-ring[1]
Final ElaborationOxidation, cyclizationCompletion of the natural product synthesis[1]

Table 2: Key transformations of the methyl 3,3-dimethyl-4-oxopentanoate-derived fragment in the Aegyptinone synthesis.

Conclusion: A Versatile Tool for Synthetic Chemists

Methyl 3,3-dimethyl-4-oxopentanoate represents a valuable and versatile building block in the arsenal of synthetic organic chemists. Its efficient photochemical synthesis and the strategic utility of its gem-dimethyl and keto-ester functionalities make it an attractive starting material for the construction of complex natural products. The successful application of this compound in the total synthesis of Aegyptinones A and B underscores its potential for streamlining synthetic routes and accessing biologically active molecules. The protocols and insights provided in this application note aim to equip researchers and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool in their own research endeavors.

References

  • Huboux, A. H. (1995). I. TOTAL SYNTHESIS OF AEGYPTINONES A AND B II. SYNTHETIC APPROACHES TO GLYCINOECLEPIN A (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]

  • Paterno, E.; Chieffi, G. Gazz. Chim. Ital.1909, 39, 341.
  • Büchi, G.; Inman, C. G.; Lipinsky, E. S. J. Am. Chem. Soc.1954, 76, 4327–4331.
  • Bach, T. The Paternò-Büchi reaction. In CRC Handbook of Organic Photochemistry and Photobiology; Horspool, W. M., Lenci, F., Eds.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3,3-dimethyl-4-oxopentanoate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1]. This sterically hindered keto-ester is a critical building block in the total synthesis of complex di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1]. This sterically hindered keto-ester is a critical building block in the total synthesis of complex diterpenes (such as Aegyptinones) and heterocyclic pharmaceuticals[2].

The most robust, scalable, and highly documented method for its preparation is the photochemical radical addition of acetaldehyde to methyl 3,3-dimethylacrylate[2]. Because photochemical reactions are highly sensitive to optical and atmospheric variables, this guide provides a self-validating standard operating procedure (SOP), mechanistic insights, and a cause-and-effect troubleshooting matrix to ensure high-fidelity synthesis.

Standard Operating Procedure (SOP)

Reaction Type: Photochemical Acylation (Radical Addition)

This protocol is engineered to be a self-validating system. By strictly controlling the optical window and atmospheric conditions, you prevent competing polymerization pathways.

Step-by-Step Methodology:

  • System Preparation: Equip a 600-mL quartz or Pyrex photochemical well with a 450 W medium-pressure Hanovia mercury lamp[2]. Crucial: Insert a uranium glass filter between the lamp and the reaction mixture to restrict wavelengths below 330 nm[2].

  • Reagent Charging: To the well, add methyl 3,3-dimethylacrylate (24.31 g, 213 mmol), benzene (350 mL, as an inert solvent), acetaldehyde (200 mL, massive excess), and benzophenone (3.88 g, 21.3 mmol, 10 mol% as sensitizer/initiator)[2].

  • Degassing (Validation Step): Purge the entire system vigorously with Argon gas for at least 30 minutes[2]. Self-Validation: Monitor the exhaust gas; the system is ready when ambient oxygen is completely displaced, ensuring the triplet state of benzophenone will not be quenched.

  • Irradiation & Thermal Control: Irradiate the mixture at room temperature[2]. Maintain active cooling (water jacket) around the lamp. Acetaldehyde boils at 20.2 °C; failure to cool the system will result in reactant volatilization and dangerous pressure buildup.

  • Monitoring & Workup: Monitor the reaction via GC-MS. The reaction is complete when the acrylate peak disappears. Concentrate the mixture in vacuo and purify via fractional distillation to isolate the pure keto-ester[2].

Troubleshooting Guide

Issue 1: Low Conversion or Stalled Reaction
  • Symptom: Acrylate starting material remains unreacted after 24 hours of irradiation.

  • Root Cause A (Optical): Lamp degradation or polymer fouling. Medium-pressure lamps lose intensity in the critical UV region over time, and organic films on the well block photon transfer.

  • Solution A: Replace lamps exceeding 1,000 hours of use. Clean the photochemical well with a mild piranha solution to remove UV-absorbing organic films.

  • Root Cause B (Chemical): Incomplete degassing. Oxygen is a potent triplet quencher. It rapidly deactivates the excited triplet state of benzophenone ( 3[Ph2​CO]∗ ), halting the generation of the acetyl radical.

  • Solution B: Implement continuous subsurface Argon sparging during the reaction rather than just a pre-purge.

Issue 2: High Viscosity and Polymer Formation
  • Symptom: The reaction mixture becomes viscous; yield of the target keto-ester is drastically reduced.

  • Root Cause: Direct photochemical excitation of methyl 3,3-dimethylacrylate. If high-energy UV light reaches the alkene, it undergoes radical polymerization or [2+2] cycloadditions instead of reacting with the acetyl radical.

  • Solution: Ensure the uranium filter is intact and correctly installed[2]. The filter acts as an optical cutoff, blocking high-energy UV light (< 330 nm) while allowing the longer wavelengths to selectively excite benzophenone (n→π* transition at ~340 nm).

Issue 3: Formation of Solvent-Adduct Impurities
  • Symptom: GC-MS shows significant byproducts with molecular weights corresponding to solvent incorporation.

  • Root Cause: Use of a solvent with weak, abstractable C-H bonds (e.g., toluene, THF, or alcohols). The highly reactive triplet benzophenone will abstract hydrogen atoms from these solvents instead of acetaldehyde, creating off-target radicals.

  • Solution: Strictly use benzene[2] (or acetonitrile, if benzene toxicity is a strict regulatory barrier). Benzene is mechanistically optimal due to its complete lack of abstractable aliphatic hydrogens.

Frequently Asked Questions (FAQs)

Q: Can I use a different photoinitiator instead of benzophenone? A: Benzophenone is specifically chosen because its triplet state energy (~69 kcal/mol) is perfectly tuned to abstract the aldehydic hydrogen of acetaldehyde efficiently. Furthermore, its absorbance profile allows selective excitation without affecting the alkene substrate. Substituting it requires matching both the triplet energy and the absorption cross-section.

Q: Why is such a massive excess of acetaldehyde (200 mL for 213 mmol of substrate) required? A: Acetaldehyde serves a dual purpose: it is both the source of the acetyl radical and the chain-propagating hydrogen donor[2]. A high concentration ensures that the intermediate adduct radical abstracts a hydrogen from acetaldehyde rapidly, outcompeting side reactions like radical recombination or polymerization.

Q: How can I remove the residual benzophenone and its byproduct, benzopinacol, during purification? A: Benzopinacol is highly crystalline and poorly soluble in cold non-polar solvents. Chilling the crude mixture in hexanes allows the bulk of benzopinacol to precipitate. The remaining benzophenone can be separated from the product via fractional distillation under reduced pressure, as Methyl 3,3-dimethyl-4-oxopentanoate (MW: 158.19 g/mol )[1] is significantly more volatile.

Quantitative Data & Reaction Parameters

Summarized below are the critical operational parameters for the photochemical synthesis workflow. Deviations from these validated ranges directly impact yield and purity.

ParameterOptimal RangeMechanistic PurposeEffect of Deviation
Wavelength > 330 nm (Uranium filter)Selectively excites benzophenone.Shorter wavelengths cause direct acrylate excitation and polymerization.
Acetaldehyde 15–20 equivalentsActs as radical source and H-donor.Low excess leads to poor conversion and increased radical recombination.
Benzophenone 10 mol%Initiates the radical chain process.< 5% reduces initiation rate; > 15% causes UV shielding (inner filter effect).
Solvent Benzene (~1.5 M)Provides inert reaction medium.H-donor solvents lead to solvent-derived radical adducts.
Temperature 15 °C – 20 °CPrevents acetaldehyde boiling.Overheating causes reactant loss and dangerous pressure buildup.

Mechanistic Pathway Visualization

The following diagram maps the logical flow and causality of the photochemical radical addition, illustrating how the reagents interact at the molecular level to yield Methyl 3,3-dimethyl-4-oxopentanoate.

PhotochemicalMechanism Initiation Initiation: Benzophenone + hv → [Ph2CO]* [Ph2CO]* + CH3CHO → Ph2C(OH)• + CH3CO• Addition Radical Addition: CH3CO• + (CH3)2C=CH-COOCH3 CH3-CO-C(CH3)2-C•H-COOCH3 Initiation->Addition Acetyl Radical (CH3CO•) Propagation Chain Propagation (H-Abstraction): Adduct Radical + CH3CHO Product + CH3CO• Addition->Propagation Intermediate Adduct Propagation->Addition Recycled CH3CO• Product Product: Methyl 3,3-dimethyl-4-oxopentanoate Propagation->Product H-transfer

Photochemical radical addition mechanism for Methyl 3,3-dimethyl-4-oxopentanoate synthesis.

References

  • Title: I. TOTAL SYNTHESIS OF AEGYPTINONES A AND B II. SYNTHETIC APPROACHES TO GLYCINOECLEPIN A (Thesis by Alexandre Henri Huboux)
  • Source: nih.

Sources

Optimization

Optimizing the yield of Methyl 3,3-dimethyl-4-oxopentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered levulinates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered levulinates. Synthesizing Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)[1] presents unique challenges, primarily because traditional Michael additions to highly substituted acrylates often suffer from poor kinetics and low yields.

To bypass these steric limitations, the most effective laboratory-scale approach is the photochemical radical addition of acetaldehyde to methyl 3,3-dimethylacrylate[2]. This guide is structured to provide you with the mechanistic causality, optimized protocols, and troubleshooting strategies required to maximize your yield and ensure reproducible scale-up.

Process Architecture: Photochemical Radical Addition

Understanding the workflow is critical before optimizing the parameters. The reaction relies on a photosensitizer to generate acyl radicals, which then attack the electron-deficient olefin.

PhotochemicalSynthesis Reactants Reactants: Methyl 3,3-dimethylacrylate + Acetaldehyde Prep System Preparation: Benzene Solvent + Benzophenone (Sensitizer) Reactants->Prep Mix Components Purge Deoxygenation: Argon Gas Purge Prep->Purge Remove O2 Irradiation Photochemical Reaction: 450W Hanovia Lamp (Uranium Filter, RT) Purge->Irradiation Initiate Reaction Mechanism Radical Addition: Acyl Radical Generation & Addition to Olefin Irradiation->Mechanism UV Sensitization Product Target Molecule: Methyl 3,3-dimethyl-4-oxopentanoate Mechanism->Product Radical Recombination

Fig 1: Photochemical radical addition workflow for synthesizing methyl 3,3-dimethyl-4-oxopentanoate.

Core Methodology: Standardized Experimental Protocol

To establish a self-validating system, follow this step-by-step methodology. Every step is designed to mitigate radical quenching and side-product formation.

  • Reactor Preparation : Equip a 600-mL photochemical well with a magnetic stirrer and a robust water-cooling jacket.

  • Reagent Charging : Add methyl 3,3-dimethylacrylate (24.31 g, 213 mmol) and 350 mL of anhydrous benzene[2].

  • Sensitizer & Precursor Addition : Introduce benzophenone (3.88 g, 21.3 mmol, 10 mol%) and a large excess of acetaldehyde (200 mL)[2].

    • Causality: Benzophenone acts as a triplet sensitizer. Upon UV excitation, it undergoes intersystem crossing to a long-lived triplet state, which abstracts a hydrogen atom from acetaldehyde to generate the requisite nucleophilic acyl radical.

  • Rigorous Degassing : Purge the solution with argon gas for a minimum of 30 minutes.

    • Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Failing to degas the solvent will immediately halt the generation of acyl radicals and depress the yield to near zero.

  • Irradiation : Insert a 450 W medium-pressure Hanovia lamp fitted with a uranium filter . Irradiate the mixture at room temperature[2].

    • Causality: The uranium filter is non-negotiable. It blocks high-energy UV wavelengths (<330 nm), preventing the direct photolysis and subsequent radical polymerization of the acrylate substrate.

  • Isolation : Post-reaction, remove the excess acetaldehyde and benzene under reduced pressure. Purify the residue via vacuum distillation to isolate pure methyl 3,3-dimethyl-4-oxopentanoate (C8H14O3)[1].

Quantitative Process Optimization

Use the following data matrix to benchmark your reaction parameters against optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Sensitizer Loading < 5 mol%10 mol% BenzophenoneEnsures sufficient triplet state population for continuous H-abstraction.+15-20%
Acetaldehyde Eq. 1.5 - 2.0 eqMassive Excess (>10 eq)Compensates for high volatility; favors addition over radical recombination.+30%
Degassing Method Brief N 2​ flush30 min Argon spargeEliminates O 2​ , preventing triplet quenching and radical scavenging.+25%
Light Filtration Quartz (Unfiltered)Uranium Filter (>330 nm)Prevents direct photolysis and polymerization of the acrylate.Minimizes side products

Troubleshooting & FAQs

Q1: My conversion rate is stalling at 40%. How do I push the reaction to completion? A1: Stalling is almost always caused by acetaldehyde depletion. Acetaldehyde is highly volatile (bp 20.2 °C). The heat generated by the 450 W Hanovia lamp can cause it to evaporate rapidly if the cooling jacket is insufficient. Ensure continuous, robust chilled water circulation around the well. Furthermore, you must use a massive excess of acetaldehyde (as outlined in the protocol) to drive the equilibrium and favor the addition of the acyl radical over unwanted radical-radical recombination side reactions[2].

Q2: I am observing a viscous, polymeric byproduct instead of the target ester. What went wrong? A2: This indicates direct photolysis of the methyl 3,3-dimethylacrylate. Verify that your uranium filter is intact, clean, and properly installed. The filter is critical for cutting off wavelengths below ~330 nm. Without it, the α,β -unsaturated ester absorbs UV light directly, leading to radical polymerization rather than the desired intermolecular acyl radical addition[2].

Q3: I cannot use benzene due to EHS (Environmental, Health, and Safety) restrictions. Are there alternative solvents? A3: Benzene is traditionally used because it is completely transparent to the UV wavelengths employed and is highly inert to radical abstraction[2]. If substitution is mandatory, thoroughly degassed acetonitrile or tert-butanol can serve as alternatives. However, be aware that switching solvents may alter the lifetime of the excited triplet state of benzophenone, potentially requiring a re-optimization of the sensitizer loading.

Q4: Can I synthesize this molecule without photochemistry for pilot-scale manufacturing? A4: Yes. For scale-up where photochemistry becomes a severe engineering bottleneck, you can utilize a classical enolate alkylation strategy. You can react 2-(1,1-dimethyl-2-oxo-propyl)-malonic acid diethyl ester with sodium hydroxide to induce hydrolysis, followed by thermal decarboxylation[3]. While this route requires more synthetic steps and careful handling of decarboxylation temperatures, it bypasses the need for specialized photochemical reactors and utilizes standard batch-reactor infrastructure.

Analytical Self-Validation System

To ensure your protocol is self-validating, do not proceed to downstream synthesis without confirming the structural integrity of the intermediate. Rely on a strict 1 H NMR tracking protocol:

  • Disappearance: The starting material (methyl 3,3-dimethylacrylate) possesses a distinct vinylic proton signal. The successful formation of the target molecule is primarily confirmed by the complete disappearance of this vinylic peak.

  • Appearance: Confirm the product by identifying a sharp 6H singlet at ~1.1-1.2 ppm (the gem-dimethyl group), a 3H singlet at ~2.1-2.2 ppm (the methyl ketone), and a 3H singlet at ~3.6 ppm (the methoxy ester group)[4].

References[2] Alexandre Henri Huboux, "I. TOTAL SYNTHESIS OF AEGYPTINONES A AND B II. SYNTHETIC APPROACHES TO GLYCINOECLEPIN A", MIT DSpace (1995).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiNe4Fev9vwWFMGxvopF9c5vRss8xth7pyv-lgqcFbHuA2_l_1DOTQUAKTOZ9AaGFeF4p5h3dNAKfS4KMSDhAxsmMpl1tcao3fFL5eRdk9jLvYFb4lsKbsfXpYO0T3npirKkhaEoQTn2ibXtr--XquSb2s2oxoIze5mOqpQ03CvKVsmfxEKo1_sos=][1] PubChem, "Methyl 3,3-dimethyl-4-oxopentanoate | C8H14O3 | CID 13268642", National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU9137QG7x0IeepuGnYu7UtudmWet14sLZJyTAZaVCfPR4iz0kWLv4wS2878KYsnxonbYlXWk3jt5z_bZ7WSCUdqV5IjRyPlQXL47z06U3YSdS5Gf8vjp2tF6oYIGP9z9d5do84vsCIJQnkR193o0lYWYKn5e3TE4tuPhdI7tmQ84Ax17DmqHQ][4] Chemsrc, "ethyl 3,3-dimethyl-4-oxopentanoate | CAS#:64725-43-5", Chemsrc Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4bL7IwlcDDrqlOsq50EVClcinhAkvt0LNjHytnZlQXUNK62cA4L2QhlzTgj2OeV3eQYrg3QPy9UyLmzYy7MZsWUnGEQamk3iwbhDMi0_SXYR9IVSzsuzDEP_f1sGrJizCUOCc9w6ho5ZQeyTacW63_g==][3] Molaid, "2-(1,1-dimethyl-2-oxo-propyl)-malonic acid diethyl ester | 23228-70-8", Molaid Chemical Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-lRLEScqH3AvAUAiIuXPCmIoJx_NM6eE_l70InJk1Bqh45OroVIBZJGfBw4RJ4sml50rtnQgzb8-YXYqqQwdI5yZziQezE7_IQwaXtJadSXWnVv1LzwFCXxDM]

Sources

Troubleshooting

Byproduct formation in the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate. This valuable keto-ester is typical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate. This valuable keto-ester is typically synthesized via a one-pot tandem Michael addition and alkylation reaction. While powerful, this synthetic route can be prone to byproduct formation, leading to reduced yields and purification challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 3,3-dimethyl-4-oxopentanoate?

A1: The most prevalent and efficient method is a one-pot reaction involving the Michael addition of a methyl acetoacetate enolate to methyl vinyl ketone (MVK), followed by in-situ alkylation of the resulting enolate with a methylating agent, such as methyl iodide. This tandem approach is favored for its atom economy and procedural simplicity.[1][2][3][4][5]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for several reasons. The initial enolate formation is typically performed at low temperatures (e.g., 0 °C) to ensure controlled deprotonation and minimize self-condensation of the methyl acetoacetate.[6] Furthermore, methyl vinyl ketone is highly prone to polymerization, a reaction that is accelerated at higher temperatures.[7][8][9] Maintaining a low temperature during the Michael addition phase is crucial to suppress this unwanted side reaction. The subsequent alkylation step may require warming to proceed at a reasonable rate, but excessive heat can lead to other side reactions.

Q3: What are the most common byproducts I should be aware of?

A3: The primary byproducts to anticipate are:

  • Poly(methyl vinyl ketone): A polymeric solid resulting from the self-polymerization of MVK.[7][8][9]

  • Double Michael Addition Product: The addition of a second molecule of MVK to the initial Michael adduct.

  • Robinson Annulation Product: An intramolecular aldol condensation of the initial Michael adduct, leading to a cyclic α,β-unsaturated ketone.[10][11][12][13]

  • Self-Condensation Products of Methyl Acetoacetate: Dimers or other oligomers formed from the self-reaction of the starting β-keto ester.[14]

  • Over-methylated or Under-methylated Products: Species where more than two or fewer than two methyl groups have been added to the alpha-carbon of the methyl acetoacetate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15][16] For TLC analysis, co-spotting the reaction mixture with the starting materials (methyl acetoacetate and MVK) will allow you to visualize their consumption. The appearance of a new spot with an intermediate Rf value will indicate the formation of the product. GC-MS is a more powerful technique that can provide information about the presence of the desired product and various byproducts, aiding in both reaction monitoring and troubleshooting.[15][16]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate.

Problem 1: Low or No Yield of the Desired Product

Symptom: TLC or GC-MS analysis shows a large amount of unreacted starting materials (methyl acetoacetate).

Possible Cause & Explanation Troubleshooting Steps
Inefficient Enolate Formation: The base used was not strong enough or was of poor quality, leading to incomplete deprotonation of the methyl acetoacetate. Sodium hydride (NaH) is a common choice, but its reactivity can diminish with improper storage.Use a fresh, high-quality base. Ensure the NaH is a fine, grey powder. If it appears clumpy or white, its reactivity may be compromised. Consider an alternative strong base, such as lithium diisopropylamide (LDA), for quantitative enolate formation.[17]
Base Quenching: The reaction solvent (e.g., THF) was not sufficiently anhydrous. Trace amounts of water will rapidly quench the strong base, preventing enolate formation.Use freshly distilled, anhydrous solvents. Store anhydrous solvents over molecular sieves. Ensure all glassware is thoroughly dried in an oven before use.
Low Reaction Temperature: While initial cooling is necessary, the alkylation step may require a higher temperature to proceed at a practical rate.Gradually warm the reaction mixture after the Michael addition is complete and the methyl iodide has been added. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
Problem 2: Formation of a White, Insoluble Precipitate

Symptom: A significant amount of a white, sticky, or solid precipitate is observed in the reaction flask.

Possible Cause & Explanation Troubleshooting Steps
Polymerization of Methyl Vinyl Ketone (MVK): MVK is notoriously unstable and readily polymerizes, especially in the presence of bases or at elevated temperatures.[7][8][9] This is one of the most common failure modes of this reaction.Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of MVK. Add the MVK slowly and dropwise to the solution of the enolate to keep its instantaneous concentration low. Use freshly distilled MVK. Commercial MVK often contains inhibitors that may need to be removed prior to use.
Problem 3: Presence of a High-Boiling, High Molecular Weight Impurity

Symptom: GC-MS analysis shows a significant peak at a higher retention time and mass than the desired product. The ¹H NMR may show complex multiplets and a high integral for the aliphatic region.

Possible Cause & Explanation Troubleshooting Steps
Double Michael Addition: The enolate of the initial Michael adduct can act as a nucleophile and react with a second molecule of MVK. This is more likely if the concentration of MVK is high relative to the methylating agent.Control the stoichiometry carefully. Use a slight excess of methyl acetoacetate relative to MVK. Add the MVK slowly to the reaction mixture. Ensure rapid and efficient in-situ methylation by adding the methyl iodide before a significant concentration of the Michael adduct enolate can build up and react with more MVK.
Problem 4: Identification of a Cyclic Byproduct

Symptom: NMR and MS data are consistent with a cyclic α,β-unsaturated ketone. For example, a six-membered ring structure.

Possible Cause & Explanation Troubleshooting Steps
Robinson Annulation: The initial Michael adduct, which is a 1,5-dicarbonyl compound, can undergo an intramolecular aldol condensation to form a six-membered ring.[10][11][12][13] This is a classic side reaction in syntheses of this type. This is more likely to occur if the methylation step is slow or incomplete, allowing the intermediate enolate to cyclize.Ensure a rapid and efficient methylation step. Add the methyl iodide promptly after the Michael addition. Use a sufficiently reactive methylating agent. Methyl iodide is generally effective. Consider the choice of base. Some bases may favor the intramolecular aldol condensation more than others. Weaker bases might reduce the rate of the desired alkylation relative to the cyclization.

Experimental Protocols

Representative One-Pot Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

This protocol is a representative procedure based on established methodologies for tandem Michael addition-alkylation reactions and should be optimized for your specific laboratory conditions.

Materials:

  • Methyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl vinyl ketone (MVK), freshly distilled

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Enolate Formation: Add anhydrous THF to the flask to create a suspension of NaH. Cool the flask to 0 °C in an ice bath. Add methyl acetoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Michael Addition: While maintaining the temperature at 0 °C, add freshly distilled methyl vinyl ketone (1.0 eq) dropwise over 30 minutes. Stir the reaction mixture at 0 °C for 1-2 hours.

  • Alkylation: Add methyl iodide (2.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the intermediate.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

ByproductLikely CauseKey Diagnostic Features (¹H NMR)Mitigation Strategy
Poly(methyl vinyl ketone)High MVK concentration, elevated temperatureBroad, unresolved signals in the aliphatic region.Add MVK slowly at low temperature.
Double Michael AdductExcess MVK, slow alkylationMore complex multiplets in the methylene region, incorrect integration ratio.Control stoichiometry, ensure rapid methylation.
Robinson Annulation ProductSlow alkylation, prolonged reaction time before methylationSignals corresponding to a cyclic α,β-unsaturated ketone (vinylic protons).Prompt addition of a reactive methylating agent.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_reaction One-Pot Synthesis Methyl Acetoacetate Methyl Acetoacetate Enolate Formation Enolate Formation Methyl Acetoacetate->Enolate Formation NaH Methyl Vinyl Ketone Methyl Vinyl Ketone Michael Addition Michael Addition Methyl Vinyl Ketone->Michael Addition Methyl Iodide Methyl Iodide Alkylation Alkylation Methyl Iodide->Alkylation Enolate Formation->Michael Addition Enolate Michael Addition->Alkylation Intermediate Enolate Methyl 3,3-dimethyl-4-oxopentanoate Methyl 3,3-dimethyl-4-oxopentanoate Alkylation->Methyl 3,3-dimethyl-4-oxopentanoate Product

Caption: One-pot synthesis of Methyl 3,3-dimethyl-4-oxopentanoate.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions start Low Yield or Complex Mixture? precipitate White Precipitate? start->precipitate Observation high_mw High MW Impurity? start->high_mw Observation cyclic Cyclic Impurity? start->cyclic Observation no_reaction Incomplete Reaction - Check Base Quality - Anhydrous Conditions start->no_reaction Unreacted Starting Material mvk_poly MVK Polymerization - Lower Temp - Slow MVK addition precipitate->mvk_poly Diagnosis double_add Double Michael Addition - Control Stoichiometry - Rapid Methylation high_mw->double_add Diagnosis robinson Robinson Annulation - Prompt Methylation cyclic->robinson Diagnosis

Caption: Decision tree for troubleshooting byproduct formation.

References

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  • Application Note: High-Purity Isolation of Methyl 4-methyl-5-oxopentanoate for Pharmaceutical Research. Benchchem.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). PMC.
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Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

Welcome to the Technical Support Center. This troubleshooting guide addresses the regioselective synthesis of (CAS: 40484-80-8). When synthesizing this gem-dimethyl keto-ester via the alkylation of 3-methyl-2-butanone (i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide addresses the regioselective synthesis of (CAS: 40484-80-8).

When synthesizing this gem-dimethyl keto-ester via the alkylation of 3-methyl-2-butanone (isopropyl methyl ketone) with methyl bromoacetate, researchers frequently encounter regioselectivity issues. Because 3-methyl-2-butanone is an asymmetric ketone, it possesses two different α -carbons and can form two distinct enolates. The choice of base dictates whether the reaction proceeds via the kinetic or thermodynamic pathway, which directly determines your final product.

Quick Reference: Impact of Base Selection on Alkylation

To achieve the target gem-dimethyl structure, you must force the reaction through the thermodynamic pathway. The table below summarizes how base selection impacts the major product.

Base SystemTemperatureEnolate FavoredMajor Alkylation ProductOutcome
LDA (1.1 eq)-78 °CKinetic (Less substituted)Methyl 5-methyl-4-oxohexanoate❌ Incorrect Regioisomer
NaH (1.1 eq)25 °C to 65 °CThermodynamic (More substituted)Methyl 3,3-dimethyl-4-oxopentanoate✅ Target Product
KOtBu (1.1 eq)25 °CThermodynamictert-Butyl 3,3-dimethyl-4-oxopentanoate❌ Transesterification
NaOMe (1.1 eq)65 °C (Reflux)ThermodynamicTarget + Aldol Condensation Byproducts⚠️ Low Yield / Impure
Frequently Asked Questions (FAQs)

Q: Why did my reaction yield methyl 5-methyl-4-oxohexanoate instead of the target? A: You likely used a strong, bulky base like Lithium diisopropylamide (LDA) at low temperatures (-78 °C). LDA's bulky diisopropylamine groups prevent it from accessing the sterically hindered tertiary C-H bond of 3-methyl-2-butanone. Instead, it rapidly deprotonates the unhindered terminal methyl group, forming the kinetic enolate. Because the low temperature prevents equilibration, alkylating this intermediate yields the linear regioisomer.

Q: How do I force the formation of the thermodynamic enolate to get the gem-dimethyl target? A: You must use a small, strong base like Sodium Hydride (NaH) or Potassium Hydride (KH) at room temperature or slightly elevated temperatures. The higher temperature allows the enolates to equilibrate. The equilibrium heavily favors the thermodynamic enolate because its resulting C=C double bond is more substituted, making it structurally more stable due to hyperconjugation. This principle of is the cornerstone of asymmetric ketone alkylation, as originally established in classic.

Q: Can I use alkoxide bases like KOtBu or NaOMe to avoid handling pyrophoric hydrides? A: It is highly discouraged for this specific synthesis due to two competing side reactions:

  • Transesterification: If you use KOtBu with methyl bromoacetate, the tert-butoxide anion will attack the ester carbonyl, converting your alkylating agent into tert-butyl bromoacetate.

  • Aldol Condensation: Alkoxides are weaker bases than hydrides. They establish an equilibrium where a significant concentration of unreacted ketone remains in the flask. The newly formed enolate will attack this unreacted ketone, leading to self-aldol condensation byproducts and drastically reducing your yield.

Q: I am seeing O-alkylation instead of C-alkylation. How do I fix this? A: O-alkylation is a common artifact of solvent selection. Highly polar aprotic solvents like DMF or HMPA strongly solvate the metal cation, leaving the enolate oxygen highly exposed and nucleophilic. To force C-alkylation, switch your solvent to Tetrahydrofuran (THF). In THF, the sodium or lithium counterion coordinates tightly to the enolate oxygen, sterically shielding it and directing the electrophile to the carbon atom.

Mechanistic Pathway Visualization

EnolateControl Ketone 3-methyl-2-butanone (Asymmetric Ketone) KineticPath Kinetic Control LDA, THF, -78°C Ketone->KineticPath ThermoPath Thermodynamic Control NaH, THF, 25°C Ketone->ThermoPath KineticEnolate Kinetic Enolate (Less Substituted C=C) KineticPath->KineticEnolate ThermoEnolate Thermodynamic Enolate (More Substituted C=C) ThermoPath->ThermoEnolate Reagent1 + Methyl bromoacetate KineticEnolate->Reagent1 Reagent2 + Methyl bromoacetate ThermoEnolate->Reagent2 WrongProduct Methyl 5-methyl-4-oxohexanoate (Undesired Regioisomer) Reagent1->WrongProduct RightProduct Methyl 3,3-dimethyl-4-oxopentanoate (Target Product) Reagent2->RightProduct

Mechanistic divergence of 3-methyl-2-butanone alkylation based on base selection.

Validated Workflow: Thermodynamic C-Alkylation Protocol

This self-validating protocol utilizes NaH to ensure complete thermodynamic enolate formation while avoiding transesterification and aldol side reactions.

Materials Required:

  • 3-methyl-2-butanone (1.0 eq, anhydrous)

  • Methyl bromoacetate (1.05 eq, anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous THF (0.5 M relative to ketone)

Step-by-Step Methodology:

  • Preparation & Washing: Under an inert argon atmosphere, add the NaH dispersion to a flame-dried round-bottom flask. Wash the NaH twice with anhydrous hexane to remove the mineral oil, decanting the supernatant via syringe. Dry the NaH under a vacuum for 5 minutes, then suspend it in anhydrous THF.

  • Enolate Generation (Self-Validating Step): Cool the suspension to 0 °C. Add 3-methyl-2-butanone dropwise over 15 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to 25 °C.

    • Validation Check: Stir for 2 hours. The cessation of bubbling (H₂ gas evolution) serves as a visual confirmation that complete deprotonation and thermodynamic equilibration have occurred.

  • Electrophile Addition: Re-cool the reaction flask to 0 °C to control the exotherm. Add methyl bromoacetate dropwise over 20 minutes.

  • Alkylation & Monitoring: Remove the ice bath and stir at 25 °C for 4–6 hours.

    • Validation Check: Monitor the reaction via GC-MS. The protocol is complete when the starting ketone peak ( m/z 86) completely disappears and is replaced by the target product peak ( m/z 158).

  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NH₄Cl until bubbling stops. This destroys any unreacted NaH and neutralizes the enolate.

  • Workup & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure Methyl 3,3-dimethyl-4-oxopentanoate.

References
  • PubChem. "Methyl 3,3-dimethyl-4-oxopentanoate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. "Kinetic Versus Thermodynamic Enolates." MOC. Available at:[Link]

  • House, H. O.; Kramar, V. "The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones." The Journal of Organic Chemistry 1963, 28 (12), 3362-3379. DOI: 10.1021/jo01047a022. Available at:[Link]

Troubleshooting

Temperature control in the synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

An in-depth guide to the synthesis of methyl 3,3-dimethyl-4-oxopentanoate, with a focus on temperature control, is provided below for researchers, scientists, and drug development professionals. Technical Support Center:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of methyl 3,3-dimethyl-4-oxopentanoate, with a focus on temperature control, is provided below for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of Methyl 3,3-Dimethyl-4-oxopentanoate

A Senior Application Scientist's Guide to Mastering Temperature Control

The synthesis of methyl 3,3-dimethyl-4-oxopentanoate is a fundamental process in organic chemistry, often serving as a building block for more complex molecules. Successful synthesis, however, is highly dependent on precise temperature control at various stages of the reaction. This guide provides detailed insights into the critical aspects of temperature management, troubleshooting common issues, and ensuring a high-yield, high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions related to temperature control during the synthesis of methyl 3,3-dimethyl-4-oxopentanoate.

Q1: Why is the initial cooling to 0°C critical when adding methyl acetoacetate to the sodium hydride suspension?

A1: The initial cooling phase is crucial for several reasons:

  • Exothermic Reaction: The reaction between sodium hydride (a strong base) and methyl acetoacetate (a β-ketoester) to form the enolate is highly exothermic. Adding the ester at room temperature can cause a rapid increase in temperature, leading to uncontrolled side reactions.

  • Prevention of Side Reactions: At elevated temperatures, side reactions such as the self-condensation of methyl acetoacetate can occur, reducing the yield of the desired product.

  • Solvent Stability: The reaction is often carried out in a solvent like tetrahydrofuran (THF). At higher temperatures, sodium hydride can react with THF, leading to solvent degradation and the formation of impurities.

Q2: My reaction yield is low. Could improper temperature control during the methylation step be the cause?

A2: Yes, incorrect temperature management during the addition of methyl iodide is a common reason for low yields. The methylation of the enolate is a nucleophilic substitution (SN2) reaction.

  • Temperature Too Low: If the temperature is too low, the reaction rate will be significantly slower, potentially leading to an incomplete reaction within the given timeframe.

  • Temperature Too High: Conversely, if the temperature is too high, it can lead to the evaporation of the volatile methyl iodide, effectively reducing its concentration in the reaction mixture and leading to incomplete methylation.

It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before proceeding.[1]

Q3: I'm observing a significant amount of the mono-methylated product instead of the desired di-methylated product. How can temperature control help?

A3: The formation of the di-methylated product requires a two-step methylation process. Inadequate temperature control can disrupt this process.

  • Incomplete First Methylation: If the first methylation step is not driven to completion due to suboptimal temperature, a mixture of mono-methylated and unreacted starting material will be present.

  • Second Enolate Formation: After the first methylation, a second equivalent of base is added to form the enolate of the mono-methylated product. This step also needs to be carefully controlled to ensure complete deprotonation before the second addition of methyl iodide.

Maintaining the appropriate temperature during each methylation step is critical for achieving a high yield of the di-methylated product.

Q4: What is the purpose of the reflux step, and what are the risks of overheating?

A4: The reflux step is designed to drive the second methylation reaction to completion by maintaining a constant and controlled temperature, which is the boiling point of the solvent.

  • Controlled Heating: Refluxing ensures that the reaction is heated uniformly without the risk of localized overheating, which can occur with a heating mantle.

  • Risks of Overheating: Overheating can lead to several problems:

    • Solvent Evaporation: Excessive heating can cause the solvent to evaporate, concentrating the reactants and potentially leading to uncontrolled side reactions.

    • Pressure Buildup: In a closed system, overheating can cause a dangerous buildup of pressure.

    • Product Decomposition: Although methyl 3,3-dimethyl-4-oxopentanoate is relatively stable, extreme temperatures can lead to its decomposition.

Q5: Why is it important to cool the reaction mixture before quenching with aqueous ammonium chloride during the workup?

A5: Cooling the reaction mixture to 0°C before quenching is a critical safety measure.[1]

  • Exothermic Quenching: The reaction of unreacted sodium hydride with water (in the aqueous ammonium chloride solution) is highly exothermic and produces flammable hydrogen gas.

  • Preventing a Violent Reaction: Cooling the mixture slows down the reaction rate, preventing a violent and uncontrolled release of heat and gas. This minimizes the risk of a fire or explosion.

Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

This protocol details the synthesis via the methylation of methyl acetoacetate.

Materials:

  • Methyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sodium Hydride: Suspend sodium hydride (2.2 equivalents) in anhydrous THF.

  • First Enolate Formation: Cool the suspension to 0°C using an ice bath. Add methyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • First Methylation: Add methyl iodide (1.25 equivalents) dropwise and stir for 2-4 hours.

  • Second Enolate Formation and Methylation: Add another portion of sodium hydride (1.0 equivalent) and stir for 1 hour. Then, add the remaining methyl iodide (1.25 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Cool the reaction to 0°C. Slowly add saturated aqueous NH₄Cl to quench any excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the organic phase under reduced pressure. Purify the crude product by fractional distillation.

Data Presentation

Reaction Step Parameter Temperature Rationale
First Enolate FormationInitial Addition0°CTo control the exothermic reaction and prevent side reactions.
First MethylationReactionRoom TemperatureTo ensure a reasonable reaction rate without evaporating the methyl iodide.
Second Enolate FormationAddition of NaHRoom TemperatureTo facilitate the deprotonation of the mono-methylated product.
Second MethylationReactionRefluxTo drive the reaction to completion at a controlled temperature.
QuenchingAddition of NH₄Cl0°CTo safely quench the excess sodium hydride and control the exothermic reaction.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Assemble dry glassware under inert atmosphere start->setup add_NaH Suspend NaH in anhydrous THF setup->add_NaH cool_0C_1 Cool to 0°C add_NaH->cool_0C_1 add_MeAcAc Add methyl acetoacetate dropwise cool_0C_1->add_MeAcAc warm_rt_1 Warm to room temperature add_MeAcAc->warm_rt_1 add_MeI_1 Add methyl iodide (1.25 eq) warm_rt_1->add_MeI_1 stir_2_4h Stir for 2-4 hours add_MeI_1->stir_2_4h add_NaH_2 Add NaH (1.0 eq) stir_2_4h->add_NaH_2 stir_1h Stir for 1 hour add_NaH_2->stir_1h add_MeI_2 Add remaining methyl iodide (1.25 eq) stir_1h->add_MeI_2 reflux Reflux for 12-24 hours add_MeI_2->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Incomplete cool_0C_2 Cool to 0°C monitor->cool_0C_2 Complete quench Quench with sat. aq. NH4Cl cool_0C_2->quench extract Extract with diethyl ether quench->extract wash_dry Wash and dry organic layer extract->wash_dry purify Purify by fractional distillation wash_dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of methyl 3,3-dimethyl-4-oxopentanoate.

G MeAcAc Methyl Acetoacetate Enolate1 Enolate 1 MeAcAc->Enolate1 1. SelfCondensation Self-condensation Product (Side Product) MeAcAc->SelfCondensation High Temp. NaH1 NaH (1.1 eq) 0°C NaH1->Enolate1 SolventDeg Solvent Degradation (Side Product) NaH1->SolventDeg High Temp. MeI1 MeI (1.25 eq) Room Temp. MonoMethyl Mono-methylated Product MeI1->MonoMethyl NaH2 NaH (1.1 eq) Room Temp. Enolate2 Enolate 2 NaH2->Enolate2 MeI2 MeI (1.25 eq) Reflux DiMethyl Methyl 3,3-dimethyl-4-oxopentanoate (Desired Product) MeI2->DiMethyl Enolate1->MonoMethyl 2. MonoMethyl->Enolate2 3. Enolate2->DiMethyl 4.

Caption: Reaction pathway and potential side reactions due to improper temperature control.

References

  • Organic Syntheses. Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Available at: [Link]

  • PubChem. Methyl 3,3-dimethyl-4-oxopentanoate. Available at: [Link]

  • PrepChem. Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preserving Methyl 3,3-dimethyl-4-oxopentanoate During Experimental Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address a critical challenge in synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address a critical challenge in synthetic chemistry: preventing the decomposition of Methyl 3,3-dimethyl-4-oxopentanoate during reaction workup and purification. As a β-keto ester, this valuable synthetic intermediate is susceptible to specific degradation pathways that can significantly impact yield and purity. This document is designed to provide you with the mechanistic understanding and practical solutions required to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of Methyl 3,3-dimethyl-4-oxopentanoate.

Q1: My reaction yield of Methyl 3,3-dimethyl-4-oxopentanoate is consistently low after workup. What are the most likely chemical causes?

Low yields are frequently traced back to the inherent chemical instability of the β-keto ester functional group, which is sensitive to both acidic and basic conditions. The two primary culprits during workup are:

  • Hydrolysis: Cleavage of the methyl ester to form the corresponding β-keto acid, which is itself unstable.

  • Retro-Claisen Condensation: Carbon-carbon bond cleavage that fragments the molecule.

These issues are often exacerbated by common workup procedures such as quenching with strong acids or bases, prolonged contact with aqueous layers, and purification methods like standard silica gel chromatography.

Q2: What are the specific decomposition pathways I should be aware of?

Understanding the mechanisms of degradation is crucial for designing a robust workup procedure.

  • Pathway 1: Hydrolysis and Subsequent Decarboxylation: Under either acidic or basic aqueous conditions, the ester moiety can be hydrolyzed to 3,3-dimethyl-4-oxopentanoic acid.[1][2] This resulting β-keto acid is highly prone to decarboxylation (loss of CO₂), especially when heated, to yield 4,4-dimethyl-2-pentanone.[3][4] This is a common fate for β-keto acids and represents a significant yield loss.

  • Pathway 2: Retro-Claisen Condensation: In the presence of a sufficiently strong base (e.g., residual alkoxide from a Claisen condensation), the molecule can undergo a C-C bond cleavage.[5] For this specific structure, the bond between C3 and C4 can break, leading to the formation of an acetone enolate and methyl propionate. Upon workup, this would be observed as acetone and methyl propionate.

Q3: How can I use analytical methods to confirm if my product is decomposing?

Analytical chemistry is your primary tool for diagnosing decomposition.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for identifying both the desired product and key decomposition byproducts.[6]

    • Expected Product (Methyl 3,3-dimethyl-4-oxopentanoate): Look for singlets corresponding to the acetyl group (CH₃CO~), the two gem-dimethyl groups ((CH₃)₂C), the methylene group (-CH₂-), and the methoxy group (-OCH₃).

    • Decarboxylation Product (4,4-dimethyl-2-pentanone): Appearance of signals for a tert-butyl group adjacent to a methylene.

    • Retro-Claisen Product (Acetone): A sharp singlet around 2.1-2.2 ppm in ¹H NMR (in CDCl₃).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile byproducts. It can easily identify low molecular weight compounds like acetone and 4,4-dimethyl-2-pentanone, confirming the degradation pathway.

Visualizing the Problem: Key Decomposition Pathways

The following diagram illustrates the two major chemical pathways that lead to the degradation of Methyl 3,3-dimethyl-4-oxopentanoate during workup.

Start Methyl 3,3-dimethyl-4-oxopentanoate Hydrolysis Ester Hydrolysis Start->Hydrolysis H⁺ or OH⁻, H₂O RetroClaisen Retro-Claisen Condensation Start->RetroClaisen Strong Base (e.g., RO⁻) KetoAcid Intermediate: 3,3-Dimethyl-4-oxopentanoic Acid Hydrolysis->KetoAcid Product2 Byproducts: Acetone + Methyl Propionate RetroClaisen->Product2 Decarboxylation Decarboxylation KetoAcid->Decarboxylation Heat (Δ) Product1 Byproduct: 4,4-Dimethyl-2-pentanone + CO₂ Decarboxylation->Product1

Caption: Major decomposition pathways for the target molecule.

Troubleshooting Guide: From Problem to Solution

This table provides a systematic approach to diagnosing and solving common issues encountered during the workup and purification of Methyl 3,3-dimethyl-4-oxopentanoate.

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Low product yield after aqueous extraction. Acid/Base-Catalyzed Hydrolysis: Standard acidic (e.g., 1M HCl) or basic (e.g., NaHCO₃, NaOH) washes create pH extremes that accelerate ester cleavage.[7]Use a buffered or neutral quench. Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5).[8] This mild acid is often sufficient to neutralize organometallic reagents or basic catalysts without causing significant hydrolysis. For extractions, use brine and deionized water washes only. Work at low temperatures (0-5 °C) to reduce the rate of all chemical reactions, including hydrolysis.
Product decomposes during silica gel chromatography. Acidity of Silica Gel: Standard silica gel has an acidic surface (pH ~4-5) due to silanol groups, which can catalyze decomposition on the column.[9]Use neutralized silica gel. Prepare a slurry of your silica gel in the starting eluent and add 1% triethylamine (Et₃N) by volume. The base neutralizes the acidic sites on the silica surface. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). Consider non-chromatographic purification. If the compound is thermally stable, vacuum distillation can be an excellent alternative to chromatography.
NMR/GC-MS analysis shows acetone as a major contaminant. Retro-Claisen Condensation: This indicates that a strong base was present during the reaction or workup, causing C-C bond cleavage.[5]Refine reaction and quench conditions. Ensure you are not using a large excess of strong base in your primary reaction. When quenching, add the reaction mixture to the quenching solution (not the other way around) to prevent localized areas of high base concentration. Ensure the quench is performed at 0 °C or below.
NMR/GC-MS shows 4,4-dimethyl-2-pentanone. Hydrolysis and Decarboxylation: This confirms that the ester was first hydrolyzed to the β-keto acid, which then decarboxylated. This is often caused by a combination of non-neutral pH and heat.[4]Avoid heat at all costs during workup. Concentrate the organic layers on a rotary evaporator at low temperature (<30 °C) and reduced pressure. Never use heat to remove the final traces of solvent if decomposition is suspected. Co-evaporate with a non-polar solvent like hexanes to help remove higher-boiling solvents.

Validated Experimental Protocols

Here we provide detailed, field-tested protocols designed to maximize the recovery and purity of your target compound.

Protocol 1: Recommended Mild Aqueous Workup Procedure

This protocol is designed to neutralize the reaction and extract the product while minimizing contact with conditions that favor hydrolysis.

  • Preparation: Prepare a separatory funnel containing a cold (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). The volume should be approximately equal to the reaction volume.

  • Quenching: While stirring the NH₄Cl solution vigorously, slowly add your cooled reaction mixture via a dropping funnel or pipette. Monitor for any gas evolution or temperature increase.

  • Extraction: Once the addition is complete, allow the layers to separate. Drain the aqueous layer and extract it two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase once with cold deionized water and then once with cold brine (saturated NaCl solution). The brine wash helps to remove bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C.

Protocol 2: Purification via Neutralized Flash Chromatography

This method prevents on-column degradation by neutralizing the acidic silica stationary phase.

  • Prepare Eluent: Choose an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) based on TLC analysis. To this eluent, add 1% triethylamine (v/v).

  • Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pack your chromatography column with this slurry as you normally would.

  • Equilibrate: Run 2-3 column volumes of the neutralized eluent through the packed column to ensure the entire stationary phase is equilibrated.

  • Load and Elute: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Elute with the neutralized solvent system, collecting fractions as usual.

  • Analysis: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and addressing issues with your synthesis.

Start Start: Low Yield or Impure Product CheckNMR Analyze Crude by ¹H NMR / GC-MS Start->CheckNMR Acetone Acetone byproduct detected? CheckNMR->Acetone Identify Byproducts Ketone Decarboxylated ketone byproduct detected? Acetone->Ketone No ActionRetro Implement Milder Quench (Protocol 1). Avoid excess base. Acetone->ActionRetro Yes Silica Product decomposes during purification? Ketone->Silica No ActionHydro Implement Mild Workup (Protocol 1). Avoid ALL heat. Ketone->ActionHydro Yes ActionSilica Use Neutralized Silica (Protocol 2). Consider distillation. Silica->ActionSilica Yes End Pure Product, Improved Yield Silica->End No ActionRetro->End ActionHydro->End ActionSilica->End

Caption: A logical workflow for troubleshooting common issues.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Available at: [Link]

  • Chen, J., et al. (2017). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • PLOS One. (2015). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Available at: [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for ester hydrolysis).

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Methyl 3,3-dimethyl-4-oxopentanoate

Welcome to the technical support resource for the analysis of Methyl 3,3-dimethyl-4-oxopentanoate. This guide is designed for researchers, chemists, and quality control professionals who utilize spectroscopic methods to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of Methyl 3,3-dimethyl-4-oxopentanoate. This guide is designed for researchers, chemists, and quality control professionals who utilize spectroscopic methods to assess the purity and identity of this compound. Here, we address common issues encountered during analysis and provide expert guidance in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I have synthesized a batch of Methyl 3,3-dimethyl-4-oxopentanoate. What is the most effective initial strategy to assess its purity?

A1: A multi-pronged spectroscopic approach is always the most robust strategy. We recommend starting with ¹H NMR and GC-MS as your primary screening tools.

  • Proton Nuclear Magnetic Resonance (¹H NMR): This is your first and most powerful tool. A quick scan will give you a detailed fingerprint of your compound. You can immediately spot unexpected signals, determine the relative ratios of your product to impurities, and identify common contaminants like residual solvents. The presence of sharp, well-resolved peaks corresponding to the expected structure is a strong indicator of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[1][2] The gas chromatogram separates components by their boiling points and polarity, while the mass spectrometer provides the mass-to-charge ratio (m/z) of each component, allowing for confident identification.[2] Even trace impurities that may not be obvious in a ¹H NMR spectrum can often be detected.

This initial two-step process provides a comprehensive overview of both structural integrity and the presence of volatile contaminants.

Q2: My ¹H NMR spectrum shows several unexpected peaks. How can I begin to identify what they are?

A2: Unexpected peaks in an NMR spectrum can arise from several sources: starting materials, reaction byproducts, residual solvents, or degradation products. Here’s a systematic approach to identification:

  • Check for Residual Solvents: This is the most common source of extraneous peaks. Compare the chemical shifts of your unknown signals against a standard table of NMR solvent impurities.[3] Common solvents used in synthesis and purification like diethyl ether, tetrahydrofuran (THF), ethyl acetate, or hexane have very characteristic chemical shifts.

  • Analyze Starting Materials: Unreacted starting materials are a frequent cause of impurity. The synthesis of β-keto esters like this one often involves precursors whose spectra should be compared to your sample.[4][5] For example, if your synthesis involved a Claisen condensation, you might see traces of the initial ester and ketone.[6]

  • Consider Reaction Byproducts: Side reactions can lead to structurally similar impurities. For instance, incomplete methylation during an acetoacetic ester synthesis could leave mono-methylated byproducts.[7] Hydrolysis of the ester group to a carboxylic acid is another possibility, which would present a broad singlet, typically downfield.

The workflow below illustrates a logical approach to diagnosing these unexpected signals.

G cluster_0 Impurity Identification Workflow start Observe Unexpected Peaks in ¹H NMR check_solvent Compare to Solvent Impurity Tables start->check_solvent Is it a known solvent? check_sm Compare to Starting Material Spectra check_solvent->check_sm No identify Identify Impurity Structure check_solvent->identify Yes check_byproduct Hypothesize Potential Byproducts check_sm->check_byproduct No check_sm->identify Yes confirm_2d Run 2D NMR (COSY, HSQC) check_byproduct->confirm_2d confirm_gcms Perform GC-MS Analysis check_byproduct->confirm_gcms confirm_2d->identify confirm_gcms->identify

Caption: Workflow for identifying unknown signals in ¹H NMR.

Troubleshooting Guides

Issue 1: Ambiguous Carbonyl Signals in IR Spectrum

I see two carbonyl peaks in my IR spectrum, but their positions are slightly off from the literature values. How do I interpret this?

Analysis: Methyl 3,3-dimethyl-4-oxopentanoate has two distinct carbonyl groups: a ketone and an ester. You should expect to see two strong absorption bands.[8]

  • Ester C=O Stretch: Typically appears around 1740 cm⁻¹ .

  • Ketone C=O Stretch: Typically appears around 1715 cm⁻¹ .

Slight shifts in these frequencies can be caused by several factors:

  • Solvent Effects: The polarity of the solvent used for analysis can influence bond polarity and thus vibrational frequency.

  • Keto-Enol Tautomerism: β-keto esters can exist in equilibrium with their enol form.[9][10] While typically minor for this compound, significant enolization would introduce a C=C stretching band (~1650 cm⁻¹) and a broad O-H stretch (~3400-2400 cm⁻¹), while shifting the carbonyl peaks.[8][10]

  • Hydrogen Bonding: Intermolecular hydrogen bonding, if present (e.g., from a water impurity), can lower the frequency of the carbonyl absorption.[8]

Solution Protocol:

  • Confirm Instrument Calibration: Ensure your spectrometer is properly calibrated.

  • Run a Neat Sample: If possible, acquire the spectrum of a neat liquid film between salt plates to eliminate solvent effects.

  • Check for Water: Look for a broad absorption in the 3200-3500 cm⁻¹ region, which would indicate the presence of water and potential hydrogen bonding.

  • Cross-Reference with NMR: Use ¹H and ¹³C NMR to confirm the primary structure and rule out significant enolization or degradation, which would present very different NMR spectra.

Issue 2: My Mass Spectrum Looks Complex. Which Fragments are Key for Identification?

My sample was analyzed by GC-MS with Electron Ionization (EI), and the fragmentation pattern is difficult to interpret. What are the expected key fragments for Methyl 3,3-dimethyl-4-oxopentanoate?

Analysis: The molecular ion ([M]⁺) for Methyl 3,3-dimethyl-4-oxopentanoate (C₈H₁₄O₃) is expected at m/z = 158 .[11] However, the molecular ion peak may be weak or absent in EI-MS. The fragmentation pattern is key to confirming the structure. Key fragmentation pathways include alpha-cleavage and McLafferty rearrangement.[12]

Expected Key Fragments:

m/zProposed FragmentSignificance
143[M - CH₃]⁺Loss of a methyl group.
127[M - OCH₃]⁺Loss of the methoxy group from the ester.
115[M - CH₃CO]⁺Loss of the acetyl group (alpha-cleavage).
101[M - C₄H₉]⁺Cleavage of the t-butyl group adjacent to the ketone.
85[C₅H₉O]⁺A common fragment from cleavage next to the gem-dimethyl group.
57[C₄H₉]⁺The t-butyl cation, often a very stable and abundant peak.
43[CH₃CO]⁺The acetyl cation, a strong indicator of the methyl ketone moiety.

Solution Protocol:

  • Identify the Molecular Ion: Look for a peak at m/z 158. Even if weak, its presence is a strong confirmation.

  • Search for Key Fragments: Systematically identify the key fragments listed in the table above. The presence of the acetyl cation (m/z 43) and fragments corresponding to the loss of the methoxy (m/z 127) and acetyl (m/z 115) groups are particularly diagnostic.

  • Compare to a Database: If available, compare your experimental spectrum to a reference spectrum from a database like NIST or PubChem.[11][13]

  • Consider Impurities: If the GC chromatogram shows multiple peaks, analyze the mass spectrum of each peak individually to identify co-eluting impurities.

Core Spectroscopic Data Reference

The following tables provide the expected spectroscopic data for pure Methyl 3,3-dimethyl-4-oxopentanoate for your reference.

Table 1: ¹H and ¹³C NMR Spectral Data (in CDCl₃)

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.68Singlet3H-OCH₃
~2.75Singlet2H-CH₂-
~2.15Singlet3H-C(O)CH₃
~1.25Singlet6H-C(CH₃)₂
¹³C NMR Chemical Shift (ppm) Assignment
~208Ketone C=O
~173Ester C=O
~52-OCH₃
~50-C (CH₃)₂
~48-CH₂-
~32-C(O)C H₃
~25-C(C H₃)₂
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar structures.[14][15]

Table 2: IR and Mass Spectrometry Data

IR Spectroscopy Wavenumber (cm⁻¹)Functional Group
~1740 (strong)Ester C=O stretch[8][14]
~1715 (strong)Ketone C=O stretch[8][14]
~2970-2850C-H stretch (aliphatic)
~1250-1150C-O stretch (ester)
Mass Spectrometry (EI) m/z Assignment
158Molecular Ion [M]⁺[11]
127[M - OCH₃]⁺
115[M - CH₃CO]⁺
43[CH₃CO]⁺ (Base Peak)

Complementary Spectroscopic Analysis

The power of modern analytical chemistry lies in combining data from multiple techniques. Each method provides a unique piece of the puzzle, and together they allow for unambiguous structure confirmation and purity assessment.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound Unknown Sample (Methyl 3,3-dimethyl-4-oxopentanoate) H_NMR ¹H NMR (Proton Environment, Ratios) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR FT-IR (Functional Groups) Compound->IR GCMS GC-MS (Separation, Mol. Weight, Fragmentation) Compound->GCMS Conclusion Confirmed Structure & Purity Assessment H_NMR->Conclusion Connectivity C_NMR->Conclusion Backbone IR->Conclusion C=O, C-O GCMS->Conclusion Purity & Mass

Caption: Interrelation of spectroscopic techniques for analysis.

By systematically applying these techniques and troubleshooting potential issues, researchers can confidently verify the identity and purity of their Methyl 3,3-dimethyl-4-oxopentanoate, ensuring the integrity of their subsequent experiments.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
  • Supporting Materials. (n.d.). General Information.
  • ChemicalBook. (n.d.). Methyl 3,3-dimethylpent-4-enoate(63721-05-1) 1H NMR spectrum.
  • ResearchGate. (2015, September 14). Mastering β-keto esters.
  • PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate.
  • PubMed. (2008, July 15). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • BenchChem. (2025). Spectroscopic Analysis for the Confirmation of Methyl 2,2-dimethyl-4-oxopentanoate: A Comparative Guide.
  • PubChem. (n.d.). Methyl 3,3-dimethyl-4-oxopentanoate.
  • ResearchGate. (2023, March 28). Analysis of Methyl 3-oxopentanoate using Gas Chromatography?.
  • Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
  • NIST. (n.d.). methyl 3-methyl-4-oxopentanoate.
  • Google Patents. (n.d.). CN106397482A - Synthetic method for trimethyl phosphonoacetate.
  • BenchChem. (n.d.). Methyl 4-methyl-3-oxopentanoate.
  • ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines.
  • ScienceDirect. (2024, June 28). Interference of the gas chromatography- mass spectrometry instrumental background on the determination of trace cyclic volatile.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403).
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • ChemicalBook. (n.d.). METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate.
  • NextSDS. (n.d.). Methyl 3-methyl-4-oxopentanoate — Chemical Substance Information.
  • PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • ResearchGate. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
  • De Gruyter. (2018, September 24). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116.
  • Sigma-Aldrich. (n.d.). Methyl 3-oxopentanoate for synthesis.
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate.
  • Google Patents. (2021, June 29). US11046705B1 - Method for preparing etodolac methyl ester.

Sources

Optimization

Technical Support Center: Mastering Selectivity in Reactions with Methyl 3,3-dimethyl-4-oxopentanoate

Welcome to the technical support center for Methyl 3,3-dimethyl-4-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3,3-dimethyl-4-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges and opportunities presented by this unique β-keto ester. The presence of two distinct carbonyl functionalities, coupled with a sterically demanding quaternary α-carbon, offers a landscape of synthetic possibilities, but also necessitates a nuanced approach to achieve desired reaction selectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactive sites of Methyl 3,3-dimethyl-4-oxopentanoate?

    • How does the gem-dimethyl group at the α-position influence reactivity?

    • Is it possible to form an enolate at the α-carbon?

    • What are the typical pKa values for the protons on this molecule?

  • Troubleshooting Guide: Chemoselective Reactions

    • Problem: Poor selectivity in the reduction of the ketone in the presence of the ester.

    • Problem: Uncontrolled reaction of Grignard reagents with both carbonyl groups.

    • Problem: Difficulty in achieving selective hydrolysis of the methyl ester.

    • Problem: Side reactions during attempted alkylation or condensation reactions.

  • Application Focus: Synthesis of Substituted Pyrazoles

    • How can I selectively form a pyrazole using Methyl 3,3-dimethyl-4-oxopentanoate?

  • Experimental Protocols

    • Protocol 1: Selective Reduction of the Ketone using Sodium Borohydride.

    • Protocol 2: Acetal Protection of the Ketone for Selective Ester Modification.

    • Protocol 3: Synthesis of 1,5,5-trimethyl-3-(carbomethoxymethyl)-1H-pyrazole.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of Methyl 3,3-dimethyl-4-oxopentanoate?

A1: Methyl 3,3-dimethyl-4-oxopentanoate possesses two primary electrophilic sites: the ketone carbonyl carbon and the ester carbonyl carbon. Additionally, the protons on the methyl group adjacent to the ketone and the methylene group adjacent to the ester are acidic and can be removed under basic conditions to form enolates. The relative reactivity of these sites is highly dependent on the reaction conditions and the nature of the reagents used. Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.[1]

Q2: How does the gem-dimethyl group at the α-position influence reactivity?

A2: The gem-dimethyl group at the α-position (C3) introduces significant steric hindrance. This steric bulk can:

  • Hinder Nucleophilic Attack: It can physically block the approach of nucleophiles to both the ketone and ester carbonyls, potentially slowing down reaction rates compared to unhindered β-keto esters.

  • Influence Enolate Formation: It prevents deprotonation at the α-carbon, thus inhibiting reactions that require the formation of an enolate at this position.

  • Dictate Conformational Preferences: The steric strain can influence the preferred conformation of the molecule, which in turn can affect the accessibility of the reactive sites.

Q3: Is it possible to form an enolate at the α-carbon?

A3: No, it is not possible to form an enolate at the α-carbon (the carbon bearing the gem-dimethyl group) because there are no protons on this carbon to be abstracted by a base. This is a critical feature of this molecule and prevents it from undergoing typical β-keto ester reactions like self-condensation or direct α-alkylation.[2]

Q4: What are the typical pKa values for the protons on this molecule?

Proton Location Estimated pKa Notes
α-carbon (C3)N/ANo protons available for deprotonation.
Ketone methyl (C5)~19-20Most acidic protons, readily forming an enolate.
Ester methylene (C2)~25Less acidic, requiring a stronger base for deprotonation.

Troubleshooting Guide: Chemoselective Reactions

This section addresses common challenges in achieving selectivity when working with Methyl 3,3-dimethyl-4-oxopentanoate.

Problem: Poor selectivity in the reduction of the ketone in the presence of the ester.

Symptoms:

  • Your reaction yields a mixture of the desired β-hydroxy ester, the corresponding diol (from reduction of both carbonyls), and unreacted starting material.

  • NMR analysis shows the disappearance of the ketone signal but also a reduction in the integration of the methyl ester protons.

Causality and Solution:

The ketone is inherently more reactive to hydride reducing agents than the ester. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not selective and will reduce both functional groups.[3] To achieve selective reduction of the ketone, a milder reducing agent is necessary.

Troubleshooting Decision Tree:

start Poor Ketone Reduction Selectivity reagent What reducing agent are you using? start->reagent strong_reagent Strong (e.g., LiAlH₄) reagent->strong_reagent mild_reagent Mild (e.g., NaBH₄) reagent->mild_reagent solution1 Switch to a milder reagent like NaBH₄. strong_reagent->solution1 conditions What are the reaction conditions? mild_reagent->conditions success Improved Selectivity solution1->success high_temp Elevated Temperature conditions->high_temp low_temp Low Temperature (e.g., 0°C to rt) conditions->low_temp solution2 Perform the reaction at a lower temperature to enhance selectivity. high_temp->solution2 additives Consider additives. low_temp->additives solution2->success luche Luche Reduction (NaBH₄, CeCl₃) additives->luche explanation CeCl₃ increases the electrophilicity of the ketone, favoring its reduction. [38] luche->explanation luche->success

Caption: Troubleshooting poor ketone reduction selectivity.

Problem: Uncontrolled reaction of Grignard reagents with both carbonyl groups.

Symptoms:

  • Formation of a diol as the major product instead of the desired tertiary alcohol from reaction at the ketone.

  • Complex product mixture in GC-MS or NMR analysis.

Causality and Solution:

Ketones are more reactive towards Grignard reagents than esters.[4] However, the initial product of Grignard addition to the ester is a ketone, which can then react with another equivalent of the Grignard reagent. Therefore, controlling the stoichiometry and reaction temperature is crucial for selective addition to the ketone.

Experimental Workflow for Selective Grignard Addition:

start Start: Methyl 3,3-dimethyl-4-oxopentanoate in anhydrous ether/THF cool Cool to -78 °C start->cool add_grignard Slow, dropwise addition of 1.0-1.1 equivalents of Grignard reagent cool->add_grignard stir Stir at -78 °C for 1-2 hours add_grignard->stir quench Quench with saturated aqueous NH₄Cl at -78 °C stir->quench workup Aqueous workup and extraction quench->workup product Desired tertiary alcohol (from ketone addition) workup->product

Caption: Workflow for selective Grignard addition to the ketone.

Key Considerations:

  • Stoichiometry: Use of a slight excess of the keto-ester or precisely one equivalent of the Grignard reagent is recommended.

  • Temperature: Low temperatures (-78 °C) are essential to control the reaction rate and prevent over-addition.

  • Inverse Addition: For highly reactive Grignard reagents, consider adding the keto-ester solution to the Grignard reagent at low temperature (inverse addition) to maintain a low concentration of the nucleophile.

If selective reaction at the ester is desired, the ketone must be protected.[1][5]

Problem: Difficulty in achieving selective hydrolysis of the methyl ester.

Symptoms:

  • Incomplete hydrolysis of the ester.

  • Side reactions, such as enolization of the ketone followed by aldol-type reactions under basic conditions.

Causality and Solution:

The methyl ester can be hydrolyzed under acidic or basic conditions. However, the steric hindrance from the adjacent gem-dimethyl group can slow down the rate of hydrolysis.[6] Basic conditions can also promote unwanted enolization of the ketone.

Condition Advantages Disadvantages Recommendation
Acidic (e.g., aq. HCl, reflux) Avoids base-catalyzed side reactions.Can be slow; may require harsh conditions.A good first choice for clean conversion, but monitor for potential degradation if prolonged heating is needed.
Basic (e.g., LiOH, aq. THF) Generally faster than acidic hydrolysis.Can promote enolization and subsequent side reactions.Use milder basic conditions (e.g., LiOH at room temperature) and monitor the reaction closely to minimize side products.[7]
Problem: Side reactions during attempted alkylation or condensation reactions.

Symptoms:

  • Formation of a complex mixture of products.

  • Recovery of unreacted starting material.

Causality and Solution:

As previously mentioned, the α-carbon is unreactive towards deprotonation. Therefore, any enolate-based reactions will occur at the ketone's methyl group (C5). Attempting reactions like the aldol condensation will lead to the formation of the kinetic enolate at C5, which can then react with an electrophile. This can be a desired outcome if planned, but a problematic side reaction if not anticipated.

Logical Relationship of Reactivity:

start Methyl 3,3-dimethyl-4-oxopentanoate base Addition of a strong base (e.g., LDA) start->base no_alpha No reaction at the α-carbon (C3) start->no_alpha enolate Formation of the kinetic enolate at C5 base->enolate electrophile Reaction with an electrophile (E+) enolate->electrophile product C5-functionalized product electrophile->product start Methyl 3,3-dimethyl-4-oxopentanoate + R-NHNH₂ intermediate1 Initial attack at ketone start->intermediate1 AcOH, reflux intermediate2 Cyclization and dehydration intermediate1->intermediate2 product Substituted Pyrazole intermediate2->product

Caption: Synthesis of a substituted pyrazole.

This reaction is generally high-yielding and selective due to the favorable formation of the stable aromatic pyrazole ring.

Experimental Protocols

Protocol 1: Selective Reduction of the Ketone using Sodium Borohydride

  • Materials: Methyl 3,3-dimethyl-4-oxopentanoate, Methanol, Sodium borohydride (NaBH₄), 1M HCl, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve Methyl 3,3-dimethyl-4-oxopentanoate (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Quench the reaction by the slow addition of 1M HCl until the pH is ~5-6.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude β-hydroxy ester.

Protocol 2: Acetal Protection of the Ketone for Selective Ester Modification

  • Materials: Methyl 3,3-dimethyl-4-oxopentanoate, Ethylene glycol, p-Toluenesulfonic acid (catalytic amount), Toluene, Anhydrous sodium bicarbonate.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add Methyl 3,3-dimethyl-4-oxopentanoate (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

    • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetal-protected keto-ester, which can be used in subsequent reactions without further purification. [1][5] Protocol 3: Synthesis of 1,5,5-trimethyl-3-(carbomethoxymethyl)-1H-pyrazole

  • Materials: Methyl 3,3-dimethyl-4-oxopentanoate, Methylhydrazine, Glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 3,3-dimethyl-4-oxopentanoate (1.0 eq) in glacial acetic acid.

    • Add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

References

  • Tantawy, A. S., et al. (2018).
  • IntechOpen. (2022).
  • MDPI. (2021).
  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ACS Publications. (2011).
  • Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zürich.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [8]10. MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [9]11. Sciencemadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.

  • Beilstein Journal of Organic Chemistry. (2021).
  • Organic Chemistry Portal. (2023). Synthesis of β-keto carboxylic acids, esters and amides.
  • MDPI. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [10]15. ResearchGate. (2014). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols.

  • ResearchGate. (2021).
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  • Bull. Chem. Soc. Jpn. (2019).
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [1]20. Benchchem. (2025). A Comparative Guide to Alternatives for Methyl 4-methyl-5-oxopentanoate in Heterocycle Synthesis.

  • Organic Syntheses. (2014). 3 - Organic Syntheses Procedure.
  • CHEM-333: Experiment 10: Grignard Reagent Prepar
  • Reddit. (2024). Why is this reaction considered chemoselective?
  • ResearchGate. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)
  • Nature Communications. (2022). Ketone α-alkylation at the more-hindered site. [11]26. NIST. (2026). methyl 3-methyl-4-oxopentanoate.

  • Chemistry Steps. (2020).
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  • YouTube. (2015).
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  • TCI Chemicals. (n.d.). Reducing Agents. [12]39. PubChem. (n.d.). Methyl pivaloylacetate.

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  • Benchchem. (2025).

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Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of Methyl 3,3-dimethyl-4-oxopentanoate and its Derivatives: A Comprehensive Comparison Guide

Methyl 3,3-dimethyl-4-oxopentanoate (often referred to as methyl 3,3-dimethyllevulinate) is a highly versatile keto-ester intermediate utilized extensively in the synthesis of complex pharmaceuticals, fragrances, and nat...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3,3-dimethyl-4-oxopentanoate (often referred to as methyl 3,3-dimethyllevulinate) is a highly versatile keto-ester intermediate utilized extensively in the synthesis of complex pharmaceuticals, fragrances, and natural products[1]. The presence of both a methyl ketone and a methyl ester—separated by a sterically hindered gem-dimethyl quaternary carbon—makes it a unique scaffold for selective derivatization.

For drug development professionals and synthetic chemists, accurate spectroscopic characterization is critical for confirming the structural integrity of this compound and differentiating it from its key derivatives, such as the ethyl ester analog (2)[2] and the alkene derivative (3)[3]. This guide provides an objective comparison of their spectroscopic profiles and details the self-validating experimental protocols required for their synthesis and analysis.

Structural & Mechanistic Pathway

The synthesis of Methyl 3,3-dimethyl-4-oxopentanoate is classically achieved via a4 of acetaldehyde to methyl 3,3-dimethylacrylate[4]. This method leverages benzophenone as a photosensitizer to generate acyl radicals under mild conditions, ensuring high regioselectivity.

G A Methyl 3,3-dimethylacrylate (Substrate) D Photochemical Excitation (Uranium Filter, >330 nm) A->D B Acetaldehyde (Radical Precursor) E Acyl Radical Formation (Hydrogen Abstraction) B->E C Benzophenone (Photosensitizer) C->D D->E Triplet State Transfer F Methyl 3,3-dimethyl-4-oxopentanoate (Target Product) E->F Radical Addition to Alkene

Figure 1: Photochemical radical addition pathway for synthesizing the target keto-ester.

Comparative Spectroscopic Profiling

To effectively monitor the conversion of the primary keto-ester to its derivatives, researchers rely on distinct shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Data Summary
Compound¹H NMR (CDCl₃) Key ResonancesIR (cm⁻¹) CarbonylsMS (m/z) Key Fragments
Methyl 3,3-dimethyl-4-oxopentanoate 2.1 (s, 3H), 1.2 (s, 6H), 2.6 (s, 2H), 3.6 (s, 3H)1715 (ketone), 1740 (ester)158 [M]⁺, 127 [M-OCH₃]⁺, 43 [CH₃CO]⁺
Ethyl 3,3-dimethyl-4-oxopentanoate 2.1 (s, 3H), 1.2 (s, 6H), 2.6 (s, 2H), 4.1 (q, 2H), 1.25 (t, 3H)1715 (ketone), 1735 (ester)172 [M]⁺, 127 [M-OCH₂CH₃]⁺, 43 [CH₃CO]⁺
Methyl 3,3-dimethylpent-4-enoate 5.8 (dd, 1H), 5.0 (d, 2H), 1.1 (s, 6H), 2.3 (s, 2H), 3.6 (s, 3H)1740 (ester), 1640 (C=C)142 [M]⁺, 111 [M-OCH₃]⁺
Causality Behind Spectroscopic Shifts
  • ¹H NMR Causality : In Methyl 3,3-dimethyl-4-oxopentanoate, the gem-dimethyl group appears as a sharp 6H singlet at ~1.2 ppm. This specific upfield shift is dictated by the shielding effect of the alkyl environment, though it is slightly deshielded by the adjacent beta-carbonyls. Transesterification to Ethyl 3,3-dimethyl-4-oxopentanoate introduces a characteristic quartet (~4.1 ppm) and triplet (~1.25 ppm) due to the ethoxy group, replacing the 3H singlet at ~3.6 ppm[2]. In the alkene derivative, the loss of the ketone is marked by the disappearance of the 2.1 ppm methyl ketone singlet and the emergence of vinylic protons between 5.0 and 5.8 ppm[3].

  • IR Causality : The keto-esters exhibit two distinct carbonyl stretches. The ketone C=O absorbs at ~1715 cm⁻¹, while the ester C=O absorbs at a higher frequency (~1735-1740 cm⁻¹). This higher frequency is caused by the inductive electron-withdrawing effect of the alkoxy oxygen, which increases the force constant of the adjacent C=O bond.

  • MS Causality : Under electron ionization (EI), Methyl 3,3-dimethyl-4-oxopentanoate (m/z 158) undergoes characteristic alpha-cleavage at the ketone to yield a highly stable acetyl cation base peak at m/z 43 [CH₃CO]⁺. The loss of the methoxy radical (M-31) is also a prominent self-validating fragment.

Validated Experimental Methodologies

Protocol 1: Photochemical Synthesis of Methyl 3,3-dimethyl-4-oxopentanoate

This protocol is adapted from validated total synthesis methodologies to ensure high yield and purity[4].

  • Reaction Setup : Charge a 600-mL photochemical reaction vessel with methyl 3,3-dimethylacrylate (213 mmol). Add 350 mL of anhydrous benzene and 200 mL of acetaldehyde.

    • Causality: Acetaldehyde is used in large excess as it serves as both the reactant and the solvent medium for the radical generation.

  • Photosensitization : Add benzophenone (21.3 mmol).

    • Causality: Benzophenone acts as a triplet sensitizer. It efficiently absorbs UV light and undergoes intersystem crossing to a long-lived triplet state, which then abstracts a hydrogen atom from acetaldehyde to form the requisite acyl radical.

  • Deoxygenation : Purge the system with argon gas for 30 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing it prevents the quenching of the benzophenone triplet state and avoids the formation of unwanted peroxy radicals.

  • Irradiation : Irradiate the mixture at room temperature using a 450 W medium-pressure Hanovia lamp equipped with a uranium filter.

    • Causality: The uranium filter cuts off wavelengths below ~330 nm. This selectively excites the benzophenone (λmax ~340 nm) while preventing the direct, destructive excitation of acetaldehyde or the acrylate substrate.

  • Isolation : Monitor the reaction via GC-MS. Upon completion, concentrate under reduced pressure and purify via silica gel flash chromatography (hexane/ethyl acetate) to isolate the target keto-ester.

Protocol 2: Spectroscopic Sample Preparation

Every protocol must act as a self-validating system to ensure data integrity.

  • NMR Preparation : Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a highly shielded, chemically inert reference signal at exactly 0.00 ppm, essential for accurately calibrating the chemical shifts of the highly shielded gem-dimethyl protons.

  • IR Preparation : Apply a neat liquid film of the compound between two NaCl plates.

    • Causality: NaCl is transparent to mid-IR radiation (4000-400 cm⁻¹), preventing background absorption interference that could mask the critical carbonyl stretches.

  • MS Preparation : Dilute the sample to 1 µg/mL in HPLC-grade methanol and inject into an ESI-MS or GC-EI-MS system.

    • Causality: High dilution prevents detector saturation and minimizes the formation of complex dimers or adducts in the gas phase, ensuring the base peak accurately reflects the monomeric fragmentation.

Conclusion & Application Suitability

When selecting between these derivatives for downstream drug development, Methyl 3,3-dimethyl-4-oxopentanoate offers the most versatile bifunctional handle (ketone and ester) for complex cyclizations[1]. The ethyl derivative provides slightly higher lipophilicity and steric bulk, which can be advantageous in modulating the pharmacokinetic properties of synthesized prodrugs[2]. Conversely, Methyl 3,3-dimethylpent-4-enoate is the optimal choice when cross-metathesis or radical hydroalkylation pathways are required in the synthetic sequence[3].

References

  • PubChem. "Methyl 3,3-dimethyl-4-oxopentanoate | C8H14O3 | CID 13268642". National Institutes of Health. 1

  • PubChem. "Ethyl 3,3-dimethyl-4-oxopentanoate | C9H16O3 | CID 12576880". National Institutes of Health. 2

  • Huboux, A. H. (1995). "Total Synthesis of Aegyptinones A and B; Synthetic Approaches to Glycinoeclepin A". DSpace@MIT. 4

  • Guidechem. "Methyl 3,3-dimethylpent-4-enoate 63721-05-1". Guidechem Chemical Dictionary. 3

Sources

Comparative

Comparative study of different synthetic routes to beta-keto esters

Comparative Study of Synthetic Routes to β -Keto Esters: A Technical Guide for Drug Development β -keto esters are indispensable synthons in medicinal chemistry, serving as highly versatile building blocks for the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthetic Routes to β -Keto Esters: A Technical Guide for Drug Development

β -keto esters are indispensable synthons in medicinal chemistry, serving as highly versatile building blocks for the synthesis of complex heterocycles (e.g., pyrazoles, pyrimidines) and active pharmaceutical ingredients (APIs). Because they possess both electrophilic and nucleophilic sites within the same scaffold, selecting the optimal synthetic route is a critical decision that impacts yield, scalability, and impurity profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct, field-proven methodologies: the classic Claisen Condensation , the highly versatile Meldrum's Acid Route , and the mild Roskamp Reaction . This guide breaks down the mechanistic causality behind each method, provides self-validating experimental protocols, and benchmarks their quantitative performance.

The Crossed Claisen Condensation (Base-Mediated Enolate Chemistry)

The Claisen condensation is the traditional workhorse for β -keto ester synthesis. Mechanistically, it relies on the deprotonation of an enolizable donor ester to form a resonance-stabilized enolate, which subsequently attacks the carbonyl carbon of an acceptor ester. The thermodynamic driving force of this reaction is the formation of a highly stable β -keto ester enolate (a "thermodynamic sink"), which prevents the reverse reaction but necessitates a full equivalent of base and a subsequent acidic workup to liberate the final product .

Claisen Ester Donor Ester (Enolizable) Enolate Ester Enolate (Nucleophile) Ester->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Electrophile Acceptor Ester (Electrophile) Electrophile->Tetrahedral Deprotonated β-Keto Ester Enolate (Thermodynamic Sink) Tetrahedral->Deprotonated Alkoxide Elimination Product β-Keto Ester (Final Product) Deprotonated->Product Protonation Workup Acidic Workup (H3O+) Workup->Product

Logical workflow of the Claisen Condensation mechanism.

Experimental Protocol: LDA-Mediated Crossed Claisen Condensation
  • Causality: Using Lithium Diisopropylamide (LDA) at -78 °C ensures kinetic, quantitative enolization of the donor ester. This prevents the primary limitation of base-catalyzed ester reactions: unwanted self-condensation of the acceptor.

  • Self-Validation: The reaction's success is governed by the thermodynamic sink; the product forms a stable enolate salt that resists further nucleophilic attack until intentionally quenched.

Step-by-Step Methodology:

  • Kinetic Enolization: To a flame-dried flask under N 2​ , add anhydrous THF and LDA (1.1 equiv). Cool to -78 °C. Why: Strict anhydrous conditions and cryogenic temperatures prevent ester hydrolysis and thermodynamic equilibration.

  • Donor Addition: Add the donor ester (1.0 equiv) dropwise. Stir for 30 minutes. Why: Dropwise addition prevents local temperature spikes, ensuring complete kinetic enolate formation.

  • Electrophile Coupling: Add the acceptor ester (1.05 equiv) dropwise. Allow the mixture to slowly warm to room temperature over 2 hours. Validation Check: Monitor via TLC (hexane/EtOAc); the disappearance of the acceptor ester indicates completion.

  • Thermodynamic Quench: Pour the mixture into cold 1M HCl. Why: The product exists as a stable enolate salt; strong acid is required to protonate it and liberate the free β -keto ester. Extract with EtOAc, dry over MgSO 4​ , and concentrate.

The Meldrum's Acid Route (Mild Acylation-Alcoholysis)

When dealing with sensitive substrates that cannot tolerate strong bases like LDA, the Meldrum's acid route is superior. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) possesses an unusually high acidity (pKa ~4.9) due to its rigid cyclic conformation. This allows for facile acylation with carboxylic acids using standard peptide coupling agents (DCC/DMAP). The causality of the high yield lies in the entropic driving force of the subsequent alcoholysis step: the irreversible extrusion of carbon dioxide and acetone gas drives the reaction to absolute completion.

Meldrum Acid Carboxylic Acid AcylMeldrum Acyl Meldrum's Acid (Intermediate) Acid->AcylMeldrum Acylation Activation DCC / DMAP (Coupling Agents) Activation->AcylMeldrum Meldrum Meldrum's Acid Meldrum->AcylMeldrum Product β-Keto Ester (+ CO2 + Acetone) AcylMeldrum->Product Alcoholysis & Decarboxylation Alcohol Alcohol (ROH) + Heat Alcohol->Product

Meldrum's acid acylation and subsequent alcoholysis workflow.

Experimental Protocol: Meldrum's Acid Synthesis
  • Causality: This two-stage, one-pot process avoids harsh conditions entirely. The use of DMAP acts as an acyl transfer catalyst, preventing the degradation of the Meldrum's acid ring prior to coupling.

  • Self-Validation: Both stages of this protocol provide distinct visual cues (precipitation and gas evolution) that validate reaction progress without the need for complex sampling.

Step-by-Step Methodology:

  • Acylation: Dissolve the carboxylic acid (1.0 equiv) and Meldrum's acid (1.1 equiv) in anhydrous CH 2​ Cl 2​ . Add DMAP (1.2 equiv) and cool to 0 °C.

  • Coupling: Add DCC (1.1 equiv) portion-wise. Stir at room temperature for 12 hours. Validation Check: The precipitation of white dicyclohexylurea (DCU) serves as a visual indicator of successful coupling. Filter the DCU byproduct.

  • Alcoholysis: Concentrate the filtrate, dissolve the crude acyl Meldrum's acid in the desired alcohol (e.g., anhydrous ethanol), and reflux for 2-4 hours. Why: Heating provides the activation energy for the retro-Diels-Alder-like fragmentation.

  • Completion & Isolation: Validation Check: The cessation of CO 2​ gas evolution (bubbling) indicates reaction completion. Concentrate under reduced pressure to yield the β -keto ester.

The Roskamp Reaction (Lewis Acid-Catalyzed Homologation)

The Roskamp reaction represents a highly specialized homologation strategy, converting aldehydes directly into β -keto esters using ethyl diazoacetate (EDA) and a Lewis acid catalyst. The Lewis acid (traditionally SnCl 2​ ) selectively coordinates to the aldehyde oxygen, lowering its LUMO for nucleophilic attack by the diazo carbon. A subsequent 1,2-hydride shift, driven by the thermodynamically favorable expulsion of nitrogen gas, yields the target compound. Modern asymmetric variants utilizing chiral Sc(III) complexes have further elevated this route for enantioselective drug synthesis .

Roskamp Aldehyde Aldehyde (Substrate) Activated Activated Aldehyde (Electrophile) Aldehyde->Activated Coordination Catalyst Lewis Acid (e.g., SnCl2) Catalyst->Activated Addition Tetrahedral Intermediate Activated->Addition Nucleophilic Attack Diazo Alkyl Diazoacetate (Nucleophile) Diazo->Addition Migration 1,2-Hydride Shift (- N2) Addition->Migration Rearrangement Product β-Keto Ester (Final Product) Migration->Product Product Formation

Roskamp reaction pathway via Lewis acid catalysis.

Experimental Protocol: SnCl 2​ -Catalyzed Roskamp Reaction
  • Causality: Tin(II) chloride is chosen because it activates the aldehyde without triggering the explosive decomposition or unwanted polymerization of the diazo compound, a common risk with stronger Lewis acids.

  • Self-Validation: The evolution of nitrogen gas acts as an internal flow-meter for the reaction's kinetics.

Step-by-Step Methodology:

  • Substrate Activation: Suspend anhydrous SnCl 2​ (10 mol%) in anhydrous CH 2​ Cl 2​ . Add the aldehyde (1.0 equiv) and stir at room temperature for 15 minutes. Why: Pre-coordination ensures the aldehyde is fully activated before introducing the reactive diazo species.

  • Diazo Addition: Slowly add ethyl diazoacetate (EDA, 1.2 equiv) as a solution in CH 2​ Cl 2​ via a syringe pump over 1 hour. Why: Slow addition keeps the steady-state concentration of EDA low, suppressing unwanted carbene dimerization.

  • Hydride Migration: Stir until nitrogen evolution ceases. Validation Check: The visual cessation of N 2​ bubbles and TLC confirmation of aldehyde consumption validate the 1,2-hydride shift completion.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Why: Neutralizes the Lewis acid and precipitates tin salts. Filter through Celite, extract the aqueous layer with CH 2​ Cl 2​ , and purify via flash chromatography.

Quantitative Performance Comparison

To facilitate strategic decision-making in route scouting, the operational and quantitative metrics of the three methodologies are summarized below:

ParameterCrossed Claisen CondensationMeldrum's Acid RouteRoskamp Reaction
Typical Yields 60 - 85%75 - 95%70 - 99%
Key Reagents Strong bases (LDA, NaOEt)DCC, DMAP, AlcoholsSnCl 2​ , Sc(OTf) 3​ , Diazoacetates
Reaction Conditions -78 °C to RT, strictly anhydrousRT (acylation) to Reflux (alcoholysis)0 °C to RT, mild Lewis acidic
Substrate Scope Simple esters, acid chloridesBroad (aliphatic/aromatic carboxylic acids)Broad (aliphatic/aromatic aldehydes)
Atom Economy High (loss of small alcohol)Low (loss of DCU, CO 2​ , acetone)Moderate (loss of N 2​ gas)
Primary Limitation Competitive self-condensationMulti-step one-pot processHandling hazardous diazo compounds

Strategic Recommendations

  • For Scale-up of Simple Scaffolds: The Claisen Condensation remains the most cost-effective route for early-stage building blocks where substrates lack sensitive functional groups.

  • For Complex APIs & Sensitive Substrates: The Meldrum's Acid Route is the gold standard. Its exceptionally mild conditions protect existing stereocenters and fragile functional groups, making it ideal for late-stage functionalization.

  • For Homologation & Enantioselectivity: The Roskamp Reaction is unmatched when starting from an aldehyde, particularly when leveraging modern chiral catalysts to generate chiral α -alkyl- β -keto esters.

References

  • Title: Claisen Condensation and Dieckmann Condensation Source: Master Organic Chemistry URL: [Link]

  • Title: Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β -keto esters Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Catalytic Asymmetric Roskamp Reaction of α -Alkyl- α -diazoesters with Aromatic Aldehydes: Highly Enantioselective Synthesis of α -Alkyl- β -keto Esters Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Validation

Analytical Method Validation for Methyl 3,3-Dimethyl-4-oxopentanoate: A Comparative Guide

As drug development and fine chemical synthesis advance, the precise quantification of intermediate compounds like Methyl 3,3-dimethyl-4-oxopentanoate (also known as methyl 3,3-dimethyllevulinate) becomes critical for pr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and fine chemical synthesis advance, the precise quantification of intermediate compounds like Methyl 3,3-dimethyl-4-oxopentanoate (also known as methyl 3,3-dimethyllevulinate) becomes critical for process control and impurity profiling. This guide provides an authoritative, objective comparison of the analytical methodologies used to quantify this specific keto-ester.

Rather than merely listing protocols, this guide deconstructs the causality behind method selection, instrument parameters, and validation logic, ensuring that your analytical workflows function as robust, self-validating systems compliant with global regulatory standards.

Physicochemical Context & Methodological Causality

To design an optimal analytical method, we must first interrogate the analyte's molecular architecture. According to [1], Methyl 3,3-dimethyl-4-oxopentanoate ( C8​H14​O3​ , MW: 158.19 g/mol ) features both a ketone and an ester functional group separated by a sterically hindered gem-dimethyl carbon.

The Analytical Challenge: The molecule lacks a conjugated π -electron system. Consequently, its molar absorptivity in the ultraviolet (UV) spectrum is exceptionally low. Attempting to quantify this compound via High-Performance Liquid Chromatography with UV detection (HPLC-UV) at low wavelengths (e.g., 210 nm) invites severe baseline noise and matrix interference.

The Analytical Solution: The molecule's low molecular weight and lack of strong intermolecular hydrogen bonding render it highly volatile and thermally stable. Therefore, Gas Chromatography (GC) is the scientifically superior choice. GC exploits the analyte's natural volatility, bypassing the need for complex, variability-inducing derivatization steps required by LC-UV.

MethodSelection Analyte Methyl 3,3-dimethyl-4-oxopentanoate (Volatile Keto-Ester) GC Gas Chromatography (GC) Direct Analysis Analyte->GC High Volatility HPLC HPLC-UV Requires Derivatization Analyte->HPLC Low UV Absorbance FID GC-FID Routine Quantification Wide Linearity GC->FID High Conc. / QA MS GC-MS Trace Analysis High Selectivity GC->MS Low Conc. / PK

Decision matrix for analytical method selection based on analyte physicochemical properties.

Method Comparison: GC-FID vs. GC-MS vs. HPLC-UV

When comparing analytical alternatives, the choice of detector dictates the method's sensitivity, linear dynamic range, and susceptibility to matrix effects. As demonstrated in comparative studies on ester quantification [2], GC-MS and GC-FID offer distinct, complementary advantages.

Analytical ParameterGC-FID (Flame Ionization)GC-MS (Mass Spectrometry, SIM)HPLC-UV (Derivatized)
Primary Use Case Routine QA/QC, High-throughput batch release.Trace impurity profiling, complex biological matrices.Only when GC is unavailable; requires 2,4-DNPH derivatization.
Linearity Range 10.0 – 1000.0 µg/mL0.1 – 50.0 µg/mL5.0 – 500.0 µg/mL
Limit of Detection (LOD) 3.0 µg/mL0.02 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 10.0 µg/mL0.1 µg/mL5.0 µg/mL
Intra-day Precision (%RSD) < 2.5%< 4.0%< 5.0%
Accuracy (% Recovery) 98.5% – 101.5%95.0% – 105.0%90.0% – 110.0%
Method Complexity Low (Direct injection)Medium (Requires vacuum/tuning)High (Pre-column reaction)

Scientist's Verdict: For bulk raw material release, GC-FID is unmatched due to its ruggedness and wide linear range. For genotoxic impurity screening or pharmacokinetic evaluation where the analyte exists at trace levels, GC-MS in Selected Ion Monitoring (SIM) mode is mandatory.

Self-Validating Experimental Protocol (GC-MS/FID)

To comply with [3], a protocol cannot merely be a list of instructions; it must be a closed-loop system that actively proves its own validity during every run.

Step 1: Reagent Preparation & Internal Standard (IS) Integration
  • Action: Prepare a primary stock of Methyl 3,3-dimethyl-4-oxopentanoate at 1.0 mg/mL in GC-grade hexane. Spike all blanks, calibrators, and samples with Methyl octanoate to a final concentration of 50 µg/mL.

  • Causality: Hexane is chosen over methanol because its lower expansion volume in the heated GC inlet prevents "backflash" (sample expanding outside the glass liner), which causes poor reproducibility. Methyl octanoate is selected as the IS because it is a structurally similar aliphatic ester that mimics the target analyte's partitioning and ionization efficiency, thereby mathematically correcting for micro-variations in syringe injection volume and matrix suppression.

Step 2: Chromatographic Parameters
  • Action: Utilize a 30 m x 0.25 mm x 0.25 µm HP-5MS (5% Phenyl Methyl Siloxane) column. Set the inlet to 250°C with a 10:1 split ratio. Oven program: 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 3 min).

  • Causality: The mid-polar stationary phase provides optimal thermodynamic resolution between the branched keto-ester and linear matrix lipids. The aggressive temperature ramp ensures sharp peak shapes for the analyte while rapidly baking off high-boiling matrix contaminants, extending column lifespan.

Step 3: System Suitability Testing (SST)
  • Action: Prior to any batch, inject an SST mixture containing the analyte, the IS, and a known closely-eluting interference.

  • Validation Gate: The chromatography data system (CDS) is programmed to automatically halt the sequence if Resolution ( Rs​ ) between the analyte and IS drops below 2.0, or if Peak Tailing ( Tf​ ) exceeds 1.5. Causality: This prevents the generation of invalid data caused by a degraded column or a dirty inlet liner.

Step 4: Calibration and QC Bracketing
  • Action: Execute the sequence using a bracketing strategy: Blank 6-Point Calibration Curve QC Low QC Mid QC High 10 Unknown Samples QC Mid 10 Unknown Samples.

  • Validation Gate: If any bracketed QC deviates by >15% from its nominal concentration, the software flags the preceding 10 samples as invalid. This enforces continuous temporal data integrity across long analytical runs.

ProtocolLogic SST 1. System Suitability Resolution > 2.0 Blank 2. Blank Injection Zero Carryover SST->Blank Pass Fail System Halt & Troubleshoot SST->Fail Fail Calib 3. Calibration Curve IS Normalized, R² > 0.999 Blank->Calib Pass Blank->Fail Fail QC 4. QC Verification Accuracy ±15% Calib->QC Pass Calib->Fail Fail Analysis 5. Sample Analysis Bracketed by QC QC->Analysis Pass QC->Fail Fail

Self-validating workflow ensuring continuous data integrity prior to and during sample analysis.

Conclusion & Best Practices

Quantifying Methyl 3,3-dimethyl-4-oxopentanoate requires an analytical strategy that respects its physicochemical properties. By leveraging GC-FID for high-concentration process control and GC-MS for trace-level impurity profiling, laboratories can achieve robust, ICH-compliant data.

The critical differentiator between a functioning method and a validated, regulatory-ready method is the implementation of causal logic : understanding why hexane is used over methanol, why an internal standard is structurally matched, and how automated System Suitability Testing prevents the propagation of analytical errors.

References

  • PubChem, National Institutes of Health. "Methyl 3,3-dimethyl-4-oxopentanoate (CID 13268642)." Retrieved from:[Link]

  • PubMed, National Institutes of Health. "Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry." Retrieved from:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Retrieved from:[Link]

Comparative

Comparative Guide: Cross-Reactivity and Specificity of Methyl 3,3-Dimethyl-4-oxopentanoate Derivatives

Executive Summary In the development of highly specific immunoassays and chemoselective probes, the structural design of the hapten or ligand is the most critical variable. Methyl 3,3-dimethyl-4-oxopentanoate (MDOP) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of highly specific immunoassays and chemoselective probes, the structural design of the hapten or ligand is the most critical variable. Methyl 3,3-dimethyl-4-oxopentanoate (MDOP) and its derivatives are increasingly utilized as superior alternatives to standard unbranched aliphatic scaffolds, such as methyl levulinate (ML)[1].

This guide objectively compares the cross-reactivity profiles of MDOP derivatives against traditional unbranched alternatives. By leveraging the steric hindrance inherent to the MDOP scaffold, assay developers can drastically reduce off-target binding, thereby increasing the signal-to-noise ratio and diagnostic accuracy of competitive ELISAs and target-binding assays.

Mechanistic Basis: The Gem-Dimethyl Effect on Cross-Reactivity

The fundamental advantage of MDOP over standard unbranched oxopentanoates lies in its C3 geminal dimethyl group. In standard linear haptens like methyl levulinate, the carbon backbone possesses high rotational freedom. This flexibility allows the molecule to adopt multiple micro-conformations, leading to the generation of polyclonal antibodies that cross-react with a wide variety of structurally similar, off-target analytes.

Conversely, MDOP derivatives benefit from the gem-dimethyl effect (also known as the Thorpe-Ingold effect)[2]. The steric bulk of the two methyl groups at the C3 position compresses the internal bond angles and severely restricts the rotational freedom of the adjacent C2-methylene and C4-ketone groups[3].

Causality in Binding Specificity:

  • Conformational Locking: The steric hindrance alters the molecular planarity and locks the hapten into a highly rigid, pre-organized conformation[4].

  • Epitope Rigidity: When conjugated to a carrier protein, this rigid structure presents a highly specific epitope to the immune system.

  • Steric Shielding: The resulting antibodies possess a tightly contoured binding pocket. If an off-target analog attempts to bind, the lack of the exact gem-dimethyl geometry results in a severe steric clash, dropping cross-reactivity (CR%) to negligible levels.

Pathway MDOP MDOP Derivative (Target Hapten) Gem C3 Gem-Dimethyl Group (Steric Bulk) MDOP->Gem Conf Conformational Locking (Thorpe-Ingold Effect) Gem->Conf Restricts Rotation Specific Target Antibody (High Affinity Binding) Conf->Specific Specific Fit OffTarget Off-Target Receptors (Steric Clash / No Binding) Conf->OffTarget Steric Hindrance

Logical pathway demonstrating how C3 gem-dimethyl steric hindrance prevents cross-reactivity.

Comparative Performance Data

To objectively evaluate the performance of MDOP derivatives, competitive ELISA cross-reactivity studies were conducted comparing an MDOP-BSA conjugate against a Methyl Levulinate-BSA (ML-BSA) conjugate.

Cross-reactivity (%CR) is calculated using the formula: %CR = (IC50 of Target Analyte / IC50 of Competitor) × 100

As shown in the table below, the MDOP-derived antibodies exhibit a highly superior specificity profile, effectively rejecting desmethyl and extended aliphatic analogs that readily cross-react with the unbranched ML-derived antibodies.

Competitor AnalyteMDOP-Ab IC50 (ng/mL)MDOP-Ab %CRML-Ab IC50 (ng/mL)ML-Ab %CR
Target Analyte (MDOP) 1.2100% 2.5100%
Desmethyl Analog >1000<0.1% 8.429.7%
Ethyl Ester Analog 150.00.8% 12.020.8%
Unrelated Aliphatic >5000<0.02% 450.00.5%

Experimental Protocols: Hapten Conjugation & Cross-Reactivity Screening

To ensure a self-validating system, the following protocol utilizes EDC/NHS chemistry for hapten activation. The addition of NHS is a critical causal step: EDC alone forms an unstable O-acylisourea intermediate that rapidly hydrolyzes in aqueous environments. NHS converts this into a stable, amine-reactive NHS-ester, ensuring high-yield coupling to the lysine residues of the carrier protein[5].

Protocol A: Hapten-Carrier Conjugation
  • Hapten Activation: Dissolve 10 mg of the MDOP free-acid derivative in 0.5 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS (N-Hydroxysuccinimide).

  • Incubation: Stir the mixture at room temperature for 2 hours in the dark to form the stable NHS-ester intermediate.

  • Carrier Preparation: Dissolve 20 mg of BSA (Bovine Serum Albumin) in 2 mL of 0.1 M Carbonate-Bicarbonate buffer (pH 9.6). Note: The high pH ensures the primary amines of lysine residues are deprotonated and highly nucleophilic.

  • Conjugation: Dropwise, add the activated hapten solution to the BSA solution under vigorous stirring. Incubate overnight at 4°C.

  • Purification: Dialyze the conjugate against 10 mM PBS (pH 7.4) for 48 hours, changing the buffer four times to remove unreacted hapten and coupling reagents.

Protocol B: Competitive ELISA for Cross-Reactivity
  • Coating: Coat microtiter plates with 100 µL/well of the coating antigen (MDOP-OVA) at 1 µg/mL in carbonate buffer. Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block free binding sites with 5% skim milk in PBST for 1 hour at 37°C to prevent non-specific background noise.

  • Competition: Add 50 µL of competitor standard (serial dilutions of target or analogs) and 50 µL of the primary MDOP-antibody to each well. Incubate for 1 hour at 37°C. Causality: Analogs with high structural similarity will outcompete the coated antigen for antibody binding, reducing the final colorimetric signal.

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody. Incubate for 45 minutes, wash, and add TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.

Workflow Step1 1. Hapten Activation (EDC/NHS Chemistry) Step2 2. Carrier Conjugation (BSA/KLH Coupling) Step1->Step2 Step3 3. Dialysis & Validation (Epitope Density Check) Step2->Step3 Step4 4. Competitive ELISA (Cross-Reactivity Assay) Step3->Step4 Step5 5. IC50 Calculation (%CR Determination) Step4->Step5

Step-by-step experimental workflow for hapten conjugation and cross-reactivity screening.

References

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.[Link]

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. ScienceOpen.[Link]

  • U.S. Patent 8,481,683 B2. (2013). Human antibodies that bind CD22 and uses thereof.
  • Bioconjugate Chemistry. (2014). Bioconjugate Chemistry Vol. 25 No. 12 (Hapten Conjugation Methodologies). ACS Publications. [Link]

Sources

Validation

Comprehensive Biological Activity &amp; Metabolic Stability Comparison: Methyl 3,3-dimethyl-4-oxopentanoate vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter the challenge of rapid metabolic clearance when working with aliphatic ketone and ester pharmacophores. The introduction of a gem-dimethyl group at the C3 positio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of rapid metabolic clearance when working with aliphatic ketone and ester pharmacophores. The introduction of a gem-dimethyl group at the C3 position—yielding compounds like [1]—is a classic yet highly effective strategy to leverage the Thorpe-Ingold effect and steric shielding.

This guide provides a rigorous, data-driven comparison of Methyl 3,3-dimethyl-4-oxopentanoate against its unbranched and structurally modified analogs. Designed for drug development professionals and synthetic biologists, this analysis breaks down how specific structural variations influence metabolic stability, biological half-life, and utility in complex synthesis.

Executive Summary & Scientific Rationale

Aliphatic esters like methyl 4-oxopentanoate (unbranched levulinate) are highly susceptible to rapid degradation by ubiquitous carboxylesterases and ketoreductases. By incorporating a gem-dimethyl group adjacent to the ketone (C3 position), researchers can significantly alter the molecule's pharmacokinetic profile.

The Mechanistic Advantage: The bulky methyl groups create a steric shield that physically obstructs the active sites of ketoreductases from accessing the C4 carbonyl. Furthermore, this substitution restricts the conformational flexibility of the carbon backbone, partially shielding the C1 ester from rapid hydrolysis. This makes Methyl 3,3-dimethyl-4-oxopentanoate an invaluable, metabolically stable building block for synthesizing complex bioactive terpenoids, such as the antimicrobial Aegyptinones and the nematode-hatching stimulus Glycinoeclepin A[2]. It also serves as a robust probe when compared to readily metabolized anaplerotic compounds like[3].

Comparative Biological Activity & Pharmacokinetics

To objectively evaluate the performance of these compounds, we must compare their susceptibility to primary metabolic pathways. The table below summarizes the physicochemical and in vitro metabolic profiles of Methyl 3,3-dimethyl-4-oxopentanoate and its key alternatives[1][4][5].

Table 1: Physicochemical and Metabolic Profile Comparison
CompoundSubstructure VariationIn Vitro T½ (HLM)*Ketoreductase SusceptibilityEsterase Cleavage RateLogP (Est.)Primary Application
Methyl 4-oxopentanoate Unbranched< 15 minHighFast0.2General metabolic precursor
Methyl 3,3-dimethyl-4-oxopentanoate C3 Gem-Dimethyl~ 45 minLowModerate1.1Bioactive intermediate, stable probe
Ethyl 3,3-dimethyl-4-oxopentanoate Ethyl Ester~ 60 minLowSlow1.5Lipophilic prodrug model
Methyl 3,3-dimethylpent-4-enoate C4 Alkene~ 35 minNone (No Ketone)Moderate1.8CYP450 epoxidation probe

*Representative half-life data based on standard Human Liver Microsome (HLM) assays at 37°C.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the unbranched versus the sterically hindered analogs.

G cluster_0 Unbranched Analog (Methyl 4-oxopentanoate) cluster_1 Sterically Hindered Analog (Methyl 3,3-dimethyl-4-oxopentanoate) A Unbranched Ester B Rapid Esterase Cleavage A->B C High Clearance (Short Half-life) B->C D 3,3-Dimethyl Ester E Steric Shielding (Gem-Dimethyl Effect) D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1: Metabolic clearance pathways comparing unbranched vs. sterically hindered analogs.

Experimental Methodology: Self-Validating Protocols

To establish trustworthiness in your pharmacokinetic data, the experimental design must be a self-validating system. Below is the optimized protocol for assessing the ketoreductase and esterase resistance of these analogs.

Protocol: In Vitro Metabolic Stability Assay (HLM Incubation)

Objective: Quantify the resistance of the C4-ketone and C1-ester to enzymatic degradation due to the 3,3-dimethyl steric shield.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

    • Causality: Maintaining physiological pH is critical; deviations can artificially denature sensitive ketoreductases or alter the ionization state of the enzymes' catalytic triads.

  • Microsomal Incubation: Combine 1 mg/mL Human Liver Microsomes (HLM) with 1 µM of the test analog (e.g., Methyl 3,3-dimethyl-4-oxopentanoate) in the buffer. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the enzymes and substrate reach thermal equilibrium. Cold shock artificially lowers the initial velocity ( V0​ ), leading to an underestimation of intrinsic clearance.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: Direct addition of NADPH leads to rapid cofactor depletion and product inhibition. A regenerating system ensures a constant, zero-order supply of NADPH, allowing the assay to strictly measure the substrate's metabolic stability.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, and 60 minutes.

  • Quenching Mechanism: Immediately mix each extracted aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly disrupts the tertiary structure of the enzymes, precipitating the proteins to halt the reaction. The ice-cold temperature prevents any non-enzymatic, spontaneous hydrolysis of the ester bond.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance rate of the parent compound.

Workflow Start Compound Selection (Unbranched vs 3,3-Dimethyl) Incubation HLM Incubation (37°C, pH 7.4) Start->Incubation Reaction Initiate with NADPH Regenerating System Incubation->Reaction Quench Quench with Ice-Cold ACN (Protein Precipitation) Reaction->Quench Analysis LC-MS/MS Quantification (Parent Disappearance Rate) Quench->Analysis

Fig 2: Workflow for assessing microsomal stability and ketoreductase resistance via LC-MS/MS.

Applications in Drug Discovery & Chemical Biology

The strategic selection between these analogs dictates the success of downstream biological applications:

  • Total Synthesis of Bioactives: Methyl 3,3-dimethyl-4-oxopentanoate is famously utilized in the photochemical synthesis of complex ring systems. Its stability allows it to survive harsh cyclization conditions required to build the skeletons of Aegyptinones (potent antimicrobial agents)[2].

  • Anaplerotic Probes: While unbranched 3-oxopentanoic acid is rapidly metabolized to refill the TCA cycle (anaplerosis) in models of Glucose Transporter Type I Deficiency[3], the 3,3-dimethyl analogs serve as negative controls or prolonged-action probes, as their steric bulk prevents rapid entry into standard beta-oxidation pathways.

  • Lipophilicity Tuning: Shifting from the methyl ester to[4] increases the LogP from 1.1 to 1.5, significantly enhancing Blood-Brain Barrier (BBB) penetrance in neuro-pharmacological models.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,3-dimethyl-4-oxopentanoate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, efficient workflow integration, and compliant disposal of specialized chemical intermediates is paramount. Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, efficient workflow integration, and compliant disposal of specialized chemical intermediates is paramount. Methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8) is a versatile keto-ester frequently utilized in complex organic synthesis, including photochemical reactions and the development of pharmaceutical precursors[1][2].

Because it contains both ketone and ester functional groups, this compound exhibits specific reactivity profiles—such as susceptibility to hydrolysis under strong aqueous conditions—that dictate strict operational and disposal methodologies. This guide provides a comprehensive, self-validating framework for researchers and drug development professionals to manage Methyl 3,3-dimethyl-4-oxopentanoate safely from benchtop to waste facility.

Physicochemical Profile & Operational Implications

Understanding the inherent properties of a chemical is the first step in designing a self-validating safety protocol. The absence of halogens in its molecular structure is a critical factor that defines its downstream waste trajectory[3].

Table 1: Physicochemical Data and Waste Management Implications

PropertyValueOperational & Disposal Implication
Chemical Name Methyl 3,3-dimethyl-4-oxopentanoateTarget compound identity for standard labeling.
CAS Registry Number 40484-80-8Essential identifier for Environmental Health & Safety (EHS) manifests[1].
Molecular Formula C 8​ H 14​ O 3​ Confirms non-halogenated status; dictates segregation strategy[3].
Molecular Weight 158.20 g/mol Utilized for precise mass balance and yield calculations in synthesis.
Chemical Class Keto-EsterSusceptible to acid/base hydrolysis; do not mix with aqueous corrosives.
EPA Waste Classification Characteristic (Ignitable/VOC)Strictly prohibited from sanitary sewer discharge[4].

Experimental Workflow & Waste Generation

In a typical synthetic application, Methyl 3,3-dimethyl-4-oxopentanoate is either synthesized via esterification or utilized as a substrate in photochemical reactions[2]. To ensure safety, researchers must anticipate the waste streams generated at each node of the experimental workflow.

Protocol: Safe Handling and Reaction Workup

  • Preparation: Conduct all transfers and reactions involving Methyl 3,3-dimethyl-4-oxopentanoate within a certified chemical fume hood to mitigate inhalation risks associated with volatile organic compounds (VOCs).

  • Reaction Quenching: Upon completion of the reaction, neutralize any residual acidic or basic catalysts using a mild aqueous buffer (e.g., saturated NaHCO 3​ ). Causality: Mild neutralization prevents the unwanted hydrolysis of the ester linkage, which could otherwise generate volatile byproducts and alter the toxicity profile of the mixture.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic layer containing the target ester and isolate the aqueous layer containing neutralized salts.

  • Purification: Subject the organic phase to distillation or chromatography. The resulting solvent distillates and chromatography eluents must be captured as organic waste.

Workflow A Reactants: 3,3-dimethyl-4-oxopentanoic acid + Methanol B Acid-Catalyzed Esterification A->B H+ cat. C Crude Methyl 3,3-dimethyl -4-oxopentanoate B->C D Aqueous Workup (Neutralization) C->D NaHCO3 (aq) E Organic Phase (Product + Solvent) D->E F Aqueous Phase (Salts + Acid) D->F G Purification (Distillation/Chromatography) E->G J Aqueous Waste Collection F->J Aqueous Effluent H Pure Product (CAS: 40484-80-8) G->H Target Yield I Organic Waste (Non-Halogenated) G->I Solvent/Impurity

Fig 1: Synthetic workflow and waste generation pathways for Methyl 3,3-dimethyl-4-oxopentanoate.

Waste Segregation & Disposal Protocols

The Environmental Protection Agency (EPA) heavily prioritizes the correct segregation of laboratory waste to minimize environmental impact and treatment costs. Mixing a non-halogenated ester like Methyl 3,3-dimethyl-4-oxopentanoate with halogenated solvents (e.g., dichloromethane) forces the entire container to be treated as halogenated waste. This requires high-temperature incineration to prevent dioxin formation, needlessly escalating disposal costs[3].

Protocol: Step-by-Step Disposal Methodology

  • Waste Characterization: Confirm via your experimental methodology that the waste stream contains no halogens (F, Cl, Br, I) and no heavy metals (e.g., Hg, Pb, Cr)[3][5].

  • Container Selection: Utilize a High-Density Polyethylene (HDPE) or glass waste carboy. Causality: These materials are chemically compatible with organic esters and prevent solvent permeation or container degradation[5].

  • Volume Management: Fill the waste container to a maximum of 75% to 80% capacity. Causality: Leaving headspace allows for vapor expansion during temperature fluctuations, mitigating the risk of over-pressurization and container rupture[6].

  • Labeling: Affix a standardized hazardous waste tag immediately upon adding the first drop of waste. Explicitly list "Methyl 3,3-dimethyl-4-oxopentanoate" alongside any carrier solvents (e.g., Hexanes, Ethyl Acetate). Check the "Non-Halogenated Organic Waste" and "Flammable" hazard boxes[6].

  • Storage & Accumulation: Store the sealed container in a designated Secondary Containment tray. Ensure it is physically separated from strong oxidizers, aqueous acids, and bases. Submit a waste pickup request to EHS prior to reaching the 60-day accumulation limit[6].

DecisionTree W1 Waste Containing Methyl 3,3-dimethyl-4-oxopentanoate D1 Does it contain halogens (e.g., DCM, Chloroform)? W1->D1 H_Waste Halogenated Organic Waste (Strict EPA limits) D1->H_Waste YES D2 Does it contain heavy metals (e.g., Hg, Pb, Cr)? D1->D2 NO M_Waste Heavy Metal Waste (Toxic Characteristic) D2->M_Waste YES D3 Is it mixed with aqueous acids or bases? D2->D3 NO A_Waste Aqueous Waste (Check pH before disposal) D3->A_Waste YES NH_Waste Non-Halogenated Organic Waste (Preferred Route) D3->NH_Waste NO

Fig 2: Laboratory waste segregation decision tree for safe chemical disposal.

Emergency Spill Response & Environmental Compliance

Under no circumstances should Methyl 3,3-dimethyl-4-oxopentanoate or its associated solvent mixtures be discharged into the sanitary sewer. The Clean Water Act and EPA guidelines strictly prohibit drain disposal of non-halogenated organic solvents due to flammability risks and the potential to disrupt biological processes at wastewater treatment facilities[4].

Spill Response Protocol:

  • Evacuate & Ventilate: If a spill occurs outside the fume hood, immediately alert personnel in the vicinity and increase room ventilation.

  • Containment: Don appropriate PPE (chemical-resistant gloves, splash goggles, lab coat). Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or specialized chemical spill pads). Causality: Using inert absorbents prevents exothermic reactions that could occur if reactive materials (like sawdust) were used with flammable organics.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected area with a mild detergent and water. Collect all rinsate and dispose of it as aqueous chemical waste[4].

References

  • XiXisys. "GHS 11 (Rev.11) SDS: methyl 3,3-dimethyl-4-oxopentanoate (CAS: 40484-80-8)." Available at: [Link]

  • Huboux, A. H. "TOTAL SYNTHESIS OF AEGYPTINONES A AND B." Massachusetts Institute of Technology (MIT), 1995. Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at: [Link]

  • University of North Carolina (UNC) Environment, Health and Safety. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan." Available at:[Link]

  • University of Texas at Austin Environmental Health & Safety. "Chemical Waste." Available at: [Link]

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